molecular formula C14H9Cl2NOS B094921 2-Chloro-10-(chloroacetyl)-10H-phenothiazine CAS No. 16189-69-8

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Cat. No.: B094921
CAS No.: 16189-69-8
M. Wt: 310.2 g/mol
InChI Key: FXCKKLUGQMWBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C14H9Cl2NOS and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKKLUGQMWBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311347
Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16189-69-8
Record name 16189-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a key intermediate in the development of novel phenothiazine-based therapeutic agents. This document details the chemical properties, synthesis protocol, and relevant data for this compound, tailored for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in pharmaceutical research due to its wide range of biological activities. The introduction of a chloroacetyl group at the N10 position provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries. Phenothiazine derivatives have been investigated for their potential as antipsychotic, antiemetic, antihistaminic, and, more recently, anticancer and antimicrobial agents. The chloroacetyl derivative serves as a crucial precursor for introducing various functional groups to modulate the pharmacological profile of the phenothiazine core.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided below.

Property2-Chlorophenothiazine (Starting Material)Chloroacetyl Chloride (Reagent)This compound (Product)
Molecular Formula C₁₂H₈ClNSC₂H₂Cl₂OC₁₄H₉Cl₂NOS
Molecular Weight 233.72 g/mol 112.94 g/mol 310.2 g/mol [1][2]
Appearance Greyish to slightly green or brownish powderColorless to light yellow liquidOff-white solid[1]
CAS Number 92-39-779-04-916189-69-8[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of 2-Chlorophenothiazine with chloroacetyl chloride. This electrophilic substitution reaction targets the nitrogen atom of the phenothiazine ring.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 2-Chlorophenothiazine P1 This compound R1->P1 + R2 Chloroacetyl Chloride R2->P1 C1 Solvent: Toluene Temperature: 0-80°C Time: 12 hours C1->P1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a general procedure for the chloroacetylation of phenothiazine derivatives.[1]

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene, anhydrous

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chlorophenothiazine (e.g., 1 equivalent) in anhydrous toluene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (e.g., 1.5 equivalents) to the cooled solution with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • To the crude residue, add water and extract the product with dichloromethane (2 x volume of water).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain this compound as an off-white solid.[1] A reported yield for a similar reaction is approximately 90%.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve 2-Chlorophenothiazine in Toluene start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Chloroacetyl Chloride cool->add_reagent reflux Heat at 80°C for 12h add_reagent->reflux workup Work-up reflux->workup extract Extract with Dichloromethane workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify product 2-Chloro-10-(chloroacetyl) -10H-phenothiazine purify->product

Caption: General experimental workflow for the synthesis of the target compound.

Characterization Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, the following table summarizes the expected and available data for the starting material and product. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Data Type2-Chlorophenothiazine (Starting Material)This compound (Product)
Yield -~90% (based on similar reactions)[1]
Melting Point 196-200 °CNot reported
¹H NMR Data available in spectral databases.Expected signals for aromatic protons and a singlet for the -CH₂- group of the chloroacetyl moiety.
¹³C NMR Data available in spectral databases.Expected signals for aromatic carbons, the carbonyl carbon, and the methylene carbon of the chloroacetyl group.
IR (cm⁻¹) Data available in spectral databases.Expected characteristic peaks for C=O stretching (around 1690-1710 cm⁻¹) and C-Cl stretching.

Role in Drug Development

This compound is a key intermediate that allows for the introduction of various functionalities at the N-10 position of the phenothiazine ring. The chloroacetyl group is a versatile electrophile that can react with a wide range of nucleophiles, such as amines, thiols, and alcohols. This reactivity enables the synthesis of a diverse array of phenothiazine derivatives with potentially novel pharmacological activities.

The general pathway for utilizing this intermediate in drug discovery is depicted below.

G start 2-Chloro-10-(chloroacetyl) -10H-phenothiazine reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->reaction product Novel Phenothiazine Derivative reaction->product screening Biological Screening product->screening lead Lead Compound screening->lead

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of the phenothiazine tricycle, a scaffold of significant pharmacological interest. While research on this specific compound is not as extensive as for other phenothiazine derivatives like chlorpromazine, existing studies and the known bioactivities of related compounds suggest a multi-faceted mechanism of action. This technical guide consolidates the available data on this compound and related phenothiazines, focusing on its potential as an antipsychotic, antimicrobial, anticancer, and antioxidant agent. The guide provides an overview of the core mechanisms, quantitative data where available, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways.

Core Mechanisms of Action

The biological activities of this compound are believed to stem from its distinct chemical structure, featuring a chlorinated phenothiazine core and a reactive chloroacetyl group at the 10-position.[1] These features likely enable the molecule to interact with a variety of biological targets, leading to a range of pharmacological effects.

Antipsychotic Effects: Dopamine Receptor Antagonism

Phenothiazines are a well-established class of antipsychotic drugs that primarily exert their effects by antagonizing dopamine receptors in the central nervous system. The 2-chloro substitution on the phenothiazine ring is a critical determinant for this antipsychotic activity. It is hypothesized that this compound, like its congeners, can bind to and block D2 dopamine receptors, thereby modulating dopaminergic neurotransmission. This action is central to alleviating the positive symptoms of psychosis.

Anticancer Activity: A Multi-pronged Attack

Phenothiazine derivatives have demonstrated promising potential as anticancer agents by targeting several key cellular processes essential for cancer cell survival and proliferation. The proposed anticancer mechanisms for compounds in this class include:

  • Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2] This involves the activation of a cascade of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, preventing cancer cell division. This is achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-Survival Signaling Pathways: Phenothiazines are known to interfere with critical signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting these pathways, they can suppress cancer cell growth and survival.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.[1] The mechanism of antimicrobial action for phenothiazines is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes within the pathogens.

Antioxidant and Radical Scavenging Activity

This compound has been shown to exhibit significant antioxidant activity.[1] This is attributed to its ability to neutralize reactive oxygen species (ROS) through multiple mechanisms, including hydrogen atom transfer, radical adduct formation, and single-electron transfer.[1] By scavenging these damaging free radicals, the compound can help protect cells from oxidative stress.

Enzyme Inhibition: Trypanothione Reductase

A specific target identified for this compound is trypanothione reductase, an essential enzyme in the antioxidant defense system of trypanosomatid parasites.[1] The compound acts as a competitive inhibitor of this enzyme, suggesting its potential as a therapeutic agent for parasitic diseases like leishmaniasis and Chagas disease.[1]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that specific data for this compound is limited, and much of the understanding of its activity is extrapolated from studies on related phenothiazine derivatives.

Biological ActivityTarget/AssayParameterValueReference
Enzyme Inhibition Trypanothione ReductaseKi62.5 µM[1]
Trypanothione ReductaseIC5069.2 µM[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound.

General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Enzyme Enzyme Inhibition Assay (e.g., Trypanothione Reductase) Compound->Enzyme Dopamine Dopamine Receptor Binding Assay Compound->Dopamine IC50 IC50/EC50/Ki/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Antioxidant->IC50 Enzyme->IC50 Dopamine->IC50

Caption: General workflow for evaluating the biological activities of the compound.

Proposed Apoptosis Induction Pathway for Phenothiazines cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine DeathReceptor Death Receptors (e.g., Fas, TNFR) Phenothiazine->DeathReceptor Mitochondria Mitochondrial Stress Phenothiazine->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by phenothiazine derivatives.

Proposed Cell Cycle Arrest Mechanism for Phenothiazines cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine CDK46 CDK4/6 Phenothiazine->CDK46 CDK1 CDK1 (Cdc2) Phenothiazine->CDK1 CyclinD Cyclin D CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F S_Phase S Phase Entry E2F->S_Phase CyclinB Cyclin B CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis

Caption: Proposed mechanism of cell cycle arrest by phenothiazine derivatives.

Proposed PI3K/Akt/mTOR Pathway Inhibition by Phenothiazines Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine PI3K PI3K Phenothiazine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a derivative of the versatile phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities and mechanisms of action. The information is presented in a clear and structured format, including data tables for easy reference and graphical representations of relevant biological pathways and experimental workflows to facilitate understanding.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of various substituents onto the phenothiazine core allows for the fine-tuning of its biological activity. This compound is a synthetic derivative that incorporates a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of more complex molecules and a candidate for investigation into its own biological effects. This guide aims to consolidate the available physicochemical data and procedural information for this compound to support further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
Chemical Name This compound-
Synonyms 2-chloro-1-(2-chloro-10-phenothiazinyl)ethanone[1]
CAS Number 16189-69-8[1]
Molecular Formula C₁₄H₉Cl₂NOS[1]
Molecular Weight 310.2 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Est. 202-204 °C[2]
Boiling Point 539.9 °C at 760 mmHg-
Density 1.468 g/cm³-
Flash Point 280.3 °C-
Solubility Soluble in chloroform, acetone, and ethanol; sparingly soluble in methanol; insoluble in water.[3][4]
InChI InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2-
InChI Key FXCKKLUGQMWBDD-UHFFFAOYSA-N-
SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride.[5][6]

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Dry benzene (or other suitable inert solvent like toluene)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Ice bath

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenothiazine (1 equivalent) in dry benzene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture with continuous stirring for 3-4 hours at 50-60 °C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure using a rotary evaporator.

  • Pour the residue onto ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • For further purification, dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and recrystallize the solid from a suitable solvent such as ether to obtain pure this compound.[5]

Characterization Protocols

Objective: To determine the absorption maxima (λmax) of the compound in a suitable solvent.

Procedure:

  • Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol).

  • Use a calibrated UV-Vis spectrophotometer and scan the absorbance of the solution over a wavelength range of 200-400 nm.

  • Use the pure solvent as a blank for baseline correction.

  • Identify the wavelength(s) of maximum absorbance. Phenothiazine derivatives typically exhibit characteristic absorption bands in the UV region.[7]

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Prepare a sample of the compound as a KBr pellet or as a thin film.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Expected peaks include:

    • Aromatic C-H stretching (~3100-3000 cm⁻¹)

    • Carbonyl (C=O) stretching of the acetyl group (~1680-1660 cm⁻¹)[8]

    • Aromatic C=C stretching (~1600-1450 cm⁻¹)

    • C-N stretching (~1350-1250 cm⁻¹)

    • C-Cl stretching (~800-600 cm⁻¹)

    • C-S stretching vibrations.[9]

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Procedure:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Record the ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.[10][11][12]

  • Analyze the chemical shifts (δ), integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically using an electron ionization (EI) source.

  • Obtain the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the molecule. The fragmentation of phenothiazine derivatives often involves cleavage of the side chain attached to the nitrogen atom.[12]

Biological Activity and Signaling Pathways

Phenothiazine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. While specific studies on this compound are limited, its activity can be inferred from the well-established mechanisms of the phenothiazine class.

Dopamine Receptor Antagonism

A primary mechanism of action for many phenothiazine antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[13] This blockade disrupts dopaminergic signaling pathways, which are implicated in the pathophysiology of psychosis.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi D2R->Gi Activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Phosphorylates targets

Dopamine D2 Receptor Antagonism by Phenothiazine.
Calmodulin Inhibition

Phenothiazines can also inhibit the activity of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[14][15] By binding to calmodulin, these compounds can prevent its interaction with target proteins, thereby disrupting calcium-dependent signaling.

Calmodulin_Inhibition_Pathway Ca2_Signal Increased Intracellular Ca²⁺ Calmodulin_inactive Calmodulin (Inactive) Ca2_Signal->Calmodulin_inactive Binds CaM_Ca2 Ca²⁺-Calmodulin (Active) Calmodulin_inactive->CaM_Ca2 Activation TargetProteins Target Proteins (e.g., Kinases, Phosphatases) CaM_Ca2->TargetProteins Activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->CaM_Ca2 Inhibits CellularResponse Cellular Response TargetProteins->CellularResponse Regulates

Inhibition of Calmodulin Signaling by Phenothiazine.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 2-Chlorophenothiazine & Chloroacetyl Chloride Reaction N-Acylation Reaction Start->Reaction Workup Aqueous Work-up & Crude Product Isolation Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Pure 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Purification->FinalProduct UVVis UV-Vis Spectroscopy FinalProduct->UVVis FTIR FTIR Spectroscopy FinalProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS DataAnalysis Data Analysis & Structure Confirmation UVVis->DataAnalysis FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis

Workflow for Synthesis and Characterization.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant phenothiazine family. Its physicochemical properties make it a suitable candidate for further chemical modification and biological evaluation. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization, while the outlined biological pathways suggest potential areas of therapeutic investigation. This comprehensive technical guide serves as a valuable resource for researchers aiming to explore the potential of this and related phenothiazine compounds in drug discovery and development.

References

The Biological Activity of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds that have long been a cornerstone in medicinal chemistry, initially gaining prominence for their antipsychotic properties.[1] The tricyclic phenothiazine scaffold has proven to be a "privileged structure," lending itself to a multitude of chemical modifications that yield a broad spectrum of biological activities.[2] This guide focuses on a specific derivative, 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, exploring its synthesis, known biological activities, and the experimental methodologies used to evaluate its potential as a therapeutic agent. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-chlorophenothiazine. A general synthetic protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 2-chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-chlorophenothiazine (e.g., 5.0 g, 25.11 mmol) in toluene (75 mL) is prepared in a reaction vessel and cooled to 0°C.

  • To this cooled solution, chloroacetyl chloride (e.g., 3.0 mL, 37.6 mmol) is added.

  • The reaction mixture is then heated to 80°C and maintained at this temperature for 12 hours.

  • After the reaction period, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure at a temperature below 45°C.

  • Water (50 mL) is added to the crude material, and the product is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield this compound as a solid.[3]

Synthesis_Workflow 2-Chlorophenothiazine 2-Chlorophenothiazine Reaction Reaction 2-Chlorophenothiazine->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Workup Workup Reaction->Workup Cooling, Extraction, Drying Product 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine Workup->Product MTT_Assay_Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubation MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Phenothiazines Phenothiazines Phenothiazines->PI3K Inhibition Phenothiazines->Ras Disruption

References

2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Comprehensive Technical Guide for its Role as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a key chemical intermediate derived from the phenothiazine scaffold, a privileged structure in medicinal chemistry. Phenothiazine and its derivatives have a rich history in pharmacology, leading to the development of drugs with a wide range of biological activities, including antipsychotic, antiemetic, antihistaminic, antimicrobial, and anticancer properties.[1][2] The introduction of a chloroacetyl group at the N-10 position of the 2-chlorophenothiazine core provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and development.

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, its application in the synthesis of bioactive derivatives, and relevant biological data.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16189-69-8[3][4]
Molecular Formula C₁₄H₉Cl₂NOS[3][4]
Molecular Weight 310.2 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point 113–115 °C[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride. Several protocols have been reported, with variations in solvents and reaction conditions.

Experimental Protocol: N-Acylation of 2-Chlorophenothiazine

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Triethylamine (optional, as a base)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Water

  • Ethanol or Ether (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenothiazine (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added as an acid scavenger.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.[3]

  • Maintain the reaction at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the crude residue, add water and extract with dichloromethane (2 x 50 mL).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude product as an off-white solid.[3]

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or diethyl ether to obtain pure this compound.[2]

Yield: 90%[3]

Application as a Chemical Intermediate

The chloroacetyl group of this compound is a versatile electrophilic site that readily reacts with various nucleophiles, such as amines, phenols, and thiols. This reactivity allows for the straightforward synthesis of a wide array of N-substituted phenothiazine derivatives with diverse functionalities, which can be screened for various biological activities.

Synthesis of N-Substituted Aminoacetylphenothiazine Derivatives

A common application of this intermediate is the synthesis of derivatives containing an amino group linked to the acetyl moiety. These compounds are of interest due to their structural similarity to known bioactive molecules.

Experimental Protocol: Reaction with Amines

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Dimethyl sulfoxide (DMSO) or an appropriate solvent

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMSO.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-5 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude N-substituted aminoacetylphenothiazine derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

The general workflow for synthesizing bioactive derivatives from this compound is depicted below.

G start 2-Chlorophenothiazine intermediate This compound start->intermediate N-Acylation (Chloroacetyl Chloride) derivatives Library of N-substituted Phenothiazine Derivatives intermediate->derivatives Nucleophilic Substitution reagents Nucleophiles (Amines, Phenols, Thiols, etc.) reagents->derivatives screening Biological Screening (Anticancer, Antimicrobial, etc.) derivatives->screening hit Hit Compound(s) screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Figure 1: General workflow for the synthesis and screening of bioactive derivatives.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, primarily focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Phenothiazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Phenothiazine Derivatives

Derivative ClassCell LineIC₅₀ (µM)Reference(s)
Phenothiazine-chalcone hybridsHepG-2 (Hepatocellular carcinoma)7.14 - 7.61[6]
MCF-7 (Breast cancer)12 - 13.8[6]
PEGylated phenothiazinesHeLa (Cervical cancer)229.1[7]
MeWo (Skin cancer)251.9[7]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[8]
Phenothiazine-imidazo[1,2-a]pyridineMDA-MB-231 (Breast cancer)24.72 - 38.9[9]
A549 (Lung cancer)42.96 - 58.57[9]
Antimicrobial Activity

The phenothiazine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Phenothiazine Derivatives

Derivative ClassMicroorganismMIC (µg/mL)Reference(s)
Halogenated pyrazolo-1,2-benzothiazine acetamidesStaphylococcus aureus (MRSA)8 - 16[10]
Phenothiazine-3-sulphonamide derivativesStaphylococcus aureus0.5 - 1.0[3]
Streptococcus pyogenes0.5 - 1.0[3]
Escherichia coli0.5 - 1.0[3]
Salmonella typhi0.5 - 1.0[3]
Aspergillus fumigatus0.5 - 1.0[3]
Phenothiazine-N-Mannich basesStaphylococcus aureus3.125 - 12.5[11]
Pseudomonas aeruginosa12.5[11]
Escherichia coli12.5[11]

Mechanism of Action: Dopamine D2 Receptor Antagonism

A primary mechanism of action for many antipsychotic phenothiazine derivatives is the antagonism of the dopamine D2 receptor.[12] This interaction is crucial for their therapeutic effects in treating psychosis. The binding of a phenothiazine antagonist to the D2 receptor, a G-protein coupled receptor (GPCR), inhibits the downstream signaling cascade that is normally initiated by dopamine.

The inhibition of the D2 receptor prevents the activation of the associated inhibitory G-protein (Gi/o). This, in turn, leads to a disinhibition of adenylyl cyclase, resulting in an increase in the intracellular concentration of cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and modulation of downstream effectors ultimately leads to the observed physiological response.[13][14]

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Phenothiazine Phenothiazine Antagonist Phenothiazine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Downstream Downstream Effectors PKA_active->Downstream Phosphorylates Response Physiological Response Downstream->Response

Figure 2: Signaling pathway of Dopamine D2 receptor antagonism by phenothiazines.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a robust platform for the generation of diverse libraries of phenothiazine derivatives. The demonstrated anticancer and antimicrobial activities of these derivatives underscore the continued importance of the phenothiazine scaffold in the quest for new therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols necessary to effectively utilize this key intermediate in their discovery programs. Further exploration of the structure-activity relationships of derivatives synthesized from this intermediate holds significant promise for the development of novel and potent therapeutics.

References

Phenothiazine Derivatives: A Technical Guide to Their Expanding Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phenothiazine and its derivatives, a class of heterocyclic compounds, have been a cornerstone of psychopharmacology for decades, primarily recognized for their antipsychotic properties.[1][2] Initially synthesized in the 19th century and brought to prominence with the discovery of chlorpromazine's antipsychotic effects in the 1950s, this chemical scaffold has proven to be remarkably versatile.[3][4] Emerging research has unveiled a broad spectrum of biological activities, positioning phenothiazine derivatives as promising candidates for drug repurposing and development in oncology, infectious diseases, and neurodegenerative disorders.[5][6] Epidemiological studies suggesting a lower incidence of cancer in schizophrenic patients on long-term phenothiazine therapy have spurred investigation into their anticancer properties.[7] This technical guide provides a comprehensive overview of the core therapeutic applications of phenothiazine derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological pathways they modulate.

Core Mechanisms of Action and Therapeutic Applications

Phenothiazine derivatives exert their diverse therapeutic effects by interacting with a multitude of cellular targets. Their characteristic tricyclic structure serves as a versatile pharmacophore that can be chemically modified to fine-tune activity and specificity.[5][8] The primary applications extend from their traditional role in psychiatry to burgeoning uses in cancer, infectious disease, and neurodegeneration.

Antipsychotic Applications

The foundational therapeutic use of phenothiazines is in the management of schizophrenia and other psychotic disorders.[2] Their efficacy stems primarily from their ability to act as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][9] By blocking these receptors, they counteract the effects of excess dopamine, which is hypothesized to be a key factor in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][10]

The chemical structure, particularly the side chain at the 10th position of the phenothiazine nucleus, influences the potency and side-effect profile of these drugs.[9] They are broadly classified into three groups: aliphatic, piperidine, and piperazine derivatives, each with varying affinities for dopamine, muscarinic, and histamine receptors.[2][9]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Psychosis Psychotic Symptoms (e.g., Hallucinations, Delusions) D2R->Psychosis Signal Transduction Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

Caption: Antagonism of the Dopamine D2 receptor by phenothiazine derivatives.
Anticancer Applications

Phenothiazine derivatives exhibit potent antitumor effects across a wide range of cancer types through multiple mechanisms.[3][11] They can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[3][12]

Key Anticancer Mechanisms:

  • Signaling Pathway Modulation: Phenothiazines disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades, to inhibit cell growth and induce apoptosis.[3]

  • Cell Cycle Arrest: Certain derivatives, such as fluphenazine and trifluoperazine, can cause G0/G1 phase arrest in cancer cells, preventing them from entering the DNA synthesis (S) phase and thus halting proliferation.[3][12]

  • Induction of Apoptosis: They can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways, often by increasing the Bax/Bcl-2 ratio and activating caspases.[3][7]

  • Membrane Integrity Disruption: As amphiphilic molecules, phenothiazines can intercalate into the cell membrane, altering its physical properties, disrupting lipid rafts, and making cancer cells more susceptible to damage and death.[13][14]

  • Inhibition of Angiogenesis: Some derivatives have been shown to reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels required for tumor growth.[3]

G cluster_0 Signaling Pathways cluster_1 Cellular Processes PTZ Phenothiazine Derivative PI3K PI3K/Akt/mTOR Pathway PTZ->PI3K Inhibits MAPK MAPK/ERK1/2 Pathway PTZ->MAPK Inhibits Apoptosis Apoptosis PTZ->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of pro-survival signaling pathways in cancer by phenothiazines.
Antimicrobial Applications

Phenothiazines have demonstrated significant antibacterial and antifungal activity, including against multidrug-resistant (MDR) pathogens.[3][15] This makes them attractive candidates for repurposing as adjuvants to conventional antibiotics.

Key Antimicrobial Mechanisms:

  • Efflux Pump Inhibition: A primary mechanism for their efficacy against MDR bacteria is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. By blocking these pumps, phenothiazines can restore the susceptibility of resistant strains to antibiotics like ampicillin and ciprofloxacin.[3]

  • Membrane and DNA Damage: Derivatives such as chlorpromazine can generate reactive oxygen species (ROS), leading to oxidative stress that damages the bacterial cell membrane and DNA.[16][17]

  • Biofilm Disruption: Phenothiazines are also active against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[16][17]

Neuroprotective Applications

Beyond their use in psychiatry, phenothiazine derivatives are being investigated for their neuroprotective potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19] Their multi-target nature allows them to address several pathological aspects of these complex disorders.

Key Neuroprotective Mechanisms:

  • Cholinesterase Inhibition: A key feature of Alzheimer's disease is the loss of acetylcholine. Some phenothiazine derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine, thereby increasing its levels in the brain.[18][20][21]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Phenothiazines can act as potent antioxidants, both by directly scavenging free radicals and by activating the Keap1-Nrf2 signaling pathway, which upregulates the body's own antioxidant defenses.[18][22]

  • Modulation of Autophagy: Many neurodegenerative diseases are characterized by the accumulation of misfolded protein aggregates. Phenothiazines can modulate autophagy, the cellular process responsible for clearing these toxic aggregates and damaged organelles.[18]

cluster_0 Cytoplasm cluster_1 PTZ Phenothiazine Derivative Keap1_Nrf2 Keap1-Nrf2 Complex PTZ->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Antioxidant Antioxidant Gene Expression ARE->Antioxidant Activates

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by phenothiazines.
Multidrug Resistance (MDR) Reversal

The ability to reverse multidrug resistance is a cross-cutting application relevant to both cancer and infectious disease chemotherapy.[23][24] Phenothiazines can inhibit the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are overexpressed in many resistant cancer cells and microorganisms.[25][26] By inhibiting these efflux pumps, phenothiazines increase the intracellular concentration and efficacy of co-administered therapeutic agents.[26]

Quantitative Efficacy Data

The following tables summarize quantitative data for various phenothiazine derivatives across different therapeutic applications, as reported in preclinical studies.

Table 1: Anticancer Activity of Phenothiazine Derivatives

CompoundCancer Cell Line(s)MetricValue (µM)Reference
CWHM-974Panel of cancer cell linesIC₅₀1.37 - 14.03[27]
FluphenazinePanel of cancer cell linesIC₅₀7.04 - 23.33[27]
TrifluoperazineHepatocellular Carcinoma-Reduces cell viability[3]

Table 2: Antimicrobial Activity of Phenothiazine Derivatives against Acinetobacter baumannii

CompoundMetricValue (g/L)Reference
PromethazineMIC0.05 - 0.6[16][17]
TrifluoperazineMIC0.05 - 0.6[16][17]
ThioridazineMIC0.05 - 0.6[16][17]
ChlorpromazineMIC0.05 - 0.6[16][17]
VariousMBC0.1 - 2.5[16][17]
VariousMBEC0.5 - >3.0[16][17]
MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration; MBEC: Minimal Biofilm Eradication Concentration

Table 3: Cholinesterase Inhibition by Phenothiazine Derivatives

CompoundTarget EnzymeMetricValue (µM)Reference
Derivative 7jAcetylcholinesterase (AChE)IC₅₀5.9[21]
Derivative 7jButyrylcholinesterase (BChE)IC₅₀5.3[21]
Derivative 13jAcetylcholinesterase (AChE)IC₅₀5.8[21]
Derivative 13jButyrylcholinesterase (BChE)IC₅₀4.9[21]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of phenothiazine derivatives.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[28]

  • Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A 1. Seed Cells in 96-well plate B 2. Add Phenothiazine Derivatives (Varying Conc.) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: A generalized workflow for determining compound cytotoxicity using an MTT assay.
Protocol: Cholinesterase Inhibition (Ellman's) Assay

This colorimetric method is widely used to screen for inhibitors of acetylcholinesterase (AChE).[18]

  • Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test phenothiazine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction. AChE will hydrolyze ATCI to thiocholine.

  • Color Development: The thiocholine produced reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Kinetic Reading: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.

Protocol: Autophagy Flux Assay

This assay measures the rate of autophagic degradation, providing a more accurate assessment of autophagy than static measurements.[18]

  • Cell Culture and Treatment: Culture cells of interest and treat them with the test phenothiazine derivative for a desired time.

  • Lysosomal Inhibition: In a parallel set of wells, co-treat the cells with the phenothiazine derivative and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment. This will block the degradation of autophagosomes.

  • Cell Lysis: Lyse the cells in a suitable buffer and determine the total protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against LC3. This antibody detects both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

    • Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in this difference upon treatment with the phenothiazine derivative indicates an induction of autophagy.[18]

Conclusion and Future Directions

Phenothiazine derivatives represent a remarkable class of compounds with a rich history and a promising future.[5] Originally developed as antipsychotics, their therapeutic reach now extends into oncology, infectious disease, and neurodegeneration.[3][15][18] Their ability to modulate multiple key cellular targets, such as dopamine receptors, cancer-related signaling pathways, bacterial efflux pumps, and neuroprotective mechanisms, underscores their vast potential.[3] The capacity to reverse multidrug resistance is a particularly valuable attribute that could revitalize existing chemotherapies.[24][26]

Future research should focus on several key areas. The synthesis of novel derivatives through molecular hybridization can lead to compounds with enhanced potency and selectivity for specific targets, while minimizing off-target effects.[6][23] Further elucidation of their complex molecular mechanisms will be critical for rational drug design. Finally, advancing the most promising preclinical candidates into well-designed clinical trials is essential to validate their efficacy and safety in human patients, potentially offering new therapeutic strategies for some of the most challenging diseases.[3][29]

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical agents. As a molecule possessing the revered phenothiazine core, its structural elucidation is paramount for ensuring the integrity and efficacy of downstream applications. This document moves beyond a mere recitation of data, offering a rationale-driven approach to spectroscopic analysis, grounded in the principles of structural chemistry and validated by empirical evidence from analogous compounds.

The phenothiazine nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a chloroacetyl group at the N-10 position and a chlorine atom at the C-2 position significantly modulates the electronic and steric properties of the parent molecule, influencing its reactivity and biological interactions. Consequently, a meticulous spectroscopic characterization is not merely a procedural step but a foundational requirement for any research or development endeavor involving this compound.

This guide is structured to provide a comprehensive understanding of how various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are synergistically employed to confirm the identity and purity of this compound.

Molecular Structure and Key Features

This compound possesses a tricyclic heterocyclic system with a central thiazine ring flanked by two benzene rings. The chloroacetyl group is attached to the nitrogen atom of the thiazine ring, and a chlorine atom is substituted on one of the benzene rings.

Molecular Formula: C₁₄H₉Cl₂NOS[1]

Molecular Weight: 310.20 g/mol [1]

CAS Number: 16189-69-8[1]

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is instrumental in confirming the presence of the N-acyl group (C=O), the C-Cl bonds, and the characteristic vibrations of the phenothiazine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
~1680-1700C=O stretch (amide)Chloroacetyl groupStrong
~1560-1600C=C stretch (aromatic)Phenothiazine ringMedium-Strong
~1450-1500C=C stretch (aromatic)Phenothiazine ringMedium-Strong
~1250-1350C-N stretchAmide and Thiazine ringMedium
~1100-1200C-O-C asymmetric stretch (ether-like)Thiazine ring (C-S-C)Medium
~750-850C-H out-of-plane bend (aromatic)Substituted benzene ringsStrong
~650-800C-Cl stretch2-Chloro and ChloroacetylMedium-Strong

The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic feature, confirming the introduction of the chloroacetyl group onto the phenothiazine nitrogen. The exact position of this band can be influenced by the electronic effects of the phenothiazine ring. The C-Cl stretching vibrations are also crucial for confirming the presence of both chlorine atoms. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the substituted phenothiazine scaffold.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides insights into the carbon skeleton. For this compound, NMR is essential for confirming the substitution pattern on the aromatic rings and the structure of the N-acyl side chain.

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.8Multiplet7HAromatic protons
~4.5-4.8Singlet2H-CO-CH₂-Cl protons

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the unsymmetrical substitution of the phenothiazine ring. The protons on the chlorinated and non-chlorinated rings will have distinct chemical shifts. The singlet at approximately 4.5-4.8 ppm is a clear indicator of the methylene protons of the chloroacetyl group, which are deshielded by the adjacent carbonyl group and chlorine atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165-170Carbonyl carbon (-C=O)
~115-145Aromatic carbons
~40-45Methylene carbon (-CH₂-Cl)

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region. The aromatic region will display multiple signals corresponding to the inequivalent carbons of the phenothiazine core. The signal for the methylene carbon of the chloroacetyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, MS is crucial for confirming the molecular weight and for observing characteristic fragmentation pathways that support the proposed structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak at m/z 310, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ will be observed, with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[3]

Key Predicted Fragment Ions:

m/zProposed Fragment IonNeutral Loss
310/312/314[C₁₄H₉³⁵Cl₂NOS]⁺˙ / [C₁₄H₉³⁵Cl³⁷ClNOS]⁺˙ / [C₁₄H₉³⁷Cl₂NOS]⁺˙-
232/234[C₁₂H₇³⁵ClNS]⁺˙ / [C₁₂H₇³⁷ClNS]⁺˙-CO-CH₂Cl
198[C₁₂H₈NS]⁺-Cl, -CO-CH₂Cl

The primary fragmentation is likely to involve the cleavage of the N-acyl bond, leading to the loss of the chloroacetyl group and the formation of a stable 2-chlorophenothiazine cation radical at m/z 232/234.[4] Further fragmentation may involve the loss of the chlorine atom from the phenothiazine ring.

2-Chloro-10-(chloroacetyl)-10H-phenothiazine_Fragmentation M [M]⁺˙ m/z 310/312/314 F1 [M - COCH₂Cl]⁺˙ m/z 232/234 M->F1 - COCH₂Cl F2 [M - Cl - COCH₂Cl]⁺ m/z 198 F1->F2 - Cl

Caption: Proposed mass spectrometry fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The phenothiazine core has a characteristic chromophore, and its UV-Vis spectrum provides information about the conjugated π-electron system.

Experimental Protocol: Solution UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

Phenothiazine and its derivatives typically exhibit multiple absorption bands in the UV region. For this compound, the spectrum is expected to show characteristic absorptions arising from π-π* transitions within the aromatic system. The presence of the N-acyl group can cause a hypsochromic (blue) shift compared to the parent 10H-phenothiazine.[5][6]

Predicted λₘₐₓ (nm)Electronic Transition
~230-240π-π
~270-280n-π / π-π*

The exact positions and intensities of these bands are sensitive to the solvent polarity and the substitution pattern on the phenothiazine ring.[5][7]

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic application of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups and the mapping of the carbon-hydrogen framework to the determination of molecular weight and the analysis of electronic transitions. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis, quality control, and application of this important pharmaceutical intermediate, ensuring the scientific integrity and success of their work.

References

In-Depth Technical Guide: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS Number: 16189-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for a wide range of pharmacological activities.[1] The introduction of chloro and chloroacetyl groups to the phenothiazine structure modifies its chemical properties and biological activities.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 16189-69-8[1][2]
IUPAC Name 2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone[1]
Synonyms NSC 241506; 10H-Phenothiazine, 2-chloro-10-(chloroacetyl)- (9CI); 2-chloro-1-(2-chloro-10-phenothiazinyl)ethanone; ethanone, 2-chloro-1-(10h-phenothiazine-10-yl)-; phenothiazine, 2-chloro-10-(chloroacetyl)- (6CI,8CI); 2-chloro-10-(chloroacetyl)phenothiazine[2]
Molecular Formula C₁₄H₉Cl₂NOS[1]
SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl[1][2]
InChI InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2[1]
InChI Key FXCKKLUGQMWBDD-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 310.20 g/mol [1]
Density 1.468 g/cm³[2]
Boiling Point 539.9°C at 760 mmHg[2]
Flash Point 280.3°C[2]

Synthesis

The synthesis of this compound typically involves the chloroacetylation of 2-chlorophenothiazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the N-acylation of phenothiazines.

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene, dry

  • Triethylamine (optional, as a base)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenothiazine (1 equivalent) in dry toluene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.5 equivalents) to the stirred solution.[3] A base such as triethylamine may be added to neutralize the HCl byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for a period of 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with water to remove any water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[4]

G 2-Chlorophenothiazine 2-Chlorophenothiazine Reaction_Vessel Reaction_Vessel 2-Chlorophenothiazine->Reaction_Vessel Toluene Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Heat Purification Purification Reflux->Purification Workup Final_Product 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine Purification->Final_Product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

This compound has been investigated for a variety of biological activities, making it a compound of interest in drug development.[1] Its applications are diverse, ranging from pharmaceutical research to its use as a chemical intermediate and a research tool in proteomics.[1]

Antipsychotic Activity

Phenothiazines are a well-established class of antipsychotic drugs.[5] Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Phenothiazine Phenothiazine Derivative Phenothiazine->D2_Receptor Blocks AC Adenylyl Cyclase D2_Receptor->AC cAMP ↓ cAMP AC->cAMP Signaling_Cascade Downstream Signaling cAMP->Signaling_Cascade

Dopamine D2 receptor antagonism by phenothiazines.

This in vivo model is used to screen for the cataleptic effects of antipsychotic drugs, which is a measure of their extrapyramidal side effects.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline with 2% Tween 80)[8]

  • Haloperidol (positive control)[8]

  • Catalepsy bar (horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 10 cm from the base)

  • Stopwatch

Procedure:

  • Acclimatize the rats to the experimental room for at least one hour before the test.

  • Administer the test compound (this compound), vehicle, or haloperidol intraperitoneally.[8]

  • At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.[9]

  • Start the stopwatch and measure the time the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes one or both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically set, and if the rat remains on the bar for this duration, it is removed and the maximum time is recorded.[9]

  • The cataleptic response is expressed as the mean time (in seconds) spent on the bar for each group.

Cytotoxic Activity

The compound has shown potential cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium. A stock solution is typically prepared in DMSO.

  • After 24 hours, remove the medium and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The reference wavelength should be above 650 nm.[10]

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compound Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate (e.g., 48h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (% Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.[1]

This method is used to assess the antimicrobial activity of a substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile broth (e.g., Mueller-Hinton broth)

  • This compound

  • Solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar plate.[11]

  • Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent), the positive control, and the negative control into separate wells.[12]

  • Allow the plates to stand for a period (e.g., 30 minutes in the refrigerator) to allow for diffusion of the substances into the agar.[12]

  • Invert the plates and incubate at 37°C for 18-24 hours.[11]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Inhibition of Trypanothione Reductase

This compound has been identified as a potential inhibitor of trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites.[1] This makes it a potential candidate for the development of drugs against diseases like leishmaniasis and Chagas disease. The inhibition is thought to be competitive with respect to trypanothione.[4]

Safety Information

Detailed toxicological data for this compound is not extensively available in the public domain. As with any chemical compound, it should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological activities of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a derivative of the versatile phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a tricyclic phenothiazine core. Key structural modifications include a chlorine atom at the 2-position of the phenothiazine ring system and a chloroacetyl group attached to the nitrogen atom at the 10-position.

Chemical Identifiers:

  • CAS Number: 16189-69-8[1]

  • Molecular Formula: C₁₄H₉Cl₂NOS[1]

  • SMILES: C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 310.20 g/mol [1]
Density 1.468 g/cm³[1]
Boiling Point 539.9°C at 760 mmHg[1]
Flash Point 280.3°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride.

Experimental Protocol: N-Acylation of 2-Chlorophenothiazine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Dry benzene (or a suitable inert solvent)

  • Triethylamine (or another suitable base)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenothiazine (1 equivalent) in dry benzene.

  • Add a suitable base, such as triethylamine (1 equivalent), to the solution.

  • Cool the reaction mixture in an ice bath (0-5°C).

  • Slowly add chloroacetyl chloride (1-1.2 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours at 50-60°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, distill off the solvent under reduced pressure.

  • Pour the resulting residue onto ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by filtration and wash with water to remove any impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Chlorophenothiazine & Chloroacetyl Chloride dissolve Dissolve in Dry Benzene with Triethylamine start->dissolve cool Cool to 0-5°C dissolve->cool add Add Chloroacetyl Chloride cool->add reflux Reflux at 50-60°C for 3-4h add->reflux workup Work-up: Solvent Removal, Ice Water Precipitation reflux->workup purify Purification: Filtration & Recrystallization workup->purify end_product End Product: This compound purify->end_product

Synthesis Workflow Diagram

Spectroscopic Characterization

Note: The following data is for the starting material, 2-Chlorophenothiazine , and not the final product.

Spectroscopic Data for 2-Chlorophenothiazine (Precursor)
¹H NMR Spectral data available but specific peak assignments are not provided in the search results.
¹³C NMR Spectral data available but specific peak assignments are not provided in the search results.
Mass Spec. Major fragments observed at m/z 233, 198, 180, 235.

Biological Activities and Signaling Pathways

Derivatives of phenothiazine are known for a wide range of pharmacological activities.[2] this compound has been investigated for several potential biological applications.

Potential Biological Activities:

  • Antipsychotic Effects: As a phenothiazine derivative, this compound is expected to exhibit antipsychotic properties, likely through modulation of neurotransmitter systems.[3]

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.[3]

  • Cytotoxicity: The compound has shown cytotoxic effects against cancer cells, indicating its potential as a lead for anticancer drug development.[3]

Mechanism of Action: Trypanothione Reductase Inhibition

One of the specific mechanisms of action identified for this compound is the inhibition of trypanothione reductase.[3] This enzyme is crucial for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease.

The inhibition mechanism is competitive, with the compound binding to the trypanothione binding site of the enzyme.[3] The binding affinity has been quantified with a Ki value of 62.5 µM and an IC50 value of 69.2 µM .[3] Molecular docking studies have indicated that the compound interacts with key amino acid residues in the enzyme's active site, including His461, Glu466, and Glu467.[3]

G cluster_moa Mechanism of Trypanothione Reductase Inhibition compound 2-Chloro-10-(chloroacetyl) -10H-phenothiazine binding Competitive Binding compound->binding enzyme Trypanothione Reductase active_site Active Site (Trypanothione Binding Site) enzyme->active_site active_site->binding inhibition Enzyme Inhibition binding->inhibition parasite_death Parasite Death inhibition->parasite_death

Inhibition of Trypanothione Reductase

This guide provides a summary of the currently available technical information on this compound. Further research is required to fully elucidate its molecular structure through crystallographic studies and to obtain detailed spectroscopic characterization of the purified compound. The promising biological activities also warrant more in-depth investigation to explore its full therapeutic potential.

References

The Phenothiazine Revolution: A Technical History of Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of phenothiazine-based drugs, from their serendipitous discovery to their enduring impact on psychopharmacology. It provides a detailed examination of their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize these foundational antipsychotic agents.

From Dyes to Dopamine Blockers: A Historical Overview

The story of phenothiazine-based drugs begins not in a pharmacy, but in the German dye industry of the late 19th century. Phenothiazine itself was first synthesized in 1883 by August Bernthsen.[1] Initially, its derivatives, such as methylene blue, were explored for their properties as dyes and later as antiseptics and antimalarials.[2]

The pivotal moment for psychiatry came in the 1940s at Rhône-Poulenc laboratories in France, where chemists were synthesizing phenothiazine derivatives as potential antihistamines.[2] This research led to the creation of promethazine, which exhibited potent sedative effects alongside its antihistaminic properties.

The true breakthrough occurred in December 1951 with the synthesis of chlorpromazine by Paul Charpentier.[2] Initially investigated as a potentiator for general anesthesia, its profound calming and "disinteressment" effects on surgical patients were noted by the French surgeon Henri Laborit.[3] This observation prompted its trial in psychiatric patients. In 1952, Jean Delay and Pierre Deniker administered chlorpromazine to patients with psychosis and observed a remarkable reduction in agitation, hallucinations, and delusions.[3] This marked the dawn of the psychopharmacological era and the first effective medicinal treatment for schizophrenia.[4] The success of chlorpromazine spurred the development of a vast array of phenothiazine derivatives, fundamentally transforming the treatment of severe mental illness.

Generations and Chemical Classification

Phenothiazine antipsychotics are typically classified as first-generation or "typical" antipsychotics. They can be further subdivided into three groups based on the nature of the side chain attached to the nitrogen atom of the phenothiazine ring system: aliphatic, piperidine, and piperazine derivatives.[5] This structural variation influences the drug's potency and side-effect profile.

  • Aliphatic derivatives (e.g., Chlorpromazine, Promazine): Generally characterized by lower potency and more pronounced sedative and anticholinergic side effects.

  • Piperidine derivatives (e.g., Thioridazine, Mesoridazine): Exhibit moderate potency and a lower incidence of extrapyramidal side effects, but a higher risk of cardiotoxicity.

  • Piperazine derivatives (e.g., Fluphenazine, Perphenazine, Trifluoperazine, Prochlorperazine): These are the most potent phenothiazines and are associated with a higher incidence of extrapyramidal side effects.[5]

Quantitative Pharmacological Data

The therapeutic and adverse effects of phenothiazine-based drugs are a direct consequence of their interaction with a variety of neurotransmitter receptors. The following tables summarize key quantitative data for several representative phenothiazines.

Table 1: Receptor Binding Affinities (Ki, nM)

This table presents the equilibrium dissociation constants (Ki) for several phenothiazine drugs at various G-protein coupled receptors. A lower Ki value indicates a higher binding affinity.

DrugD₂D₁α₁-adrenergicH₁M₁
Chlorpromazine 0.55732.60.817
Thioridazine 3.5301.54.010
Fluphenazine 0.4201.52.0200
Perphenazine 0.76529.91.382000
Trifluoperazine 1.1403.013250
Prochlorperazine 1.5252.020150

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data presented here is a representative consensus.

Table 2: Functional Potency (IC₅₀/EC₅₀, nM)

This table provides the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) from functional assays, indicating the drug's potency in eliciting a biological response.

DrugAssay TypeReceptorPotency (nM)
Chlorpromazine Dopamine-stimulated adenylyl cyclase inhibitionD₂~10
Perphenazine Cell Viability-2760 (EC₅₀)[6]
Trifluoperazine Ryanodine Receptor ActivationRyR25200 (EC₅₀)[7]
Trifluoperazine Dopamine D2 Receptor InhibitionD₂1.2 (IC₅₀)[8]

Note: Functional potency data is highly dependent on the specific assay and cell system used.

Table 3: Side Effect Profile of Phenothiazine Derivatives

The side effects of phenothiazines are directly related to their receptor binding profiles. This table provides a semi-quantitative overview of the common side effects associated with different phenothiazine classes.

Side EffectAliphatic (e.g., Chlorpromazine)Piperidine (e.g., Thioridazine)Piperazine (e.g., Fluphenazine)
Extrapyramidal Symptoms (EPS) ++++++
Sedation ++++++
Anticholinergic Effects +++++++
Orthostatic Hypotension ++++++
Weight Gain +++++
QTc Prolongation +++++

Key: + (Low), ++ (Moderate), +++ (High)

Mechanism of Action and Key Signaling Pathways

The primary antipsychotic effect of phenothiazines is attributed to their antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[9] This blockade is thought to reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, their action on D₂ receptors in other dopaminergic pathways, such as the nigrostriatal pathway, is responsible for the emergence of extrapyramidal side effects.[10]

Phenothiazines are not selective for D₂ receptors and interact with a range of other receptors, which accounts for their broad side-effect profile. The following diagrams illustrate the key signaling pathways affected by phenothiazine antagonism.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Phenothiazine Phenothiazine Phenothiazine->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

D₂ Receptor Signaling Pathway Antagonism

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H₁ Receptor Histamine->H1R Phenothiazine Phenothiazine Phenothiazine->H1R Antagonism Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Sedation, Weight Gain Ca->CellularResponse Leads to PKC->CellularResponse Leads to

H₁ Receptor Signaling Pathway Antagonism

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1R M₁ Receptor ACh->M1R Phenothiazine Phenothiazine Phenothiazine->M1R Antagonism Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Anticholinergic Side Effects Ca->CellularResponse Leads to PKC->CellularResponse Leads to

M₁ Receptor Signaling Pathway Antagonism

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1R α₁ Receptor NE->Alpha1R Phenothiazine Phenothiazine Phenothiazine->Alpha1R Antagonism Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Orthostatic Hypotension Ca->CellularResponse Leads to PKC->CellularResponse Leads to

α₁-Adrenergic Receptor Signaling Antagonism

Experimental Protocols

The characterization of phenothiazine-based drugs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Synthesis of Chlorpromazine Hydrochloride

This protocol outlines a common synthetic route to chlorpromazine.

Step 1: Condensation of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride.

  • In a reaction vessel, dissolve 2-chlorophenothiazine in a suitable solvent such as toluene.

  • Add a strong base, such as sodium amide (NaNH₂), to deprotonate the nitrogen of the phenothiazine ring, forming a reactive anion.

  • Slowly add 3-dimethylaminopropyl chloride to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • After cooling, the reaction mixture is worked up by washing with water and extracting the organic layer. The solvent is then removed under reduced pressure to yield crude chlorpromazine base.

Step 2: Salt Formation.

  • Dissolve the crude chlorpromazine base in a suitable solvent like isopropanol.

  • Bubble dry hydrogen chloride (HCl) gas through the solution.

  • Chlorpromazine hydrochloride will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried to yield the final product.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the D₂ receptor.[2]

Materials:

  • Receptor source: Membranes prepared from cells expressing the D₂ receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D₂ receptors (e.g., rat striatum).

  • Radioligand: A high-affinity radiolabeled ligand for the D₂ receptor (e.g., [³H]-Spiperone).

  • Test compound: The phenothiazine derivative to be tested, at various concentrations.

  • Non-specific binding control: A high concentration of an unlabeled D₂ antagonist (e.g., haloperidol) to determine non-specific binding.

  • Assay buffer, filtration apparatus, and scintillation counter.

Procedure:

  • Incubate the receptor membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • In parallel, incubate the receptor membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical model used to predict the antipsychotic efficacy of a compound.[4][11]

Apparatus:

  • A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock.

  • A conditioned stimulus (CS), such as a light or a tone.

  • An unconditioned stimulus (US), which is a mild foot shock.

Procedure:

  • Acquisition Phase: A rat is placed in one compartment of the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (the foot shock). The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the impending shock and will move to the other compartment upon presentation of the CS, thus avoiding the shock. This is the conditioned avoidance response.

  • Testing Phase: Once the rats have been trained to consistently perform the avoidance response, they are treated with the test compound (phenothiazine derivative) or a vehicle control.

  • The rats are then placed back in the shuttle box and presented with the CS-US pairings.

  • The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded.

Interpretation: A compound with antipsychotic potential will selectively suppress the conditioned avoidance response without impairing the animal's ability to escape the shock. This indicates that the drug is not simply causing sedation or motor impairment but is specifically affecting the learned response to the conditioned stimulus.

Drug Discovery and Development Workflow

The development of new phenothiazine-based drugs, or any antipsychotic, follows a structured workflow from initial discovery to preclinical testing.

Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical_In_Vitro In Vitro Preclinical Testing cluster_Preclinical_In_Vivo In Vivo Preclinical Testing cluster_IND IND Submission Lead_ID Lead Identification (Phenothiazine Scaffold) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Chemical Synthesis of Derivatives SAR->Synthesis Binding_Assays Receptor Binding Assays (Ki determination) Synthesis->Binding_Assays Functional_Assays Functional Assays (IC₅₀/EC₅₀ determination) Binding_Assays->Functional_Assays ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Functional_Assays->ADMET Animal_Models Animal Models of Psychosis (e.g., CAR, Apomorphine Stereotypy) ADMET->Animal_Models Toxicity In Vivo Toxicology & Safety Pharmacology Animal_Models->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND

Preclinical Drug Development Workflow

Conclusion

The development of phenothiazine-based drugs represents a landmark achievement in the history of medicine. From their origins as synthetic dyes, these compounds have provided invaluable tools for understanding the neurobiology of psychosis and have offered relief to millions of individuals suffering from severe mental illness. While newer generations of antipsychotics with different mechanisms of action have since been developed, the foundational principles of dopamine receptor antagonism established through the study of phenothiazines continue to inform modern psychopharmacology. The ongoing exploration of the diverse pharmacological properties of the phenothiazine scaffold ensures its continued relevance in the quest for safer and more effective treatments for a range of medical conditions.

References

Unveiling the Antioxidant Potential: A Technical Guide to the Radical Scavenging Pathways of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Radical Scavenging Mechanisms of the Phenothiazine Scaffold

The antioxidant activity of phenothiazine and its derivatives is primarily attributed to the heterocyclic core structure, which can participate in multiple radical-quenching reactions. The principal mechanisms by which these compounds are thought to exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). It is plausible that 2-Chloro-10-(chloroacetyl)-10H-phenothiazine employs a combination of these pathways to scavenge free radicals.

Hydrogen Atom Transfer (HAT)

In the HAT pathway, the phenothiazine molecule donates a hydrogen atom, typically from the nitrogen at the 10-position of the central ring, to a free radical, thereby neutralizing it. The resulting phenothiazine radical is stabilized by resonance across its aromatic system. The presence of electron-withdrawing groups, such as the chloroacetyl group at the N-10 position and the chloro group at the C-2 position, may influence the ease of this hydrogen donation.

Radical Adduct Formation (RAF)

The RAF mechanism involves the direct addition of a free radical to one of the carbon atoms in the aromatic rings of the phenothiazine structure. This forms a more stable, less reactive radical adduct. The electron-rich aromatic system of the phenothiazine core provides multiple sites for such an attack.

Single Electron Transfer (SET)

The SET pathway entails the transfer of a single electron from the phenothiazine molecule to a free radical. This process generates a phenothiazine radical cation and a stable anion from the original free radical. The stability of the resulting radical cation is a key factor in the favorability of this mechanism.

Visualizing the Pathways

The following diagrams illustrate the theoretical radical scavenging pathways of a generic phenothiazine core, which are applicable to this compound.

Radical_Scavenging_Pathways cluster_HAT Hydrogen Atom Transfer (HAT) cluster_RAF Radical Adduct Formation (RAF) cluster_SET Single Electron Transfer (SET) PZ_HAT Phenothiazine PZ_Radical_HAT Phenothiazine Radical PZ_HAT->PZ_Radical_HAT H• donation Radical_HAT Free Radical (R•) Neutral_HAT Neutralized Molecule (RH) Radical_HAT->Neutral_HAT H• acceptance PZ_RAF Phenothiazine Adduct Radical Adduct PZ_RAF->Adduct Radical_RAF Free Radical (R•) Radical_RAF->Adduct PZ_SET Phenothiazine PZ_Radical_Cation Phenothiazine Radical Cation PZ_SET->PZ_Radical_Cation e- donation Radical_SET Free Radical (R•) Anion Anion (R-) Radical_SET->Anion e- acceptance DPPH_Assay_Workflow A Prepare DPPH solution in methanol (e.g., 0.1 mM) C Mix DPPH solution with test compound solution A->C B Prepare various concentrations of this compound B->C D Incubate in the dark at room temperature (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G ABTS_Assay_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix diluted ABTS•+ solution with test compound solution B->D C Prepare various concentrations of this compound C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance at ~734 nm E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) G->H

Exploring Phenothiazine Derivatives for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have been a cornerstone in medicinal chemistry for decades. Initially recognized for their antipsychotic properties, the therapeutic potential of phenothiazines has expanded significantly, with contemporary research exploring their efficacy as anticancer, neuroprotective, and anti-infective agents.[1][2][3] This technical guide provides an in-depth overview of the core aspects of phenothiazine derivatives in drug discovery, including their mechanisms of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Core Mechanisms of Action

Phenothiazine derivatives exert their diverse biological effects through a multitude of mechanisms, often acting on multiple targets simultaneously. This multi-target approach is a key advantage in developing treatments for complex diseases.

Antipsychotic Effects: The primary mechanism of action for the antipsychotic effects of phenothiazines is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Phenothiazine antipsychotics are broadly classified into three groups based on the substituent on the nitrogen atom: aliphatic, piperidine, and piperazine compounds.[2][3]

Anticancer Activity: The anticancer properties of phenothiazine derivatives are attributed to several mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of multidrug resistance.[5][6] They have been shown to interfere with critical cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, which are involved in cell proliferation and survival.[1][6][7] Furthermore, some derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS) and causing DNA damage.[1]

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, phenothiazines exhibit neuroprotective properties through cholinesterase inhibition, antioxidant activity, and modulation of autophagy.[8][9] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), they increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[8][10] Their antioxidant effects help to mitigate the oxidative stress that contributes to neuronal cell death.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on the biological activity of selected phenothiazine derivatives. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new, more potent compounds.

Table 1: Cytotoxicity of Phenothiazine Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 / Effective ConcentrationReference
ChlorpromazineV79 (Chinese Hamster Lung Fibroblasts)Apoptosis Induction10 µg/ml[11]
TrifluoperazineV79 (Chinese Hamster Lung Fibroblasts)Apoptosis Induction10 µg/ml[11]
Compound 4bHeLaLDH Assay57.69 ± 4.69 µg/mL (at 1000 µg concentration)[12][13]
Compound 2aHeLaLDH Assay57.7 ± 4.6 µg/mL (at 1000 µg concentration)[12][13]
Compound 3aHeLaLDH Assay67.8 ± 4.9 µg/mL (at 1000 µg concentration)[12][13]
Compound 4b (Chalcone-based)HepG-2MTT Assay7.14 µg/mL[14]
Compound 4k (Chalcone-based)HepG-2MTT Assay7.61 µg/mL[14]
Compound 4k (Chalcone-based)MCF-7MTT Assay12 µg/mL[14]
Compound 4b (Chalcone-based)MCF-7MTT Assay13.8 µg/mL[14]

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

CompoundEnzymeIC50Reference
7j (2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone)AChE5.9 ± 0.6 μM[15]
7j (2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone)BuChE5.3 ± 0.5 μM[15]
13j (2-chloro-10H-phenoselenazin-10-yl-(4-methoxyphenyl)methanone)AChE5.8 ± 0.4 μM[15]
13j (2-chloro-10H-phenoselenazin-10-yl-(4-methoxyphenyl)methanone)BuChE4.9 ± 0.5 μM[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are protocols for key experiments commonly used in the evaluation of phenothiazine derivatives.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability.[16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phenothiazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the phenothiazine derivative (e.g., from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[11][16]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[11][16]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

Materials:

  • HeLa cells (or other target cell line)

  • Phenothiazine derivative solutions of varying concentrations

  • LDH assay kit

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells and treat them with different concentrations of the phenothiazine compounds.

  • LDH Measurement: After the treatment period, measure the amount of LDH released into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions. The optical density is typically measured at 340 nm.[13][17]

  • Data Analysis: The amount of LDH release corresponds to the level of cytotoxicity.[13]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is a standard for screening AChE inhibitors.[8]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Phenothiazine derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the phenothiazine derivative at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the wells and incubate.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance kinetically at 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative and determine the IC50 value.

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18]

Materials:

  • DPPH solution in methanol (0.3 mmol)

  • Phenothiazine derivative solutions of various concentrations in methanol

  • Methanol

  • Ascorbic acid (as a standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: Add the phenothiazine derivative solution to the DPPH methanol solution.

  • Incubation: Allow the reaction to proceed at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 518 nm.

  • Data Analysis: The decrease in absorbance of the DPPH solution indicates radical scavenging activity. Calculate the percentage of inhibition and compare it to the standard, ascorbic acid.

Signaling Pathways and Visualizations

Understanding the interaction of phenothiazine derivatives with cellular signaling pathways is crucial for elucidating their mechanisms of action and for rational drug design.

Anticancer Signaling Pathways

Phenothiazines can interfere with key signaling cascades that control cell survival, proliferation, and apoptosis.[1]

anticancer_pathways Phenothiazines Phenothiazines PI3K PI3K Phenothiazines->PI3K Inhibits Akt Akt Phenothiazines->Akt Inhibits mTOR mTOR Phenothiazines->mTOR Inhibits RAS RAS Phenothiazines->RAS Inhibits EGFR EGFR EGFR->PI3K EGFR->RAS PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of pro-survival signaling pathways by phenothiazine derivatives.

Neuroprotective Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Phenothiazines can upregulate endogenous antioxidant defenses through the Keap1-Nrf2 pathway.[8]

neuroprotective_pathway Phenothiazines Phenothiazines Keap1 Keap1 Phenothiazines->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->OxidativeStress Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Activation of the Nrf2-mediated antioxidant response by phenothiazines.

Experimental Workflow: High-Throughput Screening for Cytotoxic Phenothiazines

A generalized workflow for identifying novel cytotoxic phenothiazine derivatives.

hts_workflow start Start: Phenothiazine Derivative Library primary_screen Primary Screening: Single High Concentration (e.g., MTT Assay) start->primary_screen hit_identification Hit Identification: >50% Inhibition primary_screen->hit_identification dose_response Dose-Response Analysis: Determine IC50 hit_identification->dose_response secondary_assays Secondary Assays: - Apoptosis Assay - Cell Cycle Analysis dose_response->secondary_assays lead_selection Lead Compound Selection secondary_assays->lead_selection in_vivo In Vivo Studies: Animal Models lead_selection->in_vivo end End: Drug Candidate in_vivo->end

Caption: High-throughput screening workflow for identifying cytotoxic phenothiazines.

Conclusion

Phenothiazine derivatives continue to be a rich source of inspiration for drug discovery. Their diverse pharmacological activities, coupled with a well-established safety profile for some members of the class, make them attractive candidates for repurposing and for the development of novel therapeutics. The information presented in this guide provides a solid foundation for researchers to explore the vast potential of this remarkable class of compounds. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

References

Cytotoxicity of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its Analogs on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives have long been investigated for their therapeutic potential beyond their traditional use as antipsychotic agents. A growing body of evidence suggests that this class of compounds possesses significant anticancer properties.[1][2] This technical guide focuses on the cytotoxic effects of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its structurally related analogs on various cancer cell lines. While specific research on this compound is limited, this document consolidates the available data on closely related 2-chlorophenothiazine derivatives to provide a comprehensive overview of their potential as anticancer agents. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[1][3][4]

Quantitative Cytotoxicity Data

The cytotoxic potential of phenothiazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for derivatives of 2-chlorophenothiazine. It is important to note that these are not the specific values for this compound but for structurally similar compounds.

CompoundCancer Cell LineCancer TypeIC50 (µM)
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-ureaHEp-2Laryngeal Carcinoma~16.8
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-ureaHEp-2Laryngeal Carcinoma~20.8
10-[N-(Phthalimido)alkyl]-2-substituted-10H-phenothiazinesL5178YMouse LymphomaNot specified

Mechanisms of Action

The anticancer activity of 2-chlorophenothiazine derivatives is multifaceted, involving the modulation of several key cellular processes.

Induction of Apoptosis

A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[1] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax.[1]

  • Activation of caspases: Activation of key executioner caspases such as Caspase-3 and Caspase-9.[1]

  • Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.[1]

Cell Cycle Arrest

2-Chlorophenothiazine derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest.[1][3] This arrest can occur at different phases of the cell cycle, most commonly at the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing and propagating.[1][3]

Modulation of Signaling Pathways

These compounds are known to interfere with critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cancer cell growth, survival, and proliferation.[1][4]

  • MAPK/ERK Pathway: Modulation of this pathway, which plays a key role in cell proliferation and differentiation.[1]

Induction of Oxidative Stress

Some phenothiazine derivatives exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components and trigger cell death.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxicity of phenothiazine derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HEp-2, L5178Y) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment```dot

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HEp-2) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep Prepare Drug Solutions (2-Chlorophenothiazine derivative) drug_treatment Treat Cells with Drug drug_prep->drug_treatment cell_seeding->drug_treatment mtt_assay Perform MTT Assay drug_treatment->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq ic50_calc Calculate IC50 Value data_acq->ic50_calc

Caption: Simplified intrinsic pathway of apoptosis induction.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G compound 2-Chlorophenothiazine Derivative pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Derivatives of 2-chlorophenothiazine demonstrate significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. While the specific cytotoxic profile of this compound requires further investigation, the data from its structural analogs provide a strong rationale for its continued exploration in cancer research and drug development. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure of these compounds to enhance their efficacy and selectivity against cancer cells.

References

The Antimicrobial Potential of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticipated antimicrobial properties of the novel compound, 2-Chloro-10-(chloroacetyl)-10H-phenothiazine. While direct experimental data on this specific molecule is not yet publicly available, this document extrapolates its potential efficacy and mechanism of action based on the well-established antimicrobial activities of the broader phenothiazine class of compounds. This guide also outlines detailed experimental protocols and proposed research workflows to facilitate the systematic investigation of this promising molecule.

Phenothiazine derivatives have long been recognized for their diverse biological activities, extending beyond their traditional use as antipsychotic agents.[1][2] A growing body of evidence highlights their potential as direct-acting antimicrobial agents and as adjuvants to counteract antibiotic resistance.[1][3] The core phenothiazine structure, a tricyclic aromatic system, serves as a versatile scaffold for chemical modifications that can enhance antimicrobial potency and spectrum.

Inferred Antimicrobial Profile of this compound

The chemical structure of this compound suggests a strong potential for antimicrobial activity. The presence of a chlorine atom on the phenothiazine ring and a chloroacetyl group at the N-10 position are key features that may contribute to its biological effects. Structure-activity relationship studies of phenothiazine derivatives have indicated that electron-withdrawing groups, such as chlorine, can influence their antimicrobial efficacy.[4] The reactive chloroacetyl group could potentially engage in covalent interactions with microbial targets, leading to enhanced and sustained inhibitory effects.

General Antimicrobial Mechanisms of Phenothiazine Derivatives

Phenothiazines are known to exert their antimicrobial effects through multiple mechanisms, making them attractive candidates for combating drug-resistant pathogens.[2][3] The primary modes of action include:

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell via efflux pumps. Phenothiazines have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[2][3][5] This makes them promising candidates for combination therapies.

  • Disruption of Bacterial Membranes: The lipophilic nature of the phenothiazine scaffold allows it to intercalate into the bacterial cell membrane, leading to a loss of membrane integrity, disruption of ion gradients, and ultimately, cell death.[2]

  • Inhibition of Key Metabolic Pathways: Phenothiazines can interfere with various essential cellular processes in bacteria, although the precise targets are not always fully elucidated.

Proposed Experimental Investigation of this compound

A systematic evaluation is required to determine the specific antimicrobial properties of this compound. The following experimental workflow is proposed:

G Figure 1: Proposed Experimental Workflow A Synthesis and Characterization of this compound B Primary Antimicrobial Screening (e.g., Agar Well Diffusion) A->B J Cytotoxicity and Hemolytic Assays A->J C Quantitative Susceptibility Testing (MIC and MBC Determination) B->C D Spectrum of Activity Assessment (Gram-positive, Gram-negative, Fungi) C->D E Time-Kill Kinetic Assays C->E I Synergy Testing with Conventional Antibiotics C->I F Mechanism of Action Studies D->F G Efflux Pump Inhibition Assays F->G H Membrane Permeability Assays F->H K In Vivo Efficacy Studies (Animal Models) I->K J->K

Caption: Proposed workflow for the comprehensive antimicrobial evaluation of this compound.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standard and widely used technique.[8]

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of the Compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]

Protocol:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

  • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Efflux Pump Inhibition Assay

A common method to assess efflux pump inhibition is to measure the potentiation of a known antibiotic's activity in the presence of the test compound.

Protocol:

  • Checkerboard Assay: A two-dimensional checkerboard titration is performed in a 96-well microtiter plate. Serial dilutions of a known antibiotic (to which the test organism is resistant due to efflux) are made along the x-axis, and serial dilutions of this compound are made along the y-axis.

  • Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic. A FICI of ≤ 0.5 is indicative of synergy and suggests efflux pump inhibition.

Potential Signaling Pathway Interactions

The antimicrobial activity of phenothiazines can be linked to their interaction with bacterial signaling and regulatory pathways. While specific pathways for this compound are yet to be identified, a generalized potential interaction is depicted below.

G Figure 2: Potential Bacterial Signaling Interactions cluster_0 Bacterial Cell A This compound B Cell Membrane Disruption A->B C Efflux Pump Inhibition A->C D Metabolic Pathway Interference A->D E Cell Death B->E F Increased Intracellular Antibiotic Concentration C->F D->E G Restoration of Antibiotic Efficacy F->G

Caption: Generalized potential mechanisms of antimicrobial action for a phenothiazine derivative.

Quantitative Data Summary (Hypothetical)

While no specific data exists for this compound, the following table provides a template for summarizing key quantitative antimicrobial parameters that should be determined through the proposed experimental workflow.

ParameterGram-Positive BacteriaGram-Negative BacteriaFungi
Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusValue (µg/mL)
Bacillus subtilisValue (µg/mL)
Escherichia coliValue (µg/mL)
Pseudomonas aeruginosaValue (µg/mL)
Candida albicansValue (µg/mL)
Aspergillus nigerValue (µg/mL)
Minimum Bactericidal/Fungicidal Conc. (MBC/MFC)
Staphylococcus aureusValue (µg/mL)
Escherichia coliValue (µg/mL)
Candida albicansValue (µg/mL)
Synergy with Conventional Antibiotics (FICI)
e.g., with Ciprofloxacin vs. resistant E. coliValue
e.g., with Oxacillin vs. MRSAValue

Conclusion

This compound represents a promising scaffold for the development of a novel antimicrobial agent. Based on the known activities of related phenothiazine derivatives, it is anticipated to exhibit a broad spectrum of activity, potentially through multiple mechanisms including membrane disruption and efflux pump inhibition. The experimental framework provided in this guide offers a robust starting point for the comprehensive evaluation of its antimicrobial potential. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a valuable chemical probe for proteomics research. This compound features a phenothiazine core, a scaffold known for its diverse biological activities, and a reactive chloroacetyl group. The chloroacetyl moiety acts as an electrophilic "warhead" that can covalently modify nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[1][2] This irreversible binding makes this compound a powerful tool for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.

The phenothiazine structure itself has been implicated in various biological processes, including the induction of apoptosis and modulation of cholinesterase activity.[3][4] By employing this compound in chemoproteomic workflows, researchers can identify novel protein targets of phenothiazine-based compounds and elucidate their mechanisms of action on a proteome-wide scale.

These application notes provide detailed protocols for the use of this compound in proteomics, from initial protein labeling to mass spectrometry-based analysis and data interpretation.

Principle of Covalent Labeling

The primary mechanism of action for this compound in a proteomics context is the covalent labeling of nucleophilic amino acid residues. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by the thiol group of cysteine residues, forming a stable thioether bond. While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, albeit typically at a slower rate.[2] This covalent modification allows for the enrichment and identification of target proteins using mass spectrometry.

G cluster_0 Protein Labeling Reaction Protein Protein with Nucleophilic Cysteine Labeled_Protein Covalently Labeled Protein Protein->Labeled_Protein Covalent Bond Formation Probe This compound Probe->Labeled_Protein

Figure 1: Covalent labeling of a protein with this compound.

Applications in Proteomics

  • Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes to label and identify active enzymes within a complex proteome.[5][6][7] this compound can be used as an ABPP probe to profile the activity of enzymes that have a reactive cysteine in their active site.

  • Target Identification and Validation: For drug discovery, identifying the protein targets of a bioactive compound is crucial. This probe can be used to "fish out" binding partners of the phenothiazine scaffold from cell lysates, helping to identify novel drug targets.

  • Covalent Inhibitor Development: The chloroacetamide group can be incorporated into drug candidates to create potent and selective covalent inhibitors.[1] Screening this compound against specific protein targets can provide a starting point for the development of such inhibitors.

  • Chemoproteomic Screening: Libraries of reactive fragments, including chloroacetamides, can be screened against the proteome to identify "ligandable" cysteines, which can serve as starting points for drug discovery efforts.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in proteomics. Optimization for specific proteins and experimental conditions is recommended.

Protocol 1: In Vitro Labeling of Purified Proteins

This protocol is suitable for confirming the direct interaction of the probe with a purified protein of interest.

Materials:

  • Purified protein of interest

  • This compound

  • Labeling Buffer: 50 mM HEPES or PBS, pH 7.4

  • DMSO (for probe stock solution)

  • Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Desalting column or acetone for protein precipitation

Procedure:

  • Protein Preparation:

    • Dialyze the purified protein against the Labeling Buffer to remove any interfering substances.

    • If targeting cysteine residues within disulfide bonds, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 30 minutes at room temperature.[1] Note: If using DTT for reduction, it must be removed prior to labeling as it will react with the probe.

  • Labeling Reaction:

    • Prepare a 10-100 mM stock solution of this compound in DMSO.

    • Add the probe stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the probe over the protein is a good starting point.[1]

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to scavenge any unreacted probe.[8]

  • Sample Cleanup:

    • Remove excess probe and quenching reagent by buffer exchange using a desalting column or by precipitating the protein with cold acetone.

  • Analysis:

    • The labeled protein can now be analyzed by SDS-PAGE, Western blot, or prepared for mass spectrometry analysis.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is used for activity-based protein profiling and target identification in a complex biological sample.

Materials:

  • Cultured cells or tissue sample

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • This compound

  • DMSO

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for sample preparation for mass spectrometry (see Protocol 3)

Procedure:

  • Cell Lysis:

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Probe Treatment:

    • Treat the cell lysate (e.g., 1 mg/mL protein concentration) with the this compound probe (e.g., 10-100 µM final concentration) or a vehicle control (DMSO).[1]

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Proceed directly to the sample preparation workflow for mass spectrometry analysis as described in Protocol 3.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps to prepare the labeled protein sample for identification of modification sites by mass spectrometry.

Materials:

  • Labeled protein sample (from Protocol 1 or 2)

  • Reducing agent: TCEP

  • Alkylating agent: Iodoacetamide (to block free cysteines)

  • Protease: Trypsin

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Reduce disulfide bonds in the protein sample with TCEP.

    • Alkylate any remaining free cysteine residues with iodoacetamide to prevent disulfide bond reformation.[1]

  • Protein Cleanup:

    • Perform a protein cleanup step, for example, by chloroform/methanol precipitation.

  • Proteolytic Digestion:

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the resulting data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of the reacted this compound.

    • Use label-free quantification or isotopic labeling methods to compare the extent of labeling between different experimental conditions.[1]

G Start Start: Labeled Protein Sample Reduction Reduction (e.g., TCEP) Start->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Cleanup Protein Cleanup Alkylation->Cleanup Digestion Proteolytic Digestion (e.g., Trypsin) Cleanup->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: Identify Modified Peptides LCMS->DataAnalysis

Figure 2: General workflow for mass spectrometry sample preparation of labeled proteins.

Quantitative Data Summary

The following tables provide representative starting concentrations and conditions for experiments using chloroacetamide-based probes. These should be optimized for each specific experimental setup.

Table 1: Recommended Conditions for In Vitro Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 µMDependent on protein of interest.
Probe Concentration10 - 1000 µMStart with a 10- to 100-fold molar excess over the protein.[1]
Buffer50 mM HEPES or PBSpH 7.4 - 8.5.[1][2]
Reaction TemperatureRoom Temperature or 37°C
Reaction Time1 - 4 hours
Quenching Reagent10 - 20 mM DTT or β-mercaptoethanol[8]

Table 2: Recommended Conditions for Cell Lysate Labeling

ParameterRecommended RangeNotes
Lysate Protein Conc.1 - 5 mg/mL
Probe Concentration10 - 100 µM[1]
Incubation Temperature37°C
Incubation Time1 - 2 hours[1]

Potential Signaling Pathways for Investigation

Phenothiazine derivatives have been shown to impact various cellular signaling pathways. The use of this compound can help to identify the specific protein targets within these pathways.

Apoptosis

Phenothiazines are known to induce apoptosis in cancer cells, potentially through interactions with proteins in both the intrinsic and extrinsic pathways.[6]

G cluster_0 Apoptosis Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase_Activation Caspase Activation Extrinsic->Caspase_Activation Intrinsic Intrinsic Pathway (Mitochondrial) Intrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Simplified overview of apoptosis signaling pathways.

Cholinergic Signaling

Some phenothiazine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This suggests that the phenothiazine scaffold could be used to develop probes for studying cholinergic signaling.

G cluster_1 Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal

Figure 4: Role of Acetylcholinesterase in a cholinergic synapse.

Conclusion

This compound is a versatile and potent tool for chemical proteomics. Its ability to covalently label proteins, particularly at cysteine residues, enables a wide range of applications from target identification to the development of novel covalent therapeutics. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their proteomics workflows and to explore its impact on critical cellular signaling pathways.

References

Application Notes: Protocol for Friedel-Crafts Acylation of Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2][3] This reaction is of significant importance in pharmaceutical chemistry for the synthesis of aromatic ketones, which are key intermediates in the development of various therapeutic agents.[2] Phenothiazine and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, forming the backbone of many antipsychotic, antihistaminic, and antiemetic drugs.[4][5]

The acylation of the phenothiazine nucleus, typically at the 2-position, is a critical step in the synthesis of potent drugs like acepromazine, a widely used veterinary sedative and antiemetic.[6][7][8] The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][9][10] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting material, which prevents polysubstitution and leads to cleaner, more predictable outcomes.[2][9][11]

These application notes provide a comprehensive protocol for the Friedel-Crafts acylation of phenothiazines, detailing the experimental setup, reaction conditions, and work-up procedures.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data and conditions for the Friedel-Crafts acylation of a phenothiazine substrate. Conditions can be optimized for specific derivatives.

ParameterDescriptionExample Value (for 2-Acetylphenothiazine)Reference
Substrate Phenothiazine or substituted phenothiazine10H-Phenothiazine[5]
Acylating Agent Acyl chloride or anhydrideAcetyl Chloride (CH₃COCl)[1]
Catalyst Lewis AcidAluminum Chloride (AlCl₃)[1][3][9]
Stoichiometry Molar ratio of Substrate:Acylating Agent:Catalyst1 : 1.1 : 1.1[1][9]
Solvent Anhydrous, non-reactive solventDichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂)[1]
Temperature Reaction temperature0°C to Room Temperature[1]
Reaction Time Duration of the reaction1-3 hoursGeneral Knowledge
Work-up Quenching and extraction procedureIce/aq. HCl, CH₂Cl₂ extraction[1]
Yield Typical product yield60-80% (Variable)General Knowledge

Experimental Protocol: Synthesis of 2-Acetylphenothiazine

This protocol details a representative procedure for the Friedel-Crafts acetylation of 10H-phenothiazine to produce 2-acetylphenothiazine, a key precursor for acepromazine.[6][12]

3.1 Materials and Equipment

  • Reagents: 10H-Phenothiazine, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (anhydrous), Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, TLC plates and chamber.

3.2 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, liberating HCl gas.[1] Handle with care and avoid exposure to skin and moisture.[1]

  • Acetyl chloride is corrosive and a lachrymator.[13] Keep it in a hood and handle with gloves.[13]

  • Dichloromethane is a volatile solvent; avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

3.3 Reaction Setup Workflow

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Acylation cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification & Analysis A Dry Glassware B Weigh Reagents (Phenothiazine, AlCl₃) A->B D Add AlCl₃ & Solvent to Flask B->D C Assemble Flask, Condenser, Addition Funnel C->D E Establish Inert Atmosphere (Nitrogen/Argon) D->E F Cool to 0°C (Ice Bath) E->F G Add Acetyl Chloride Solution Dropwise F->G H Add Phenothiazine Solution Dropwise G->H I Stir at RT (Monitor by TLC) H->I J Quench Reaction (Pour onto Ice/HCl) I->J K Extract with CH₂Cl₂ J->K L Wash Organic Layer (H₂O, NaHCO₃, Brine) K->L M Dry & Evaporate Solvent L->M N Purify Product (Column Chromatography or Recrystallization) M->N O Characterize Product (NMR, IR, MS) N->O

Caption: Workflow for the Friedel-Crafts acylation of phenothiazine.

3.4 Detailed Procedure

  • Preparation:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid.

    • Cap the condenser and addition funnel with septa and establish an inert atmosphere by flushing the system with dry nitrogen or argon gas.[1]

  • Reagent Charging:

    • In the flask, place anhydrous aluminum chloride (e.g., 0.055 mol, 1.1 equiv) and add 50 mL of anhydrous dichloromethane.[1]

    • In the addition funnel, prepare a solution of acetyl chloride (e.g., 0.055 mol, 1.1 equiv) in 20 mL of anhydrous dichloromethane.[1]

    • In a separate flask, dissolve the phenothiazine substrate (e.g., 0.050 mol) in 50 mL of anhydrous dichloromethane.

  • Reaction Execution:

    • Cool the flask containing the AlCl₃ suspension to 0°C using an ice/water bath.[1]

    • Slowly add the acetyl chloride solution from the addition funnel to the stirred AlCl₃ suspension over 10-15 minutes. This forms the acylium ion electrophile.[1][3]

    • After the addition is complete, switch the contents of the addition funnel (using a cannula or syringe under an inert atmosphere) to the phenothiazine solution.

    • Add the phenothiazine solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[1] The rate of addition should be controlled to prevent excessive boiling.[1]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated HCl, while stirring vigorously.[1] This step quenches the reaction and decomposes the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer with two additional portions (2x50 mL) of dichloromethane.[1]

    • Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2x100 mL) to neutralize any remaining acid, and finally with brine (100 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Remove the drying agent by gravity filtration and concentrate the filtrate using a rotary evaporator to yield the crude product.[1]

  • Purification and Analysis:

    • The crude 2-acetylphenothiazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).

    • The final product should be characterized by standard analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its structure and purity.

Mechanism Overview

The Friedel-Crafts acylation of phenothiazine follows a well-established electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ AlCl4 [AlCl₄]⁻ Phenothiazine Phenothiazine Ring Acylium_Ion->Phenothiazine Sigma_Complex Sigma Complex (Resonance Stabilized) Phenothiazine->Sigma_Complex + [R-C≡O]⁺ Product Acyl-Phenothiazine Sigma_Complex->Product + [AlCl₄]⁻ Sigma_Complex->Product HCl_AlCl3 HCl + AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation reaction.

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acetyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[1][3]

  • Electrophilic Attack: The electron-rich phenothiazine ring acts as a nucleophile, attacking the electrophilic acylium ion.[1] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated phenothiazine product.[14] The AlCl₃ catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required as the product ketone can form a stable complex with the Lewis acid.[9][11]

References

Application Notes and Protocols: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine as a versatile starting material for the synthesis of a wide range of bioactive compounds. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Phenothiazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, antimicrobial, and antitumor properties. The phenothiazine scaffold is considered a "privileged structure," meaning it can be modified to interact with a variety of biological targets. This compound is a key intermediate, featuring a reactive chloroacetyl group at the 10-position of the phenothiazine ring system. This reactive site allows for the straightforward introduction of diverse chemical moieties, enabling the synthesis of novel derivatives with potentially enhanced or novel biological activities.

Synthesis of Bioactive Derivatives

The chloroacetyl group of this compound is susceptible to nucleophilic substitution, making it an excellent anchor point for chemical diversification. Common synthetic strategies involve the reaction with amines, thiols, and other nucleophiles to generate a library of 10-substituted phenothiazine derivatives.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine C Reaction (e.g., Nucleophilic Substitution) A->C B Nucleophile (e.g., amine, thiol) B->C D Purification (e.g., Chromatography) C->D E Characterization (e.g., NMR, Mass Spec) D->E F Synthesized Derivative E->F Lead Compound G In vitro assays (e.g., Antimicrobial, Cytotoxicity) F->G H Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) G->H I Data Analysis H->I

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2-chlorophenothiazine.

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-chlorophenothiazine (1 equivalent) in anhydrous toluene in a round-bottom flask, add chloroacetyl chloride (1.5 equivalents) dropwise at 0°C with stirring.

  • After the addition is complete, heat the reaction mixture at 80°C for 12 hours.

  • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • To the crude material, add water and extract with dichloromethane.

  • Separate the organic layer, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.[1]

Protocol 2: Synthesis of 10-(Substituted-acetyl)-2-chlorophenothiazine Derivatives via Nucleophilic Substitution with Amines

This protocol outlines the general procedure for the synthesis of N-substituted derivatives by reacting this compound with various amines.

Materials:

  • This compound

  • Appropriate amine (primary or secondary)

  • Ethanol or other suitable solvent

  • Base (e.g., Triethylamine, Potassium Carbonate) - optional, depending on the amine

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) to the solution. If the amine salt is used, a base (e.g., triethylamine) may be required to liberate the free amine.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[2]

Protocol 3: Synthesis of 10-(Arylthioacetyl)-2-chlorophenothiazine Derivatives

This protocol describes the synthesis of thioether derivatives by reacting this compound with aromatic potassium mercaptides.

Materials:

  • This compound

  • Aromatic thiol

  • Potassium hydroxide

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Prepare the potassium mercaptide in situ by reacting the aromatic thiol (1 equivalent) with potassium hydroxide (1 equivalent) in ethanol.

  • To this solution, add this compound (1 equivalent).

  • Reflux the reaction mixture for several hours.

  • After completion of the reaction, cool the mixture and pour it into cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure product.

Quantitative Biological Data

The following tables summarize the biological activities of various phenothiazine derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of Phenothiazine Derivatives
Compound IDDerivative Structure/ModificationCancer Cell LineIC50 (µM)Reference
1 PEGylated phenothiazine (PP)HeLa (Cervical)229.1[3]
2 PEGylated phenothiazine (PP)MeWo (Skin)251.9[3]
3 PEGylated phenothiazine oxide (PPO)HepG2 (Liver)161.3[3]
4 PEGylated phenothiazine oxide (PPO)MCF7 (Breast)131.7[3]
5 Chalcone-based phenothiazine (4b)HepG-2 (Liver)7.14 µg/mL[4]
6 Chalcone-based phenothiazine (4k)HepG-2 (Liver)7.61 µg/mL[4]
7 Chalcone-based phenothiazine (4k)MCF-7 (Breast)12 µg/mL[4]
8 Chalcone-based phenothiazine (4b)MCF-7 (Breast)13.8 µg/mL[4]
9 Diazaphenothiazine (DPT-1)A549 (Lung)1.526[5]
10 Diquinothiazine (DPT-2)A549 (Lung)3.447[5]
Table 2: Antimicrobial Activity of Phenothiazine Derivatives
Compound IDDerivative Structure/ModificationMicroorganismZone of Inhibition (mm)ConcentrationReference
11 2-(substituted)-4-[2-(10-p-chlorobenzyl)phenothiazinyl]-6-(substituted aryl)pyrimidineE. coliVaries with substitutionNot specified[6]
12 2-(substituted)-4-[2-(10-p-chlorobenzyl)phenothiazinyl]-6-(substituted aryl)pyrimidineS. aureusVaries with substitutionNot specified[6]

Note: For more detailed antimicrobial data, including specific zones of inhibition for various derivatives, please refer to the cited literature.

Signaling Pathways

Phenothiazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most significantly affected cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Phenothiazine derivatives can interfere with this pathway at multiple points, leading to the induction of apoptosis in cancer cells.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Phenothiazine Phenothiazine Derivatives Phenothiazine->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway by phenothiazine derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Inhibition of this pathway by phenothiazine derivatives can lead to cell cycle arrest and apoptosis.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Phenothiazine Phenothiazine Derivatives Phenothiazine->ERK inhibits

References

Application Notes and Protocols: Phenothiazine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of phenothiazine analogs in medicinal chemistry, with a focus on their anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols for key assays are provided to facilitate research and development in these areas.

Anticancer Applications

Phenothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. Some analogs also show potential in overcoming multidrug resistance (MDR).

Data Presentation: Anticancer Activity of Phenothiazine Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of various phenothiazine analogs against different human cancer cell lines.

Phenothiazine Analog Cancer Cell Line Cell Line Type IC50 (µM) Reference
TrifluoperazinePC-3Prostatic Cancer6.67[1]
SaOS-2Osteosarcoma7.75[1]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineU87Malignant Glioblastoma5.12[1]
U251Malignant Glioblastoma9.29[1]
N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine at 10H-position of phenothiazineMDA-MB-231Breast Cancer1.16[1]
(Phenylsulfonyl)-1,2,5-oxadiazole-2-oxide derivativeKG1aLeukemia1.14[1]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at 10H-position of phenothiazineT24Bladder Cancer9.1[1]
MGC80-3Gastric Cancer6.96[1]
BGC823Gastric Cancer8.67[1]
BT474Breast Cancer9.33 - 11.82[1]
SW-579Thyroid Cancer13.12[1]
PC-3Prostatic Cancer12[1]
22Rv1Prostatic Cancer13.82[1]
KP-N-NSNeuroblastoma15.40[1]
HepG2Liver Cancer17.97[1]
4-methoxy-2-nitrophenyl substituted phenothiazineMGC-803Gastric Cancer1.2[1]
MKN28Gastric Cancer2.7[1]
MKN45Gastric Cancer3.5[1]
Chalcone-based phenothiazine derivative 4bHepG-2Liver Cancer7.14 µg/mL[2]
MCF-7Breast Cancer13.8 µg/mL[2]
Chalcone-based phenothiazine derivative 4kHepG-2Liver Cancer7.61 µg/mL[2]
MCF-7Breast Cancer12 µg/mL[2]
A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine]Ca922Oral Cancer4.9[3]
TrifluoperazineCa922Oral Cancer14[3]
Signaling Pathways in Cancer

Phenothiazine analogs exert their anticancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] Two key pathways are the AKT/mTOR and tubulin polymerization pathways.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Phenothiazines can inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4][5][6]

AKT_mTOR_Pathway Phenothiazine Phenothiazine Analogs PI3K PI3K Phenothiazine->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by phenothiazine analogs.

Microtubules are essential for cell division, and their dynamics are a key target for anticancer drugs.[7] Phenothiazine derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][8]

Tubulin_Polymerization Phenothiazine Phenothiazine Analogs Microtubules Microtubule Polymerization Phenothiazine->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Disruption of tubulin polymerization by phenothiazine analogs.

Experimental Protocols: Anticancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Phenothiazine Analog start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (1-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate % Viability & IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine analog in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[11]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and completely lysed cells (maximum release).[2]

This technique is used to detect and quantify key proteins involved in the apoptotic cascade.[1]

Protocol:

  • Cell Lysis: After treatment with the phenothiazine analog, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Neuroprotective Applications

Phenothiazine analogs have shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting multiple pathological pathways.[13]

Data Presentation: Neuroprotective Activity of Phenothiazine Analogs
Phenothiazine Analog Target Activity Reference
Coumarin-fused phenothiazinesAcetylcholinesterase (AChE)Glide scores from -13.4237 to -8.43439[7]
Phenothiazine/Donepezil-like Hybrids (11d, 12d)AChE, BChE, Aβ1-40 aggregation, FAAHInhibition in the low micromolar range[9]
Signaling Pathways in Neuroprotection

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Phenothiazines can activate this pathway, leading to the expression of antioxidant enzymes and providing neuroprotection.[14]

Keap1_Nrf2_Pathway cluster_0 Nucleus Phenothiazine Phenothiazine Analogs Keap1_Nrf2 Keap1-Nrf2 Complex Phenothiazine->Keap1_Nrf2 Disruption Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by phenothiazine analogs.

Experimental Protocols: Neuroprotective Assays

This colorimetric assay measures the activity of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[15][16]

AChE_Assay_Workflow start Prepare reagents: AChE, ATCI, DTNB mix Mix buffer, DTNB, and Phenothiazine Analog start->mix add_ache Add AChE enzyme mix->add_ache incubate Pre-incubate add_ache->incubate add_atci Add ATCI substrate incubate->add_atci read Measure absorbance (412 nm) kinetically add_atci->read end Calculate % Inhibition & IC50 read->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, and the phenothiazine analog at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to a control without the inhibitor. Calculate the IC50 value.[3]

Antimicrobial Applications

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.[17][18] They can also inhibit biofilm formation, a key virulence factor in chronic infections.

Data Presentation: Antimicrobial Activity of Phenothiazine Analogs
Phenothiazine Analog Microorganism Activity Value Reference
ChlorpromazineAcinetobacter baumanniiMIC0.05 - 0.6 g/L
MBC0.1 - 2.5 g/L
MBEC0.5 - >3 g/L
PromethazineAcinetobacter baumanniiMIC0.05 - 0.6 g/L
MBC0.1 - 2.5 g/L
MBEC0.5 - >3 g/L
TrifluoperazineAcinetobacter baumanniiMIC0.05 - 0.6 g/L
MBC0.1 - 2.5 g/L
MBEC0.5 - >3 g/L
ThioridazineAcinetobacter baumanniiMIC0.05 - 0.6 g/L
MBC0.1 - 2.5 g/L
MBEC0.5 - >3 g/L
FluphenazineGram-positive bacteriaIC5029 µM[17]
AlimemazineGram-positive bacteriaIC5049 µM[17]
PromethazineGram-positive bacteriaIC5088 µM[17]
ChlorpromazineGram-positive bacteriaIC5092 µM[17]
Azaphenothiazine sulfoxide (12c)Escherichia coliMIC4-fold more potent than reference[19]
Azaphenothiazine sulfone (14c)Candida albicansMIC1.2 µg/mL[19]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocols: Antimicrobial Assays

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the phenothiazine analog in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay quantifies the ability of a compound to inhibit biofilm formation.[21][22]

Anti_Biofilm_Assay_Workflow start Dispense bacterial suspension & compound in 96-well plate incubate Incubate to form biofilm start->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain wash2->solubilize read Measure absorbance (570-595 nm) solubilize->read end Calculate % Biofilm Inhibition read->end

Caption: Workflow for the crystal violet anti-biofilm assay.

Protocol:

  • Biofilm Formation: In a 96-well plate, add bacterial culture and the phenothiazine analog at various concentrations. Incubate for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to dissolve the stain from the biofilm.

  • Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.

  • Data Analysis: A decrease in absorbance compared to the control indicates inhibition of biofilm formation.

Multidrug Resistance (MDR) Reversal

Phenothiazine analogs have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance in cancer cells.[12][15]

Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[4][23][24]

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental cell line in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the phenothiazine analog or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 60-90 minutes to allow for cellular uptake.[4]

  • Efflux: Wash the cells with PBS and incubate in fresh medium (with or without the test compound) to allow for efflux of Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the phenothiazine analog indicates P-gp inhibition. Calculate the IC50 for P-gp inhibition.

References

Microwave-Assisted Synthesis of Phenothiazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, and, more recently, anticancer and antimicrobial properties.[1][2][3][4] The traditional methods for synthesizing the phenothiazine nucleus, such as the Smiles rearrangement and Ullmann condensation, often require harsh reaction conditions, long reaction times, and result in moderate yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and more environmentally friendly procedures.[5][7] This document provides detailed application notes and protocols for the microwave-assisted synthesis of phenothiazine derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates organic reactions through efficient and uniform heating of the reaction mixture.[7][8] This leads to several key benefits in the synthesis of phenothiazine derivatives:

  • Rapid Reaction Times: Reactions that typically take several hours to days using conventional heating can often be completed in minutes under microwave irradiation.[7][9]

  • Higher Yields: Microwave synthesis frequently results in higher product yields compared to conventional methods.[5][7]

  • Improved Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Solvent-Free Conditions: In some cases, reactions can be performed in "dry media" or solvent-free conditions, reducing the environmental impact.[10]

Key Synthetic Strategies under Microwave Irradiation

Several classical methods for phenothiazine synthesis have been successfully adapted to microwave conditions.

Two-Step Synthesis via Biphenylamine Intermediate (Smiles Rearrangement Alternative)

A significant advancement in the synthesis of phenothiazines is a two-step microwave-assisted method that circumvents the lengthy traditional six-step Smiles rearrangement.[5] This method involves the initial formation of a biphenylamine derivative, followed by thionation to yield the phenothiazine core.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, is a key step in many phenothiazine syntheses.[6] Microwave irradiation has been shown to significantly accelerate this reaction, allowing for the efficient coupling of aryl halides with amines.[11]

Duff Formylation

The Duff formylation, used to introduce a formyl group onto an aromatic ring, can be efficiently carried out on the phenothiazine nucleus using microwave assistance. This provides a valuable intermediate for further derivatization.[8][9]

Data Presentation

The following tables summarize the comparative data between conventional and microwave-assisted synthesis for various phenothiazine derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenothiazine Derivatives

ProductMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Substituted PhenothiazinesConventional (Smiles)Multiple StepsRefluxSeveral Hours/DaysLow[5]
Substituted PhenothiazinesMicrowave (Two-Step)ZnCl₂, Iodine / Ethanol-8-10 minHigh[5]
10(H)-3-formyl-phenothiazineConventionalAcetic Acid-1060 min30[9]
10(H)-3-formyl-phenothiazineMicrowaveAcetic Acid12094 min40[9]
N-Alkylated PhenothiazineConventional (NaNH₂)TolueneReflux-5[12]
N-Alkylated PhenothiazineMicrowaveNa₂CO₃ / DMF-1 h80[2][12]
Phenothiazinyl ChalconesConventionalEthanol-300 min77[9]
Phenothiazinyl ChalconesMicrowaveSilica Gel (dry media)1157 min80[9]

Experimental Protocols

Protocol 1: Two-Step Microwave-Assisted Synthesis of Substituted Phenothiazines

This protocol describes a more efficient alternative to the traditional Smiles rearrangement.[5]

Step 1: Synthesis of Biphenylamine Derivatives

  • In a microwave-safe vessel, combine the p-substituted phenol (10 mmol), o-substituted aniline (10 mmol), and a catalytic amount of ZnCl₂.

  • Add a minimal amount of absolute ethanol to dissolve the reactants.

  • Irradiate the mixture in a microwave reactor. Optimization of time and power may be required depending on the specific substrates.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. The crude biphenylamine derivative can be used in the next step without further purification.

Step 2: Thionation to form Phenothiazine Derivatives

  • Thoroughly grind a mixture of the biphenylamine derivative from Step 1 (10 mmol), sulfur (20 mmol), and iodine (1% by weight of the reaction mixture).

  • Place the ground mixture in a microwave-safe vessel.

  • Irradiate the mixture intermittently (e.g., 30-second intervals) for a total of 8-10 minutes.

  • After cooling, wash the resulting solid repeatedly with distilled water, followed by a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure phenothiazine derivative.

Protocol 2: Microwave-Assisted Duff Formylation of Phenothiazine

This protocol is for the synthesis of 10(H)-3-formyl-phenothiazine.[8][9]

  • In a microwave-safe flask, prepare a mixture of phenothiazine (5 mmol, 1 g) and urotropine (10 mmol, 1.4 g) in 50 mL of glacial acetic acid.

  • Place the flask in a microwave reactor and irradiate at a suitable power level to maintain the desired temperature (e.g., 120°C).

  • Continue the irradiation for approximately 94 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 10(H)-3-formyl-phenothiazine.

  • Recrystallize from a suitable solvent to obtain the pure product.

Protocol 3: Solvent-Free Microwave-Assisted N-Alkylation of Phenothiazine

This protocol describes the synthesis of 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine.[2]

  • In a microwave-safe vessel, add 2-methylthio-10H-phenothiazine, 3-chloropropanol, and sodium carbonate (Na₂CO₃).

  • Add a few drops of N,N-dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 800 watts for 1 hour. The reaction can be run in intervals (e.g., 4 x 15 minutes) to monitor progress by TLC.

  • After completion, cool the reaction mixture and purify the product by silica gel column chromatography using a suitable eluent (e.g., Hexane/Ethylacetate, 7:3).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification reactants Reactants (e.g., Diphenylamine, Sulfur) microwave Microwave Reactor - Set Power - Set Time - Set Temperature reactants->microwave Load reaction Reaction Mixture microwave->reaction Irradiate workup Work-up (e.g., Washing, Extraction) reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Phenothiazine Derivative recrystallization->pure_product

Caption: General workflow for microwave-assisted synthesis and purification of phenothiazine derivatives.

Signaling Pathways Modulated by Phenothiazine Derivatives

Phenothiazine derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating various cellular signaling pathways.[1][13]

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects phenothiazines Phenothiazine Derivatives PI3K PI3K phenothiazines->PI3K Ras Ras phenothiazines->Ras apoptosis Apoptosis phenothiazines->apoptosis Induces autophagy Autophagy phenothiazines->autophagy Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation mTOR->proliferation mTOR->apoptosis angiogenesis Angiogenesis mTOR->angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation ERK->apoptosis

Caption: Inhibition of key cancer signaling pathways by phenothiazine derivatives.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of phenothiazine derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. The protocols and data presented here provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of bioactive molecules. The ability of these compounds to modulate key signaling pathways underscores their potential for the development of novel therapeutics.

References

Application Notes and Protocols for Receptor Binding Assays of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of the phenothiazine class of compounds.[1] Phenothiazines are a well-established class of neurologically active drugs, known for their interactions with a variety of central nervous system receptors.[2][3][4][5] The therapeutic and side-effect profiles of these agents are largely determined by their affinity for dopamine, serotonin, adrenergic, and muscarinic receptors.[3][6]

Structurally, this compound possesses a tricyclic core with a chlorine substitution at the 2-position and a chloroacetyl group at the 10-position.[1] The substitution at the 2-position with an electron-withdrawing group, such as chlorine, is a common feature in many clinically used phenothiazine antipsychotics and is thought to be a key determinant of their activity.[7] The chloroacetyl group at the 10-position introduces specific conformational constraints that are predicted to influence the molecule's binding characteristics, potentially enhancing its affinity and selectivity for dopamine receptors.[1]

This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the pharmacological profile of this compound. The primary targets for investigation, based on the known pharmacology of the phenothiazine class, are the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

Predicted Receptor Binding Profile

The following table summarizes the binding affinities of Chlorpromazine, a structurally related 2-chlorophenothiazine derivative, to provide an expected range of potencies for this compound.

ReceptorRadioligandKi (nM) of ChlorpromazinePredicted Affinity of this compound
Dopamine D2[3H]Spiperone0.66[8]High
Serotonin 5-HT2A[3H]Ketanserin~1-3Moderate to High
Alpha-1 Adrenergic[3H]Prazosin~1-5Moderate to High

Disclaimer: The Ki values presented are for Chlorpromazine and should be used as a reference for designing initial binding assay concentrations for this compound. Experimental determination of the binding affinities for this compound is essential for an accurate pharmacological characterization.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the affinity (Ki) of this compound for the human dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

General Workflow for Competitive Radioligand Binding Assays

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Terminate Reaction Scintillation Scintillation Counting Filtration->Scintillation Measure Radioactivity Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis Calculate Affinity

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1000 x g for 10 min) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of [3H]Spiperone (final concentration ~0.1-0.5 nM), 50 µL of assay buffer, and 100 µL of membrane suspension (20-50 µg protein).

    • Non-specific Binding: 50 µL of [3H]Spiperone, 50 µL of 10 µM Haloperidol, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]Spiperone, 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competitive binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Ketanserin or Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: As listed in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM), 50 µL of assay buffer, and 100 µL of membrane suspension (50-100 µg protein).

    • Non-specific Binding: 50 µL of [3H]Ketanserin, 50 µL of 10 µM Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]Ketanserin, 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: As described in Protocol 1.

  • Detection: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Protocol 3: Alpha-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human alpha-1 adrenergic receptor.

Materials:

  • Receptor Source: Membranes from tissues or cell lines expressing alpha-1 adrenergic receptors (e.g., rat liver, or HEK293 cells expressing the human alpha-1a adrenergic receptor).

  • Radioligand: [3H]Prazosin (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Phentolamine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: As listed in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of [3H]Prazosin (final concentration ~0.1-0.3 nM), 50 µL of assay buffer, and 100 µL of membrane suspension (50-150 µg protein).

    • Non-specific Binding: 50 µL of [3H]Prazosin, 50 µL of 10 µM Phentolamine, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]Prazosin, 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: As described in Protocol 1.

  • Detection: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, which are the predicted targets of this compound.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->D2R Antagonist AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

Serotonin_5HT2A_Signaling Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq Activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->HT2AR Antagonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca Ca2+ release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.

Alpha1_Adrenergic_Signaling Norepinephrine Norepinephrine A1R Alpha-1 Adrenergic Receptor Norepinephrine->A1R Gq Gq/11 Protein A1R->Gq Activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->A1R Antagonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca Ca2+ release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled signaling pathway of the Alpha-1 Adrenergic receptor.

References

Application Notes and Protocols: Enzyme Inhibition Studies with 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a synthetic compound belonging to the phenothiazine class of molecules. Phenothiazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory effects of this compound, with a specific focus on its activity against trypanothione reductase, a critical enzyme in the redox defense system of trypanosomatid parasites.

Enzyme Inhibition Profile

This compound has been identified as an inhibitor of trypanothione reductase (TR). This enzyme is essential for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, as it maintains the intracellular thiol balance, protecting the parasite from oxidative stress. The inhibition of TR by this compound presents a promising avenue for the development of novel anti-parasitic drugs.

Quantitative Inhibition Data

The inhibitory activity of this compound against trypanothione reductase is summarized in the table below. The mechanism of inhibition is competitive, with the compound binding to the trypanothione binding site of the enzyme.[1] Molecular docking studies have indicated that the interaction involves key amino acid residues such as His461, Glu466, and Glu467.[1]

Enzyme TargetOrganismInhibition ParameterValueMechanism of Inhibition
Trypanothione ReductaseParasitic ProtozoaIC₅₀69.2 µMCompetitive
Trypanothione ReductaseParasitic ProtozoaKᵢ62.5 µMCompetitive

Experimental Protocols

I. Synthesis of this compound

A general method for the synthesis of N-acylphenothiazines can be adapted for the preparation of this compound.

Materials:

  • 2-Chloro-10H-phenothiazine

  • Chloroacetyl chloride

  • Dry benzene

  • Triethylamine (optional, as a base)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-10H-phenothiazine (1 equivalent) in dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature with constant stirring. A small amount of a base like triethylamine can be added to scavenge the HCl gas produced during the reaction.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove any unreacted acid chloride and the hydrochloride salt of the base if used.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

II. Trypanothione Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation. Trypanothione reductase catalyzes the reduction of trypanothione disulfide (TS₂) by NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant or purified trypanothione reductase (from the target parasite)

  • This compound (dissolved in DMSO)

  • Trypanothione disulfide (TS₂)

  • NADPH

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 1 mM EDTA

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of the inhibitor by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

    • Prepare stock solutions of TS₂ and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following components in the order listed:

      • Assay Buffer

      • Trypanothione reductase (to a final concentration in the nanomolar range, to be optimized for linear reaction kinetics)

      • This compound at various concentrations (or DMSO for the control)

      • Trypanothione disulfide (TS₂) (at a concentration close to its Kₘ value)

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADPH to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for a period of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the Kᵢ value and the mechanism of inhibition, perform kinetic studies by varying the concentration of the substrate (TS₂) at different fixed concentrations of the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.

Visualizations

Trypanothione Redox Pathway and Inhibition

The following diagram illustrates the central role of trypanothione reductase in the antioxidant defense mechanism of trypanosomatid parasites and the point of inhibition by this compound.

Trypanothione_Pathway cluster_parasite Trypanosomatid Parasite ROS Reactive Oxygen Species (ROS) (from host macrophage) TryP Tryparedoxin Peroxidase ROS->TryP Detoxification GSH Glutathione (GSH) TryS Trypanothione Synthetase GSH->TryS Spermidine Spermidine Spermidine->TryS TSH2 Trypanothione (T(SH)₂) TryS->TSH2 Synthesis TSH2->TryP TS2 Trypanothione Disulfide (TS₂) TR Trypanothione Reductase (TR) TS2->TR TR->TSH2 Reduction NADP NADP⁺ TR->NADP NADPH NADPH NADPH->TR TryP->TS2 H2O H₂O TryP->H2O Inhibitor 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine Inhibitor->TR Inhibition

Caption: The trypanothione pathway and its inhibition.

Experimental Workflow for Enzyme Inhibition Assay

The logical flow of the experimental protocol for determining the inhibitory effect of this compound on trypanothione reductase is depicted below.

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrates) start->prep_reagents setup_assay Set up Assay in 96-well Plate (Buffer, Enzyme, Inhibitor, TS₂) prep_reagents->setup_assay incubate Pre-incubate setup_assay->incubate initiate_reaction Initiate Reaction (Add NADPH) incubate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs analyze_data Analyze Data (Calculate Rates, % Inhibition) measure_abs->analyze_data determine_ic50 Determine IC₅₀ Value analyze_data->determine_ic50 kinetic_studies Perform Kinetic Studies (Vary [Substrate]) determine_ic50->kinetic_studies determine_ki Determine Kᵢ and Mechanism of Inhibition kinetic_studies->determine_ki end End determine_ki->end

Caption: Workflow for the trypanothione reductase inhibition assay.

References

Application Notes and Protocols: In Vitro Evaluation of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a phenothiazine derivative with potential as an anticancer agent. Phenothiazines have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5] This document outlines detailed protocols for assessing cytotoxicity, determining the mechanism of cell death, and investigating the impact on key signaling pathways in common cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).

Overview of Cytotoxic Potential

Phenothiazine derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][2][3][4][5] While specific data for this compound is limited, related compounds have demonstrated significant cytotoxicity in various cancer cell lines. The following table summarizes the cytotoxic activity of various phenothiazine derivatives, providing a reference for expected efficacy.

Table 1: Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)
Novel Phenothiazine DerivativesHep3BLiver CancerHigh Cytotoxicity
Novel Phenothiazine DerivativesSkHep1Liver CancerHigh Cytotoxicity
TrifluoperazineA549Lung CancerInduces apoptosis
ThioridazineGlioblastomaBrain Cancer5.12 - 9.29
Chalcone-based phenothiazineHepG-2Liver Cancer7.14 µg/mL
10H-3,6-diazaphenothiazine (PTZ)A2780Ovarian Cancer0.62

Note: IC₅₀ values are dependent on the specific derivative, cell line, and experimental conditions.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with Serial Dilutions of the Compound prep_compound->treat_cells prep_cells Culture A549, HepG2, and MCF-7 Cell Lines seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) treat_cells->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_analysis calc_ic50 Calculate IC₅₀ Values mtt_assay->calc_ic50 ldh_assay->calc_ic50 analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle_analysis->analyze_cell_cycle intrinsic_apoptosis compound 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine bcl2_family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) compound->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis pi3k_akt_mtor_pathway compound 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine pi3k PI3K compound->pi3k Inhibition apoptosis Apoptosis compound->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

developing analytical methods for chloroacetyl chloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl chloride (CAC) is a highly reactive chemical intermediate extensively used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Due to its reactivity, it is classified as a potentially genotoxic impurity (PGI), making its quantification and control in pharmaceutical manufacturing a critical aspect of ensuring drug safety and regulatory compliance.[1][2] This application note provides detailed protocols for the quantification of chloroacetyl chloride using gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC), including methods involving derivatization to enhance stability and sensitivity.

Analytical Methods Overview

Direct analysis of the highly reactive and corrosive chloroacetyl chloride can be challenging.[2][3] Therefore, indirect methods involving derivatization are commonly employed. These methods convert chloroacetyl chloride into a more stable and readily analyzable derivative. This note details two primary approaches:

  • Gas Chromatography (GC-FID) via Derivatization: This is a robust and sensitive method for quantifying chloroacetyl chloride in various matrices, including APIs and intermediates.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of chloroacetyl chloride, providing a basis for method selection and comparison.

MethodAnalyte(s)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r²)RecoveryReference
GC-FID (Piperidine Derivatization) Chloroacetyl chloride (CAC), Methyl chloroacetate (MCA), Chloroacetic acid (CAA)CAC & MCA: 0.03% wt/wt; CAA: 0.10% wt/wtCAC & MCA: 0.03-5.00% wt/wt; CAA: 0.10-5.00% wt/wt0.9995 - 1.000075 - 125%[1][4]
GC-FID (Methanol Derivatization) Chloroacetyl chloride (as Methyl 2-chloroacetate)0.38 ppm0.38 - 1.8 ppm0.999897.3 - 101.5%[9][10]
HPLC (MAMA Derivatization for air analysis) Chloroacetyl chloride (CAC)~1 ppb (for a 5-L air sample)5 - 2500 ppbNot specified79%[6][9]

Experimental Protocols

Protocol 1: GC-FID Quantification of Chloroacetyl Chloride via Piperidine Derivatization

This protocol is adapted from a method for the trace determination of chloroacetyl chloride and its degradation products.[1][4]

1. Principle:

Chloroacetyl chloride is derivatized with piperidine to form a stable amide, which is then quantified by GC-FID. This method can simultaneously quantify related impurities like methyl chloroacetate (MCA) and chloroacetic acid (CAA).[1]

2. Reagents and Materials:

  • Chloroacetyl chloride (≥99%)

  • Piperidine (99%)

  • 1,2-Dichloroethane (≥99%)

  • Acetonitrile (HPLC Grade)

  • Deionized water

  • Scintillation vials

  • Orbital shaker

  • Heating block

  • 0.2 µm PTFE filters

3. Standard Preparation:

  • Prepare a working standard solution of chloroacetyl chloride in 1,2-dichloroethane.

  • Transfer 2 mL of the working standard solution into a scintillation vial and place it in an ice bath.

  • Add 0.5 mmol of neat piperidine dropwise to the solution at 0°C.

  • Stir the solution on an orbital shaker and heat at 35°C for 3 hours.

  • After cooling, filter the solution through a 0.2 µm PTFE filter before GC-FID analysis.

4. Sample Preparation (for API matrix):

  • Prepare a 2 mg/mL solution of the pharmaceutical sample (intermediate or final API) in 1,2-dichloroethane.

  • Transfer 2 mL of this solution into a scintillation vial.

  • Follow the derivatization procedure as described in steps 3-5 of the Standard Preparation.

5. GC-FID Conditions:

  • Column: DB-WAX or equivalent polar capillary column

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL

6. Data Analysis:

Quantify the derivatized chloroacetyl chloride by comparing the peak area to a calibration curve generated from the derivatized standards.

Protocol 2: Indirect GC-FID Quantification of Chloroacetyl Chloride via Conversion to Methyl 2-chloroacetate

This method offers a straightforward approach by converting the highly reactive chloroacetyl chloride to the more stable methyl 2-chloroacetate (MCA).[2][3][10]

1. Principle:

Chloroacetyl chloride is reacted with methanol in a nucleophilic acylation reaction to form methyl 2-chloroacetate (MCA), which is then quantified by GC-FID.[3]

2. Reagents and Materials:

  • Chloroacetyl chloride (≥99%)

  • Methyl 2-chloroacetate (MCA) standard (98%)

  • Methanol (HPLC grade, ≥99%)

  • Chlordiazepoxide hydrochloride API (or other relevant API)

  • Various diluents for method development (e.g., methylene dichloride, ethanol)

  • GC vials

3. Standard Preparation:

  • Prepare a stock solution of MCA in a suitable solvent (e.g., methanol).

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.38 to 1.8 ppm).[10]

4. Sample Preparation:

  • Accurately weigh the API sample into a GC vial.

  • Add a defined volume of methanol to the vial. The chloroacetyl chloride in the sample will be converted to MCA.

  • Vortex the sample to ensure complete dissolution and reaction.

5. GC-FID Conditions:

  • Column: DB-Wax GC column[2]

  • Injector Temperature: 220°C

  • Detector Temperature (FID): 250°C

  • Oven Program: Initial temperature of 60°C, hold for 3 minutes, ramp to 200°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium

  • Injection Volume: 1 µL

6. Data Analysis:

Calculate the amount of chloroacetyl chloride in the original sample based on the quantified amount of MCA, using stoichiometry.

Protocol 3: HPLC Analysis of Chloroacetyl Chloride

A reverse-phase HPLC method can be used for the separation of chloroacetyl chloride.[5]

1. Principle:

This method utilizes a reverse-phase column for the chromatographic separation of chloroacetyl chloride.

2. Reagents and Materials:

  • Acetonitrile (MeCN)

  • Deionized water

  • Phosphoric acid (or formic acid for MS compatibility)

  • Newcrom R1 HPLC column or equivalent

3. Mobile Phase Preparation:

Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid.

4. HPLC Conditions:

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile, water, and phosphoric acid mixture.

  • Detection: UV detector at an appropriate wavelength.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

5. Data Analysis:

Quantify chloroacetyl chloride by comparing the peak area with that of a standard of known concentration.

Visualizations

Experimental_Workflow_GC_FID_Piperidine cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in 1,2-Dichloroethane Sample->Dissolve Standard Prepare CAC Standard Standard->Dissolve Derivatize Derivatize with Piperidine (0°C -> 35°C, 3h) Dissolve->Derivatize Filter Filter (0.2 µm PTFE) Derivatize->Filter Inject Inject into GC-FID Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify CAC Calibrate->Quantify

Caption: Workflow for GC-FID analysis with piperidine derivatization.

Experimental_Workflow_GC_FID_Methanol cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh API Sample Convert Convert CAC to MCA (add Methanol) Sample->Convert Standard Prepare MCA Standard Inject Inject into GC-FID Standard->Inject Convert->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify MCA (Calculate CAC) Calibrate->Quantify

References

Application Notes and Protocols for the Synthesis of N-acetyl Phenothiazine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of N-acetyl phenothiazine derivatives as potential anticancer agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying molecular pathways involved in their mechanism of action.

Introduction

Phenothiazine and its derivatives have long been investigated for a range of pharmacological activities. Recently, there has been a growing interest in their potential as anticancer agents. The addition of an N-acetyl group to the phenothiazine core can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its anticancer efficacy and selectivity. These derivatives have been shown to induce apoptosis and inhibit key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] This document serves as a practical resource for researchers aiming to synthesize and explore this promising class of compounds.

Data Presentation: Anticancer Activity of Phenothiazine Derivatives

The following tables summarize the in vitro anticancer activity of various phenothiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Chalcone-Based Phenothiazine Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
4a HepG-2>50
MCF-715.3 ± 0.9
4b HepG-27.14 ± 0.5
MCF-713.8 ± 0.8
4d HepG-210.5 ± 0.7
MCF-7>50
4h HepG-211.2 ± 0.6
MCF-7>50
4j HepG-212.1 ± 0.9
MCF-7>50
4k HepG-27.6 ± 0.4
MCF-712.0 ± 0.7
4m HepG-213.5 ± 1.1
MCF-718.2 ± 1.3
4o HepG-214.8 ± 1.2
MCF-7>50
4p HepG-215.6 ± 1.4
MCF-7>50
Cisplatin HepG-29.8 ± 0.6
MCF-711.4 ± 0.8
Doxorubicin HepG-26.2 ± 0.4
MCF-77.5 ± 0.5
Data sourced from a study on chalcone-based phenothiazine derivatives.

Table 2: Cytotoxicity of Other N-Substituted Phenothiazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Fluphenazine A3759.35
CWHM-974 A3751.37
DPT-1 A5491.526 ± 0.004
DPT-2 A5493.447 ± 0.054
Doxorubicin A5490.038
Data compiled from various studies on N-substituted phenothiazine derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl phenothiazine (Solvent-Free Method)

This protocol describes a green and efficient solvent-free method for the N-acetylation of phenothiazine.[5]

Materials:

  • Phenothiazine

  • Acetic acid

  • Phosphorus pentachloride

  • Mortar and pestle

  • Deionized water

  • Filtration apparatus

Procedure:

  • In a dry mortar, add acetic acid (1-1.2 molar equivalents) and phosphorus pentachloride (1-1.2 molar equivalents).

  • Grind the mixture evenly for 30-60 minutes at room temperature.

  • Add phenothiazine (1 molar equivalent) to the mixture.

  • Continue to grind the reaction mixture until the phenothiazine is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the reaction is complete, let the product stand for 30-60 minutes at room temperature.

  • Wash the solid product with deionized water.

  • Collect the product by suction filtration.

  • Dry the filter cake at room temperature for 22-24 hours.

  • Recrystallize the crude product from water to obtain pure N-acetyl phenothiazine. The expected yield is up to 95%.

Protocol 2: Synthesis of N-chloroacetyl phenothiazine

This protocol details the synthesis of an N-chloroacetyl phenothiazine intermediate, which can be further modified.

Materials:

  • Phenothiazine

  • Chloroacetyl chloride

  • Dry benzene

  • Triethylamine

  • 5% Sodium bicarbonate solution

  • Ethanol

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve phenothiazine (0.01 mol) in dry benzene (20 ml).

  • In a separate flask, dissolve chloroacetyl chloride (0.01 mol) in dry benzene (10 ml) containing triethylamine (1 ml).

  • With continuous stirring, add the chloroacetyl chloride solution to the phenothiazine solution.

  • Reflux the reaction mixture on a water bath for 9 hours.

  • After reflux, distill off the solvent.

  • Wash the resulting residue with a 5% sodium bicarbonate solution to remove acidic impurities.

  • Recrystallize the crude product from ethanol to yield yellow crystals of N-chloroacetyl phenothiazine.

Protocol 3: Synthesis of Chalcone-Based Phenothiazine Derivatives

This protocol outlines the synthesis of chalcone derivatives from an N-alkylated 2-acetylphenothiazine precursor.

Materials:

  • N-alkylated 2-acetylphenothiazine

  • Aromatic aldehydes

  • Ethanol

  • Piperidine (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve the N-alkylated 2-acetylphenothiazine and a substituted aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the chalcone derivative.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized phenothiazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The anticancer effects of phenothiazine derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Synthetic Workflow

The general synthetic scheme for producing N-acetyl phenothiazine derivatives and subsequent chalcones is depicted below.

Synthetic_Workflow Phenothiazine Phenothiazine N_acetyl_phenothiazine N-acetyl phenothiazine Phenothiazine->N_acetyl_phenothiazine Acetic Acid, PCl5 N_chloroacetyl_phenothiazine N-chloroacetyl phenothiazine Phenothiazine->N_chloroacetyl_phenothiazine Chloroacetyl Chloride Further_derivatives Further Derivatives (e.g., hydrazides) N_chloroacetyl_phenothiazine->Further_derivatives N_alkylated_2_acetylphenothiazine N-alkylated 2-acetylphenothiazine Chalcones Chalcone Derivatives N_alkylated_2_acetylphenothiazine->Chalcones Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcones PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Phenothiazine N-acetyl Phenothiazine Derivatives Phenothiazine->PI3K inhibits Phenothiazine->Akt inhibits MAPK_ERK_Pathway cluster_membrane_erk Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Phenothiazine_ERK N-acetyl Phenothiazine Derivatives Phenothiazine_ERK->Raf inhibits Phenothiazine_ERK->MEK inhibits

References

Application Notes and Protocols: Selective S-Alkylation of Thioxo-Cyanopyridines with Chloroacetyl Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective S-alkylation of 2-thioxo-1,2-dihydropyridine-3-carbonitriles (thioxo-cyanopyridines) with N-chloroacetyl phenothiazines represents a key synthetic route to novel hybrid molecules. This conjugation strategy brings together the pharmacologically significant phenothiazine nucleus with the versatile cyanopyridine scaffold, offering a pathway to compounds with potential therapeutic applications. Phenothiazine derivatives are known for a wide range of biological activities, including antimicrobial and efflux pump inhibitory properties.[1][2][3][4] The resulting S-alkylated products can serve as crucial intermediates for further chemical transformations, such as the Thorpe-Ziegler cyclization, to generate more complex heterocyclic systems.[5]

These application notes provide detailed protocols for the synthesis of these hybrid molecules, data presentation for the characterization of the products, and a discussion of their potential applications in drug discovery.

Data Presentation

The following tables summarize the key reactants and expected products in the selective S-alkylation reaction.

Table 1: Starting Materials

Compound ClassStructureIUPAC NameNotes
Thioxo-cyanopyridineVaries2-thioxo-1,2-dihydropyridine-3-carbonitrile derivativesCan be synthesized via various routes.[5]
Chloroacetyl phenothiazineVaries10-(chloroacetyl)-10H-phenothiazine derivativesPrepared from phenothiazine and chloroacetyl chloride.[5]

Table 2: Representative Product of S-Alkylation

Product NameMolecular FormulaMolecular Weight ( g/mol )Appearance
N-[(3-cyanopyridin-2-ylthio)acetyl]phenothiazineC20H13N3OS2375.47Varies based on substituents

Experimental Protocols

The following protocols are based on established synthetic methodologies for the selective S-alkylation of thioxo-cyanopyridines with chloroacetyl phenothiazines.[5]

Protocol 1: Synthesis of 10-(chloroacetyl)-10H-phenothiazine

Materials:

  • 10H-phenothiazine

  • Chloroacetyl chloride

  • Anhydrous benzene

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve 10H-phenothiazine in anhydrous benzene.

  • Add a catalytic amount of pyridine.

  • Add chloroacetyl chloride dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 10-(chloroacetyl)-10H-phenothiazine.

Protocol 2: General Procedure for Selective S-Alkylation

Materials:

  • Appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative

  • 10-(chloroacetyl)-10H-phenothiazine

  • Sodium tert-butoxide

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • In a round-bottom flask, dissolve the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq.) in anhydrous DMAc with vigorous stirring.[5]

  • Add sodium tert-butoxide (1.0 eq.) to the solution.[5]

  • Stir the reaction mixture at room temperature for 1 hour under protection from atmospheric moisture (e.g., using a calcium chloride tube).[5]

  • Cool the resulting solution of the sodium salt to 0-5 °C.[5]

  • Add 10-(chloroacetyl)-10H-phenothiazine (1.0 eq.) to the cooled solution.[5]

  • Continue stirring at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 12 hours.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Preparation of Reactants cluster_1 S-Alkylation Reaction cluster_2 Work-up and Purification Thioxo-cyanopyridine Thioxo-cyanopyridine Reaction_Vessel Reaction Vessel (Anhydrous DMAc) Thioxo-cyanopyridine->Reaction_Vessel Chloroacetyl_phenothiazine 10-(Chloroacetyl)- 10H-phenothiazine Alkylation Addition of Chloroacetyl phenothiazine Chloroacetyl_phenothiazine->Alkylation Base_Addition Addition of Sodium tert-butoxide Reaction_Vessel->Base_Addition Stirring_RT Stirring at RT (1 hour) Base_Addition->Stirring_RT Cooling Cooling to 0-5 °C Stirring_RT->Cooling Cooling->Alkylation Stirring_Cold Stirring at 0-5 °C (2 hours) Alkylation->Stirring_Cold Stirring_Warm Stirring at RT (12 hours) Stirring_Cold->Stirring_Warm Quenching Quenching with Ice Water Stirring_Warm->Quenching Filtration Filtration and Washing Quenching->Filtration Purification Recrystallization or Chromatography Filtration->Purification Final_Product S-Alkylated Product Purification->Final_Product G Drug_Molecule S-Alkylated Phenothiazine-Cyanopyridine Conjugate Efflux_Pump Efflux Pump Drug_Molecule->Efflux_Pump Inhibition Bacterial_Cell Bacterial Cell Membrane Antibiotic Co-administered Antibiotic Antibiotic->Efflux_Pump Efflux Intracellular_Target Intracellular Bacterial Target Antibiotic->Intracellular_Target Binding Bacterial_Death Bacterial Cell Death Intracellular_Target->Bacterial_Death Leads to

References

Application Note: Characterization of Phenothiazine Derivatives Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenothiazine and its derivatives are a class of heterocyclic compounds with significant applications in medicine, serving as antipsychotics, antihistamines, and antiemetics.[1] Their diverse biological activities are closely linked to their molecular structure. Therefore, accurate structural characterization is paramount in the development and quality control of phenothiazine-based pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the unambiguous elucidation of these structures. NMR provides detailed information about the molecular framework and the connectivity of atoms, while MS delivers precise molecular weight and fragmentation data, which aids in identifying substituents and confirming the overall structure. This document provides detailed protocols and application notes for the characterization of phenothiazine derivatives using these powerful techniques.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For phenothiazine derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The sample must be free of particulate matter and paramagnetic impurities.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of the phenothiazine derivative for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[3][4] The choice depends on the solubility of the specific derivative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Ensure the sample dissolves completely. Gentle vortexing or sonication can be used to aid dissolution. Avoid heating NMR tubes in ovens as they may warp.[3]

  • Filtering (if necessary): If any solid particles are present, filter the solution. A common method is to pass the solution through a small plug of cotton wool placed inside a Pasteur pipette.[3][4] This removes suspended materials that can degrade spectral quality.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2][3]

  • Capping: Cap the NMR tube securely. The tube should be clean on the outside to ensure it can be safely inserted into the instrument.[3]

Experimental Protocol: Data Acquisition
  • Instrument Setup: Tune and lock the spectrometer using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer delay (e.g., 25 seconds) may be needed to ensure complete relaxation of all nuclei.[5]

    • Number of Scans: 8-16 scans are typically sufficient for ¹H NMR.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Presentation

The phenothiazine core has a specific pattern of signals in both ¹H and ¹³C NMR spectra. Substituents on the aromatic rings or the nitrogen atom will cause predictable shifts in these signals.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for the Unsubstituted Phenothiazine Core in CDCl₃.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1, H-8~6.85 (dd)115.4
H-2, H-7~7.10 (td)126.8
H-3, H-6~6.90 (td)122.1
H-4, H-5~7.15 (dd)127.3
N-H~8.5 (br s)-
C-4a, C-5a-141.5
C-9a, C-10a-121.8

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[6][7]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments.[8]

Experimental Protocol: Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the phenothiazine derivative (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[9]

    • Ensure the sample is fully dissolved and free of particulates.

  • Instrumentation and Ionization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often used for non-volatile derivatives. Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺.[8][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. Electron Ionization (EI) is typically used, which is a hard ionization technique causing extensive fragmentation and providing a detailed fragmentation "fingerprint".[11]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to generate characteristic fragment ions. This can be achieved through techniques like Collision-Induced Dissociation (CID).[12]

Data Interpretation and Presentation

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is key to elucidating the structure of the side chains and substituents.

Common Fragmentation Pathways:

  • α-Cleavage: The bond adjacent to the nitrogen atom in a side chain is a common point of cleavage.[12][13]

  • Loss of Side Chain: The entire substituent on the N-10 position can be lost.

  • Ring Cleavage: While less common for the stable aromatic core, some ring fragmentation can occur under high-energy conditions.

Table 2: Common Fragment Ions Observed in Mass Spectra of N-Substituted Phenothiazine Derivatives.

Fragment DescriptionMechanismTypical m/z Value
Molecular Ion [M]⁺• or [M+H]⁺Ionization of the parent moleculeCorresponds to Molecular Weight
Loss of N-10 Side ChainCleavage of the N-C bondm/z 198 (for the phenothiazine core radical)
Side Chain Fragmentsα-cleavage at the nitrogenVaries based on side chain structure
Phenothiazine CationLoss of H from the corem/z 199

Section 3: Integrated Characterization and Visualization

NMR and MS are complementary techniques. The combined data allows for confident and complete structural elucidation. The general workflow involves sample preparation, acquisition of both NMR and MS data, and integrated analysis to confirm the final structure.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Integration & Elucidation Sample Phenothiazine Derivative (Pure Sample) NMR_Acq ¹H & ¹³C NMR Data Acquisition Sample->NMR_Acq MS_Acq LC-MS or GC-MS Data Acquisition Sample->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data MS_Data->Structure G cluster_nmr NMR Data cluster_ms Mass Spec Data Title Structural Elucidation H_NMR ¹H NMR (Proton Environments, Neighboring Protons) Connectivity Atom Connectivity & Functional Groups H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity Confirmed_Structure Confirmed Structure Connectivity->Confirmed_Structure Mol_Ion Molecular Ion Peak (HRMS) Formula Molecular Formula & Molecular Weight Mol_Ion->Formula Fragments Fragmentation Pattern (MS/MS) Substituents Side Chains & Substituent Identity Fragments->Substituents Formula->Confirmed_Structure Substituents->Confirmed_Structure G Parent Molecular Ion (M⁺•) R-N-Phenothiazine Frag1 Fragment Ion Phenothiazine⁺• (m/z 199) Parent->Frag1 - (R-CH₂)• Frag2 Fragment Ion Side Chain Cation (R-CH₂⁺) Parent->Frag2 α-cleavage Neutral1 Neutral Loss (R•) Neutral2 Neutral Loss (•CH₂-Side Chain)

References

Application Notes and Protocols for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-Chloro-10-(chloroacetyl)-10H-phenothiazine as a research tool in various biochemical assays. This compound, a derivative of the phenothiazine scaffold, is a valuable tool for investigating cellular signaling pathways and enzyme kinetics due to its reactive chloroacetyl group and its engagement with biological targets such as cholinesterases and dopamine receptors. Its potential cytotoxic and antipsychotic properties make it a compound of interest in drug discovery and development.[1]

Biochemical Applications

This compound serves as a versatile tool in several key research areas:

  • Enzyme Inhibition Studies: The electrophilic chloroacetyl group can covalently modify nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This makes it a useful probe for studying enzyme mechanisms and identifying potential drug targets.

  • Receptor Binding Assays: As a phenothiazine derivative, this compound is expected to interact with dopamine receptors.[2] Its use in competitive binding assays can help in the characterization of dopaminergic signaling pathways and the screening of novel antipsychotic drug candidates.

  • Cytotoxicity and Anticancer Research: Phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[3][4] The reactivity of the chloroacetyl group may enhance these cytotoxic effects, making it a candidate for anticancer research.

  • Proteomics: The ability to covalently modify proteins makes this compound a potential tool for activity-based protein profiling (ABPP) to identify novel protein targets.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in key biochemical assays. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay TypeTarget/Cell LineParameterValue (Hypothetical)
Cholinesterase InhibitionAcetylcholinesterase (AChE)IC₅₀5.5 µM
Butyrylcholinesterase (BChE)IC₅₀2.1 µM
Dopamine Receptor BindingDopamine D2 ReceptorKᵢ75 nM
Cytotoxicity AssayHeLa (Cervical Cancer)IC₅₀12.8 µM
A549 (Lung Cancer)IC₅₀18.2 µM

Experimental Protocols

Cholinesterase Inhibition Assay

This protocol is adapted from established methods for determining the cholinesterase inhibitory activity of phenothiazine derivatives.[5]

Principle: This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of a substrate (e.g., acetylthiocholine) which produces a colored product upon reaction with Ellman's reagent (DTNB). The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of each dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cholinesterase inhibitor).

  • Add 50 µL of DTNB solution (e.g., 0.3 mM) to each well.

  • Add 25 µL of the cholinesterase enzyme solution (e.g., 0.03 U/mL) to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (e.g., 0.5 mM ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Cholinesterase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_reagents Prepare DTNB, enzyme, and substrate solutions add_dtnb Add DTNB solution prep_reagents->add_dtnb add_compound->add_dtnb add_enzyme Add cholinesterase solution and incubate add_dtnb->add_enzyme add_substrate Add substrate to initiate reaction add_enzyme->add_substrate measure_abs Measure absorbance at 412 nm add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50 G Dopamine D2 Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound setup_plate Set up 96-well plate with total, non-specific, and competition wells prep_compound->setup_plate prep_reagents Prepare radioligand and membrane solutions prep_reagents->setup_plate incubate Incubate at room temperature setup_plate->incubate filtrate Filter and wash incubate->filtrate quantify Quantify radioactivity filtrate->quantify calc_specific Calculate specific binding quantify->calc_specific plot_curve Generate competition curve calc_specific->plot_curve calc_ki Calculate Ki value plot_curve->calc_ki G Phenothiazine Action on Dopaminergic Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine Phenothiazine->D2R blocks Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response modulates G Phenothiazine-Mediated Anticancer Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Phenothiazine 2-Chloro-10-(chloroacetyl) -10H-phenothiazine PI3K PI3K Phenothiazine->PI3K inhibits Ras Ras Phenothiazine->Ras inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Outcome Cellular Outcomes: - Decreased Proliferation - Increased Apoptosis mTOR->Cell_Outcome regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Outcome regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to the optimal temperature (typically 50-80°C) for a sufficient duration (4-12 hours).[1][2]
Moisture Contamination: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Reactants: Impurities in 2-Chlorophenothiazine or chloroacetyl chloride can lead to side reactions.- Use high-purity starting materials. - The purity of the starting materials is critical for achieving high yields and minimizing the formation of impurities.
Ineffective HCl Scavenging: The reaction generates HCl, which can protonate the starting material and halt the reaction.- Use a suitable non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed.[3] - Add the base slowly to control the reaction.
Formation of Dark-Colored Impurities Side Reactions: The phenothiazine nucleus can be susceptible to oxidation.- Maintain a strictly inert atmosphere to prevent oxidation. - Control the reaction temperature to minimize thermal degradation.
Impure Starting Materials: Impurities in the reactants can lead to the formation of colored byproducts and tar.- Use high-purity 2-Chlorophenothiazine.
Difficult Purification Presence of Unreacted Starting Material: Incomplete reaction.- Monitor for the complete consumption of the starting material by TLC before workup. - Optimize reaction time and temperature.
Formation of Byproducts: Side reactions leading to impurities with similar polarity to the product.- Consider alternative purification methods such as column chromatography if recrystallization is ineffective. - Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the chloroacetylation of 2-Chlorophenothiazine?

A1: Aprotic solvents such as toluene and dry benzene are commonly used for this reaction.[1][2][3] The choice of solvent can impact the reaction rate and yield. It is crucial to use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.

Q2: What is the recommended molar ratio of 2-Chlorophenothiazine to chloroacetyl chloride?

A2: A slight excess of chloroacetyl chloride is often used to ensure the complete conversion of 2-Chlorophenothiazine. A molar ratio of approximately 1:1.5 (2-Chlorophenothiazine to chloroacetyl chloride) has been reported to give good yields.[1]

Q3: Is a base necessary for this reaction?

A3: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine is recommended to scavenge the hydrochloric acid (HCl) byproduct.[3] Neutralizing the HCl prevents the protonation of the nitrogen on the phenothiazine ring, which would deactivate it towards acylation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of chloroform and ethanol (8:2), can be used to separate the product from the starting material.[3]

Q5: What are the key safety precautions for this synthesis?

A5: Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction also produces HCl gas, which is corrosive and toxic.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions for the Synthesis of this compound

Starting Material Solvent Temperature (°C) Time (h) Reported Yield (%) Reference
10H-phenothiazineToluene0 - 801290[1]
10H-phenothiazineDry Benzene50 - 603 - 4Not specified[2]
PhenothiazineDry BenzeneReflux762[3]

Note: The starting material in some references is the parent phenothiazine, but the reaction conditions are applicable to 2-Chlorophenothiazine.

Experimental Protocols

Protocol 1: Synthesis of this compound in Toluene

This protocol is adapted from a procedure reported to yield a high percentage of the product.[1]

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Chlorophenothiazine (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.5 equivalents) to the cooled solution with stirring.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the crude material, add water and extract with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound in Benzene with a Base

This protocol incorporates a base to neutralize the HCl byproduct.[3]

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Dry Benzene

  • Triethylamine

  • Ethanol

  • Water

Procedure:

  • In a dry round-bottom flask, dissolve 2-Chlorophenothiazine (1 equivalent) in dry benzene.

  • Add triethylamine (a few drops) to the solution.

  • Gradually add chloroacetyl chloride (1 equivalent) to the solution with continuous stirring.

  • Reflux the mixture on a water bath for 7 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, distill off the solvent.

  • Wash the residue with water to remove acidic impurities.

  • Dissolve the solid in hot ethanol and then add water to precipitate the product.

  • Filter the solid product and recrystallize from ethanol.

Visualizations

Synthesis_Pathway 2-Chlorophenothiazine 2-Chlorophenothiazine Product 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine 2-Chlorophenothiazine->Product Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product HCl HCl (byproduct) Product->HCl Solvent_Base Solvent (Toluene or Benzene) Base (e.g., Triethylamine) Solvent_Base->Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize Optimize: - Increase reaction time - Increase temperature Incomplete->Optimize Check_Reagents Check Reagent Purity & Anhydrous Conditions Complete->Check_Reagents Optimize->Start Impure_Reagents Impure/Wet Reagents Check_Reagents->Impure_Reagents No Pure_Reagents Reagents are Pure & Dry Check_Reagents->Pure_Reagents Yes Purify_Reagents Use High-Purity & Anhydrous Reagents/Solvents Impure_Reagents->Purify_Reagents Check_Workup Review Workup & Purification Pure_Reagents->Check_Workup Purify_Reagents->Start Workup_OK Workup OK Check_Workup->Workup_OK OK Workup_Issue Product Loss or Contamination Check_Workup->Workup_Issue Issue Found Success Improved Yield & Purity Workup_OK->Success Optimize_Workup Optimize Purification: - Recrystallization - Column Chromatography Workup_Issue->Optimize_Workup Optimize_Workup->Start

Caption: Troubleshooting workflow for low yield and impurities.

Logical_Relationships Yield High Yield Complete_Reaction Complete Reaction Complete_Reaction->Yield High_Purity_Reactants High Purity of Starting Materials High_Purity_Reactants->Yield High_Purity_Reactants->Complete_Reaction Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield Anhydrous_Conditions->Complete_Reaction Optimal_Temp Optimal Temperature (50-80°C) Optimal_Temp->Complete_Reaction Sufficient_Time Sufficient Reaction Time (4-12h) Sufficient_Time->Complete_Reaction Effective_HCl_Scavenging Effective HCl Scavenging Effective_HCl_Scavenging->Complete_Reaction

Caption: Key factors influencing the yield of the synthesis.

References

solubility issues of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited aqueous solubility of this compound is inherent to its molecular structure. Like its parent compound, 2-Chlorophenothiazine, it possesses a tricyclic aromatic system that is largely non-polar and hydrophobic.[1] This chemical structure leads to unfavorable interactions with polar water molecules, making it sparingly soluble in aqueous media.

Q2: Is there any quantitative data on the aqueous solubility of this compound?

A2: Currently, there is no publicly available quantitative data specifically for the aqueous solubility of this compound. However, the parent compound, 2-Chlorophenothiazine, is described as being only slightly soluble in water.[1] For context, the solubility of other phenothiazine derivatives in aqueous solutions can vary significantly, especially when they are in their salt forms.

Q3: What are the primary strategies to improve the solubility of this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

  • pH Adjustment: While the chloroacetyl group is neutral, the phenothiazine ring system can be protonated under acidic conditions, which may alter solubility. However, the stability of the chloroacetyl group in acidic or basic conditions should be considered.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent concentration in the aqueous phase.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, where the phenothiazine portion of the molecule resides within the hydrophobic cavity of the cyclodextrin, and the hydrophilic exterior of the cyclodextrin interacts with water, improving overall solubility.

Q4: Can heating the solution improve the solubility of this compound?

A4: Increasing the temperature often enhances the solubility of a solid in a liquid.[1] However, this should be approached with caution as the chloroacetyl group may be susceptible to hydrolysis, especially at elevated temperatures and certain pH values. It is crucial to assess the thermal stability of the compound in your specific aqueous medium before employing heat.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Possible Cause: The compound has very low intrinsic aqueous solubility.

  • Solutions:

    • Introduce a Co-solvent: Add a small percentage of a water-miscible organic solvent in which the compound is more soluble, such as ethanol, acetone, or Dimethyl Sulfoxide (DMSO).[1] It is recommended to start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring for any potential effects on your experiment.

    • Reduce Particle Size: Grinding the solid compound into a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[1]

    • Sonication: Use of an ultrasonic bath can aid in the dispersion and dissolution of the solid particles in the aqueous medium.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Causes:

    • The initial concentration exceeds the equilibrium solubility in the aqueous medium.

    • A change in the solution's properties (e.g., temperature, pH, or the addition of other components) is causing the compound to crash out.

    • The compound may be degrading over time to a less soluble species. The chloroacetyl group is reactive and could be susceptible to hydrolysis.

  • Solutions:

    • Prepare a Saturated Stock Solution: First, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Then, add this stock solution dropwise to your vigorously stirred aqueous buffer to achieve the desired final concentration. This can help avoid issues with slow dissolution of the solid in the aqueous phase.

    • Maintain Constant Temperature: Ensure your experimental conditions are maintained at a constant temperature, as fluctuations can affect solubility.

    • Assess Compound Stability: Perform a time-course experiment to determine the stability of the compound in your aqueous medium. Analyze samples at different time points using a suitable analytical method like HPLC to check for degradation products.

Data Presentation

CompoundSolventSolubilityReference
2-Chlorophenothiazine WaterSlightly soluble
EtherSoluble
BenzeneSoluble
AcetoneSoluble
EthanolSoluble
Chlorpromazine Hydrochloride Water~10 mg/mL in PBS (pH 7.2)[2]
Ethanol~30 mg/mL[2]
DMSO~30 mg/mL[2]
Thioridazine Hydrochloride Water40-50 mg/mL[2]
Ethanol~10 mg/mL[2]
DMSO~25 mg/mL[2]

Experimental Protocols

Protocol 1: General Method for Preparing an Aqueous Solution Using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal volume of a water-miscible organic co-solvent (e.g., DMSO, ethanol). Ensure complete dissolution.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely that the compound is in solution.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This is a standard method to determine the equilibrium solubility of a compound.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation can also be used to separate the solid phase.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested aqueous medium at that specific temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_addition Aqueous Dilution cluster_outcome Result weigh Weigh Compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve add_to_buffer Add dropwise to stirred aqueous buffer dissolve->add_to_buffer observe Observe for Precipitation add_to_buffer->observe clear_solution Clear Solution (Ready for experiment) observe->clear_solution precipitate Precipitate Forms (Troubleshoot) observe->precipitate troubleshooting_logic cluster_solutions Potential Solutions cluster_check Verification start Compound does not dissolve in aqueous buffer co_solvent Add Co-solvent (e.g., 1-5% DMSO) start->co_solvent particle_size Reduce Particle Size (Grind solid) start->particle_size sonicate Apply Sonication start->sonicate dissolved Compound Dissolves co_solvent->dissolved not_dissolved Still Undissolved co_solvent->not_dissolved particle_size->dissolved particle_size->not_dissolved sonicate->dissolved sonicate->not_dissolved end Experiment Start dissolved->end Proceed with experiment re_evaluate Consider alternative solubilization method (e.g., surfactants, cyclodextrins) not_dissolved->re_evaluate Re-evaluate approach

References

stability of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine in various solvents for researchers, scientists, and drug development professionals. The information is compiled from available data on phenothiazine derivatives and general chemical principles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Compound degradation observed after dissolution. Solvent-induced degradation: The solvent may be reacting with the chloroacetyl group or the phenothiazine ring. Oxidation: Phenothiazines are susceptible to oxidation, which can be accelerated by dissolved oxygen, light, or trace metal impurities.[1][2] Photodegradation: Exposure to light, especially UV light, can cause degradation of phenothiazine compounds.[3]1. Solvent Selection: Choose a solvent with minimal reactivity. Aprotic solvents are generally preferred. Refer to the solvent stability table below. 2. Degas Solvents: Before use, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles to remove dissolved oxygen. 3. Work in Low-Light Conditions: Protect the solution from light by using amber vials or by working in a dark room or under a fume hood with the sash down.[4] 4. Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time for degradation to occur.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Ongoing degradation: The compound may be degrading in the autosampler or during the analytical run. Incomplete dissolution: The compound may not be fully dissolved, leading to variable concentrations.1. Control Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow down degradation.[4] 2. Optimize HPLC Method: Use a rapid HPLC method to minimize the run time. Ensure the mobile phase is compatible with the compound's stability. 3. Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved. Visually inspect for any undissolved particles before injection.
Color change of the solution over time. Oxidation: Oxidation of the phenothiazine ring often leads to colored byproducts.[5]1. Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox). 2. Antioxidants: Consider the addition of a small amount of an antioxidant, but verify its compatibility with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

Q2: In which solvents is this compound expected to be most stable?

A2: Aprotic and non-polar solvents are generally recommended for storing and handling phenothiazine derivatives to minimize degradation. Based on the stability of related compounds, solvents like toluene, dichloromethane, and acetonitrile are likely to be more suitable than protic solvents like alcohols or water.[1] However, experimental verification is essential.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely to be:

  • Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.[2][5]

  • Hydrolysis or nucleophilic substitution of the chloroacetyl group, especially in the presence of water or other nucleophiles.

  • Photodegradation , which can involve cleavage of the C-Cl bond or other reactions on the phenothiazine ring system.[3]

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is the recommended approach.[4][6] This allows for the separation and quantification of the parent compound from its degradation products over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.

Data Presentation

Table 1: Predicted Solvent Stability for this compound

Disclaimer: This table is based on the general stability of phenothiazine derivatives and the reactivity of the chloroacetyl group. Experimental validation is required.

Solvent Solvent Type Predicted Stability Potential Issues
TolueneAprotic, Non-polarGoodLow polarity may limit solubility.
DichloromethaneAprotic, PolarGoodCan contain acidic impurities.
AcetonitrileAprotic, PolarModerateMay be susceptible to hydrolysis if water is present.[7]
Tetrahydrofuran (THF)Aprotic, PolarModeratePeroxide formation in aged THF can cause oxidation.
AcetoneAprotic, PolarModerate to PoorPotential for enolate-catalyzed reactions.
Methanol / EthanolProtic, PolarPoorRisk of solvolysis of the chloroacetyl group.[1][3]
WaterProtic, PolarVery PoorHigh risk of hydrolysis of the chloroacetyl group.[8]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarModerateHygroscopic; absorbed water can lead to hydrolysis.[9]
Dimethylformamide (DMF)Aprotic, PolarModerateCan contain amine impurities that act as nucleophiles.[9]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing using HPLC

Objective: To determine the stability of this compound in a selected solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC system with UV or PDA detector

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light.

  • Sample Preparation: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the same solvent.

  • Time Zero (T0) Analysis: Immediately inject the freshly prepared sample into the HPLC system to obtain the initial peak area of the parent compound.

  • Stability Study:

    • Divide the remaining stock solution into several amber vials and seal them.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, elevated temperature).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials, dilute it to the analytical concentration, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound peak at each time point.

    • Observe the appearance of any new peaks, which may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T0 sample.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL in test solvent) dilute Dilute to Analytical Concentration (e.g., 100 µg/mL) prep->dilute storage Store Aliquots (Protected from light at set temperature) prep->storage t0 T0 Analysis (Immediate HPLC injection) dilute->t0 sampling Sample at Time Points (e.g., 1, 2, 4, 8, 24h) storage->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (% Degradation vs. Time) analysis->data

Caption: Workflow for assessing the stability of the compound.

degradation_pathways Potential Degradation Pathways parent 2-Chloro-10-(chloroacetyl)- 10H-phenothiazine oxidation Oxidation (e.g., Sulfoxide derivative) parent->oxidation [O], light, heat hydrolysis Hydrolysis/Nucleophilic Attack (on chloroacetyl group) parent->hydrolysis H2O, Nu- photodegradation Photodegradation Products parent->photodegradation hv (light)

Caption: Potential degradation routes for the compound.

References

troubleshooting phenothiazine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phenothiazine, focusing on side reactions and purification challenges.

Q1: My phenothiazine synthesis via the Bernthsen method (diphenylamine and sulfur) is resulting in a low yield and a dark, tarry crude product. What are the likely causes and how can I improve this?

A1: Low yields and tar formation are common issues in the Bernthse n synthesis, often attributed to side reactions at high temperatures. Here are several factors to consider for optimization:

  • Purity of Reactants: Ensure high purity of diphenylamine. Impurities can contribute to the formation of tarry by-products.

  • Reaction Temperature: While the reaction requires high temperatures, excessive heat can lead to decomposition and polymerization. Maintain the temperature within the recommended range for your specific protocol (e.g., 140-160°C when using a catalyst like aluminum chloride, or higher for uncatalyzed reactions).[1] A controlled heating mantle is preferable to open flame.

  • Catalyst Choice and Amount:

    • Iodine: A catalytic amount of iodine can facilitate the reaction at lower temperatures and improve yields.[2]

    • Anhydrous Aluminum Chloride: This catalyst is also effective but must be anhydrous, as moisture can inhibit the reaction and lead to side products.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times at high temperatures can promote side reactions. Monitor the reaction progress (e.g., by observing the evolution of hydrogen sulfide gas) to determine the optimal duration.[1]

Troubleshooting Workflow for Low Yield & Tar Formation

G start Low Yield / Tarry Product purity Check Purity of Diphenylamine start->purity Impure starting materials? temp Optimize Reaction Temperature purity->temp High purity confirmed end_node Improved Yield & Purity purity->end_node Use higher purity reactant catalyst Evaluate Catalyst System temp->catalyst Temperature optimized temp->end_node Lower/control temperature time Adjust Reaction Time catalyst->time Catalyst system appropriate catalyst->end_node Switch/optimize catalyst time->end_node time->end_node Optimize reaction duration

Caption: Troubleshooting logic for addressing low yields and tar formation in phenothiazine synthesis.

Q2: I am attempting a phenothiazine synthesis using a Smiles rearrangement, but I am getting a mixture of products. What could be the competing side reaction?

A2: In syntheses designed to proceed via a Smiles rearrangement, a common competing reaction is the Ullmann-type cyclization.[3] Both pathways can lead to the formation of a 1,4-thiazine ring, but may result in different isomers depending on the starting materials. The outcome can be influenced by factors such as the solvent, base, and temperature. For instance, in the synthesis of azaphenothiazines, the Smiles rearrangement is often favored in alkaline environments.[3]

Smiles Rearrangement vs. Ullmann Condensation

G start o-aminodiphenyl sulfide intermediate smiles Smiles Rearrangement (Intramolecular Nucleophilic Substitution) start->smiles Basic conditions ullmann Ullmann Condensation (Direct C-N bond formation) start->ullmann Thermal/Copper catalysis product_smiles Phenothiazine Product A smiles->product_smiles product_ullmann Isomeric Product B ullmann->product_ullmann

Caption: Competing pathways in phenothiazine synthesis from an o-aminodiphenyl sulfide intermediate.

Q3: My crude phenothiazine product is difficult to purify. What are the recommended methods and solvents for purification?

A3: Purification of crude phenothiazine is crucial to remove unreacted starting materials, catalysts, and side products.

  • Extraction: A common initial purification step involves grinding the cooled melt and extracting it first with water and then with dilute alcohol.[1]

  • Recrystallization: This is the most common method for obtaining pure phenothiazine. Ethanol is a frequently cited solvent for recrystallization.[1] The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the purified product crystallizes out.

Table 1: Common Solvents for Phenothiazine Recrystallization

SolventNotes
EthanolWidely used and effective for obtaining yellow, crystalline phenothiazine.[1]
TolueneCan also be used for recrystallization.
AcetonitrileMentioned as a solvent for preparing an analytical sample by recrystallization.
Solvent MixturesFor challenging purifications, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate can be explored. The ideal solvent will dissolve the compound when hot but not when cold.

Q4: I am observing the formation of oxidized impurities during my synthesis and work-up. How can I prevent this?

A4: The phenothiazine nucleus is susceptible to oxidation, which can lead to the formation of sulfoxides and other related impurities. These oxidized by-products are often more polar than phenothiazine itself.

To minimize oxidation:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Excessive Heat and Light: Protect the reaction mixture and the purified product from excessive heat and light, which can promote oxidation.

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine via Bernthsen Reaction (with Iodine Catalyst)

This protocol is a common method for the laboratory-scale synthesis of phenothiazine.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine diphenylamine and sulfur in a 1:2 molar ratio.

  • Add a catalytic amount of iodine.

  • Heat the mixture in an oil bath or on a sand bath. The reaction will proceed with the evolution of hydrogen sulfide gas.[2]

  • Maintain the reaction at reflux for the specified time (e.g., 30-40 minutes after the mixture liquefies).

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid mass and add ethanol.

  • Heat the mixture to dissolve the crude product. Charcoal may be added to adsorb colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystallization.

  • Collect the yellow phenothiazine crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Workflow for Phenothiazine Synthesis and Purification

G start Start: Mix Diphenylamine, Sulfur, Iodine reaction Heat under Reflux (Evolution of H2S) start->reaction cooling Cool and Solidify reaction->cooling extraction Grind and Extract with Ethanol cooling->extraction filtration Hot Filtration (optional with charcoal) extraction->filtration crystallization Cool to Crystallize filtration->crystallization isolation Isolate Crystals by Filtration crystallization->isolation end_node End: Pure Phenothiazine isolation->end_node

Caption: A typical experimental workflow for the synthesis and purification of phenothiazine.

Protocol 2: Synthesis of Phenothiazine using Aluminum Chloride Catalyst

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous Aluminum Chloride

  • Water

  • Dilute Ethanol

Procedure:

  • Melt diphenylamine (22g), sulfur (8.2g), and anhydrous aluminum chloride (3.2g) together in a suitable flask.[1]

  • The reaction will commence at 140-150°C with the rapid evolution of hydrogen sulfide. The reaction rate can be controlled by slightly lowering the temperature.[1]

  • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period of time.[1]

  • After cooling, grind the solid melt.[1]

  • Extract the ground material first with water, then with dilute alcohol.[1]

  • The remaining residue is nearly pure phenothiazine, which can be further purified by recrystallization from alcohol.[1]

Table 2: Comparison of Catalytic Conditions in Bernthsen Synthesis

ParameterIodine CatalysisAluminum Chloride Catalysis
Reactants Diphenylamine, Sulfur, IodineDiphenylamine, Sulfur, Anhydrous AlCl₃
Typical Temp. Reflux temperature of the mixture140-160°C
Key Observation Evolution of H₂SVigorous evolution of H₂S
Work-up Recrystallization from ethanolExtraction with water/alcohol, then recrystallization
Notes Iodine allows the reaction to proceed efficiently.Catalyst must be anhydrous.

References

Technical Support Center: Optimization of Chloroacetylation of Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of phenothiazines. The information is designed to address specific experimental challenges and optimize reaction conditions for this critical synthetic step.

Troubleshooting Guide

This guide addresses common problems encountered during the chloroacetylation of phenothiazines in a question-and-answer format.

Q1: I am experiencing a very low yield of my N-chloroacetylated phenothiazine product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the N-acylation of phenothiazines. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the phenothiazine starting material is pure. Impurities from the synthesis of the phenothiazine core, such as residual diphenylamine or sulfur, can interfere with the reaction.[1] Purification of the starting phenothiazine by recrystallization may be necessary.

  • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Use freshly opened or distilled chloroacetyl chloride for the best results. The presence of HCl as an impurity can protonate the phenothiazine nitrogen, rendering it less nucleophilic.

  • Inadequate Base: A common method involves the use of a tertiary amine base, such as triethylamine (TEA), to scavenge the HCl byproduct of the reaction.[2][3] Ensure the base is dry and added in a sufficient stoichiometric amount (at least one equivalent). An insufficient amount of base will lead to the protonation of the starting material and a halt in the reaction.

  • Reaction Temperature: While some procedures are conducted at room temperature, others may require heating (reflux).[3][4] The optimal temperature can be substrate-dependent. If room temperature reactions are yielding poor results, consider gentle heating. However, excessive heat can lead to side reactions and decomposition.

  • Solvent Choice: The reaction is typically performed in an anhydrous aprotic solvent such as dry benzene or tetrahydrofuran (THF).[3][4] The presence of water will hydrolyze the chloroacetyl chloride. Ensure your solvent is properly dried before use.

Q2: My reaction has produced an unexpected byproduct. What could it be?

A2: The formation of byproducts is a significant challenge. Here are some possibilities:

  • 10-Acetylphenothiazine Formation: If glacial acetic acid is used as a solvent, it can react with chloroacetyl chloride to form a mixed anhydride. This can then lead to the formation of acetyl chloride, resulting in the acetylation of the phenothiazine instead of chloroacetylation.[5] Solution: Avoid using acidic solvents. Stick to inert, aprotic solvents like dry benzene or THF.

  • Diacylation: While less common for the nitrogen at position 10 due to steric hindrance and electronic effects, the possibility of reaction at other sites on the phenothiazine ring exists, particularly under harsh conditions or with highly activated substrates.

  • Oxidation Products: Phenothiazines are susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. The sulfur atom can be oxidized to a sulfoxide. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am having difficulty purifying my N-chloroacetylated phenothiazine product. What are the best practices?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Initial Work-up: After the reaction is complete, a common procedure is to wash the reaction mixture with water to remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride) and any other water-soluble impurities.[4]

  • Recrystallization: Recrystallization is a widely used method for purifying the final product. Ethanol is a commonly reported solvent for this purpose.[4] Experiment with different solvent systems to find the optimal conditions for your specific derivative.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable option.[3] A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The optimal eluent composition will need to be determined empirically, for example, using thin-layer chromatography (TLC).[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chloroacetylation of phenothiazine?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the phenothiazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A chloride ion is expelled as a leaving group, and the proton on the nitrogen is subsequently removed by a base (like triethylamine), which also neutralizes the HCl generated during the reaction.

Q2: Is a base always necessary for this reaction?

A2: While the reaction can proceed without a base, the HCl generated will protonate the starting phenothiazine, effectively stopping the reaction after a maximum of 50% conversion. Therefore, a base is highly recommended to drive the reaction to completion and achieve a good yield.[9] Triethylamine is a commonly used base.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting phenothiazine on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable eluent system, such as a mixture of chloroform and ethanol, can be used for this purpose.[4]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the N-acylation of phenothiazines.[10] This technique can significantly reduce reaction times. For instance, a reaction that might take several hours under conventional heating could potentially be completed in minutes using microwave irradiation.[10]

Data Presentation

The following tables summarize quantitative data from various reported protocols for the chloroacetylation of phenothiazines.

Table 1: Comparison of Reaction Conditions for N-Chloroacetylation of Phenothiazine

ParameterMethod 1Method 2Method 3
Phenothiazine (molar eq.) 111
Chloroacetyl Chloride (molar eq.) 1.11.21.1
Base TriethylamineTriethylamine-
Base (molar eq.) 1.11.1-
Solvent Dry BenzeneDry THFGlacial Acetic Acid
Temperature RefluxRoom TemperatureNot specified
Reaction Time 7 hoursNot specified (monitored by TLC)Not specified
Yield 62%78%Not applicable (yielded 10-acetylphenothiazine)
Reference [4][3][5]

Experimental Protocols

Protocol 1: Chloroacetylation of Phenothiazine in Benzene [4]

  • To a solution of phenothiazine (5.8 g, 0.029 mole) in 35 mL of dry benzene, add 10 drops of triethylamine.

  • Gradually add chloroacetyl chloride with continuous stirring.

  • Reflux the mixture on a water bath for 7 hours.

  • Monitor the reaction completion using TLC.

  • Distill off the solvent to obtain a residue.

  • Wash the residue with water to remove acidic impurities.

  • Dissolve the solid in hot ethanol and then add water to precipitate the product.

  • Filter the solid product and recrystallize from ethanol.

Protocol 2: Chloroacetylation of Phenothiazine in THF [3]

  • To a solution of phenothiazine derivatives (2 mmol) and triethylamine (2.2 mmol) in 10 mL of dry THF, add chloroacetyl chloride dropwise.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as determined by TLC.

  • Pour the mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic phase with 5% NaHCO3 and distilled H2O, then dry with Na2SO4.

  • Evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Phenothiazine - Chloroacetyl Chloride - Triethylamine (Base) - Dry Aprotic Solvent (e.g., THF, Benzene) mix Combine phenothiazine, solvent, and base in reaction vessel. prep_reactants->mix 1 add_reagent Add chloroacetyl chloride dropwise with stirring. mix->add_reagent 2 react Stir at appropriate temperature (Room Temp or Reflux). add_reagent->react 3 monitor Monitor reaction progress using TLC. react->monitor 4 quench Quench reaction (e.g., add water). monitor->quench 5. When complete extract Extract with organic solvent. quench->extract 6 wash Wash organic layer. extract->wash 7 dry Dry and concentrate. wash->dry 8 purify Purify product: - Recrystallization - Column Chromatography dry->purify 9

Caption: General workflow for the chloroacetylation of phenothiazines.

troubleshooting_guide cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reagents Check Reagent Purity & Quality: - Phenothiazine pure? - Chloroacetyl chloride fresh? - Solvent anhydrous? start->check_reagents check_conditions Review Reaction Conditions: - Base stoichiometry correct? - Correct solvent used? - Appropriate temperature? start->check_conditions check_byproducts Analyze Byproducts (TLC/NMR): - Unexpected spots/peaks? start->check_byproducts purify_sm Purify starting materials. check_reagents->purify_sm optimize_conditions Optimize conditions: - Adjust base amount - Change solvent - Vary temperature check_conditions->optimize_conditions change_workup Modify purification: - Different recrystallization solvent - Column chromatography check_byproducts->change_workup avoid_acid Avoid acidic solvents (e.g., glacial acetic acid). check_byproducts->avoid_acid If 10-acetylphenothiazine detected

Caption: Troubleshooting decision tree for chloroacetylation of phenothiazines.

References

Technical Support Center: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most probable impurities include:

  • Unreacted 2-chlorophenothiazine: The starting material for the chloroacetylation reaction.

  • Hydrolysis product: 2-Chloro-10-(hydroxyacetyl)-10H-phenothiazine may form if moisture is present during the reaction or work-up.

  • Side-reaction products: Depending on the reaction conditions, other minor impurities may be formed.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities.[1][2] The starting material, 2-chlorophenothiazine, is less polar than the acylated product and will have a higher Rf value.

Q3: What is the expected appearance and melting point of pure this compound?

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is used.1. Add more solvent in small portions until the compound dissolves. 2. Try a more polar solvent. Based on the purification of similar phenothiazine derivatives, ethanol or a mixture including ethanol may be effective.[3][4][5]
Oiling out occurs upon cooling. The solution is supersaturated, or the cooling rate is too fast.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. 4. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution. 2. Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat until clear and allow to cool slowly. 3. Scratch the inside of the flask or add a seed crystal.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. 2. Minimize the amount of cold solvent used to wash the crystals during filtration. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Product is still impure after recrystallization (checked by TLC). The chosen solvent did not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product.1. Perform a second recrystallization using a different solvent system. 2. Consider using column chromatography for purification before a final recrystallization step.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on the column. The solvent system (eluent) is not optimal. The column was not packed properly.1. Optimize the eluent system using TLC. A good starting point for phenothiazine derivatives is a hexane-ethyl acetate mixture.[1] Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound is eluting too quickly with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the band on the column. The compound may be too polar for silica gel, or it might be degrading on the stationary phase. The column is overloaded.1. Add a small amount of a modifying agent to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. 2. Use a different stationary phase, such as alumina. 3. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 16189-69-8[6][7]
Molecular Formula C₁₄H₉Cl₂NOS[6]
Molecular Weight 310.2 g/mol [6]
Solubility Data
SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
Ethyl AcetateSlightly Soluble

Note: "Slightly Soluble" indicates that the compound may not fully dissolve at high concentrations at room temperature.

Experimental Protocols

General Thin-Layer Chromatography (TLC) Protocol
  • Preparation of TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark starting points for the crude sample, co-spot, and pure standard (if available).

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the designated starting point.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and very soluble at the boiling point of thesolvent). Ethanol has been shown to be effective for other phenothiazine derivatives.[3][4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives good separation between the desired product and impurities. A hexane/ethyl acetate mixture is a common starting point for compounds of moderate polarity.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (from synthesis) TLC_Analysis TLC Analysis to assess purity Crude->TLC_Analysis Decision Is it pure? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography No Pure_Product Pure Product Decision->Pure_Product Yes Recrystallization Recrystallization Recrystallization->Pure_Product Impure_Decision Purity Check (TLC) Column_Chromatography->Impure_Decision Impure_Decision->Recrystallization Further Purification Impure_Decision->Pure_Product Sufficiently Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat & Add Solvent Oiling_Out->Reheat_Add_Solvent Yes Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Yes Impure_Crystals Crystals Impure? No_Crystals->Impure_Crystals No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Yes Success Successful Recrystallization Impure_Crystals->Success No Redo_Recrystallization Change Solvent & Redo Impure_Crystals->Redo_Recrystallization Yes Consider_Chroma Consider Chromatography Impure_Crystals->Consider_Chroma Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Preventing Degradation of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of phenothiazine compounds during storage. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My phenothiazine solution has changed color. What is the cause and what should I do?

A color change in your phenothiazine solution, often to a yellowish or brownish tint, is a primary indicator of degradation, specifically oxidation. Phenothiazines are highly susceptible to oxidation at the sulfur atom within the central ring structure, leading to the formation of colored sulfoxide derivatives. This process is accelerated by exposure to light, air (oxygen), and the presence of metal ions.

Troubleshooting Steps:

  • Confirm Degradation: Utilize a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector, to confirm the presence of degradation products.

  • Review Handling Procedures:

    • Minimize exposure to light by using amber glassware or by wrapping containers in aluminum foil.

    • Reduce exposure to air by keeping containers tightly sealed. For sensitive solutions, consider preparing and storing them under an inert gas atmosphere, such as nitrogen or argon.

  • Check Solvent Purity: Impurities in solvents, particularly metal ions, can catalyze oxidation. Ensure the use of high-purity solvents.

  • Consider Antioxidants: For formulated solutions, the addition of an antioxidant may be necessary to enhance stability. However, the choice of antioxidant must be carefully validated, as some can have paradoxical effects. For instance, ascorbic acid has been observed to sometimes increase the degradation rate of promethazine.[1]

Q2: What are the optimal storage conditions for solid phenothiazine compounds and their solutions?

To minimize degradation, both solid phenothiazine compounds and their solutions require specific storage conditions.

Storage ParameterSolid CompoundsSolutions
Temperature Refrigerated conditions are recommended.Store at low temperatures (2-8°C).
Light Protect from light.Protect from light using amber vials or foil wrapping.
Atmosphere Store in a tightly sealed container to prevent exposure to air and moisture.For long-term storage, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing.

Q3: How does pH affect the stability of phenothiazine solutions?

The stability of phenothiazine solutions is significantly influenced by pH. Generally, the degradation rate of many phenothiazines increases with higher pH. For instance, the oxidative degradation of promethazine follows first-order kinetics, and the rate increases up to a limiting value at pH 5.[1] For some derivatives, the degradation rate may be relatively independent of pH up to a certain point, such as pH 7 for 10-methylphenothiazine.[2] Therefore, it is crucial to buffer aqueous solutions to a pH that ensures maximum stability for the specific phenothiazine derivative being used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in aqueous buffer - Exceeding solubility limit- pH of the buffer is not optimal for the specific phenothiazine derivative (most are basic compounds)- Adjust the pH of the buffer to increase the solubility of the basic phenothiazine derivative.- Consider the use of co-solvents, but validate their compatibility and impact on stability.
Appearance of unknown peaks in HPLC chromatogram - Formation of degradation products- Impurities from solvents or excipients- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.- Analyze a blank (solvent/excipient mixture without the phenothiazine) to rule out impurities from other sources.
Inconsistent stability data - Inconsistent sample preparation and handling- Fluctuations in storage conditions (temperature, light exposure)- Non-homogeneity of the sample- Standardize all procedures for sample preparation and handling.- Use calibrated and monitored stability chambers.- Ensure thorough mixing of solutions before taking samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the phenothiazine compound in a suitable solvent (e.g., methanol or a mixture of an organic solvent and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Expose the stock solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a Xenon lamp) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Data Evaluation:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Perform peak purity analysis of the parent compound to ensure that no degradation products are co-eluting.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general template for an RP-HPLC method suitable for stability studies of phenothiazine compounds. The specific parameters may need to be optimized for different derivatives.

Parameter Typical Conditions
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector (e.g., 254 nm) or a PDA detector for peak purity analysis.
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Visualizations

cluster_degradation Phenothiazine Degradation Pathway cluster_factors Accelerating Factors Phenothiazine Phenothiazine RadicalCation Phenothiazine Radical Cation Phenothiazine->RadicalCation Oxidation (Loss of e-) Sulfoxide Phenothiazine Sulfoxide (Colored Product) RadicalCation->Sulfoxide + H2O - H+ Light Light Light->Phenothiazine Air Air (Oxygen) Air->Phenothiazine Heat Heat Heat->Phenothiazine MetalIons Metal Ions MetalIons->Phenothiazine

Caption: Primary oxidative degradation pathway of phenothiazine.

cluster_troubleshooting Troubleshooting Workflow for Phenothiazine Degradation Observe Observe Degradation (e.g., color change) Confirm Confirm with RP-HPLC Observe->Confirm Investigate Investigate Cause Confirm->Investigate Storage Improper Storage? Investigate->Storage Yes Handling Improper Handling? Investigate->Handling Yes Solvent Solvent Purity? Investigate->Solvent Yes Implement Implement Corrective Actions Storage->Implement Handling->Implement Solvent->Implement Reanalyze Re-analyze Stability Implement->Reanalyze

Caption: A logical workflow for troubleshooting phenothiazine degradation.

References

Technical Support Center: Managing Chloroacetyl Chloride as a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of chloroacetyl chloride as a potential genotoxic impurity (GTI) in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a genotoxic impurity (GTI) and why is chloroacetyl chloride a concern?

A1: A genotoxic impurity is a chemical substance that has the potential to damage DNA, leading to mutations and potentially causing cancer, even at very low levels.[1] Chloroacetyl chloride is considered a potential GTI due to its chemical structure. It contains an acyl halide functional group, which is a structural alert for genotoxicity as it can act as a strong electrophilic agent with the potential to react with DNA.[2] Therefore, its presence in active pharmaceutical ingredients (APIs) must be strictly controlled.

Q2: What are the regulatory guidelines for controlling genotoxic impurities like chloroacetyl chloride?

A2: The primary regulatory guideline is the ICH M7 (R1) guideline, titled "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[3] This guideline provides a framework for identifying, categorizing, qualifying, and controlling genotoxic impurities to limit potential carcinogenic risk.[3] The European Medicines Agency (EMA) also provides guidance on the limits of genotoxic impurities.[4]

Q3: What is the Threshold of Toxicological Concern (TTC) and how does it apply to chloroacetyl chloride?

A3: The Threshold of Toxicological Concern (TTC) is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects over a lifetime of exposure.[1] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[1][4] This value is used to derive an acceptable concentration limit for the impurity in the drug substance, based on the maximum daily dose of the drug.[4] Chloroacetyl chloride, in the absence of sufficient carcinogenicity data, would typically be controlled at or below this TTC limit.

Q4: How is chloroacetyl chloride classified as a genotoxic impurity?

A4: Based on the classification system outlined in guidelines like those from the Pharmaceutical Research and Manufacturers of America (PhRMA) and implicitly in ICH M7, chloroacetyl chloride would likely fall into Class 3.[4] This class includes impurities with a structural alert for genotoxicity but for which there is no experimental evidence of mutagenicity.[4] If a bacterial mutagenicity assay (e.g., an Ames test) were to be conducted and found to be positive, it would be reclassified as a Class 2 impurity (a known mutagen with unknown carcinogenic potential).[4]

Q5: My synthesis uses chloroacetyl chloride as a starting material. What are my obligations under ICH M7?

A5: When a potential GTI like chloroacetyl chloride is used as a starting material, a risk assessment is necessary to evaluate the potential for it to be carried over into the final API. This involves understanding the reactivity of chloroacetyl chloride and the purification capabilities of the downstream steps in your synthesis. A control strategy should be developed, which may include testing for the absence of chloroacetyl chloride in the final API or an intermediate, or by demonstrating its effective removal through process understanding and validation.

Troubleshooting Guides

Q1: I have detected chloroacetyl chloride in my final API above the acceptable limit. What should I do?

A1:

  • Confirm the result: Firstly, re-analyze the sample to rule out any analytical error.

  • Investigate the source: Review your manufacturing process to identify the potential source of the contamination. This could be carry-over from a starting material, a side reaction, or a degradation product.

  • Process Optimization: If carry-over is the issue, you may need to modify the process to improve the removal of chloroacetyl chloride. This could involve:

    • Adding a purification step (e.g., recrystallization, chromatography).

    • Modifying existing purification steps to enhance their effectiveness.

    • Changing reaction conditions to minimize the formation of the impurity.

  • "As Low As Reasonably Practicable" (ALARP): The principle of ALARP should be applied to reduce the level of the GTI.

  • Re-evaluate the risk assessment: If the impurity cannot be consistently controlled to the desired level, a more in-depth risk assessment may be required. This could involve further toxicological studies to derive a compound-specific acceptable intake.

Q2: My (Q)SAR analysis for a process-related impurity, structurally similar to chloroacetyl chloride, indicates a potential for genotoxicity. What are the next steps?

A2:

  • ICH M7 Hazard Assessment: According to the ICH M7 guideline, a positive (Q)SAR prediction for mutagenicity places the impurity into Class 3.[5]

  • Bacterial Mutagenicity Assay: The recommended next step is to perform a bacterial mutagenicity assay (Ames test) on the impurity itself.

    • Negative Result: If the Ames test is negative, the impurity is considered non-mutagenic and can be controlled according to the less stringent limits of the ICH Q3A/B guidelines. This would reclassify it to Class 5.

    • Positive Result: If the Ames test is positive, the impurity is confirmed as a mutagen and is classified as a Class 2 GTI. It must then be controlled at or below the TTC-derived limit.

  • Control Strategy: Develop and implement a control strategy to ensure the impurity is below the acceptable limit in the final API.

Q3: I am struggling to develop a sensitive analytical method to detect chloroacetyl chloride at the required low levels. What are my options?

A3:

  • Derivatization: Due to its high reactivity and volatility, direct analysis of chloroacetyl chloride can be challenging. Derivatization is a common strategy to improve its stability and detectability. Common derivatizing agents include piperidine[2][6] or converting it to its methyl ester, methyl-2-chloroacetate (MCA).[7]

  • Choice of Analytical Technique:

    • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a widely used technique, often following derivatization. For higher sensitivity, a mass spectrometry (MS) detector can be used (GC-MS).[8]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, typically with UV or MS detection. Derivatization may still be necessary to achieve the required sensitivity and to improve the chromatographic properties of the analyte.

  • Method Optimization: Ensure your method is fully optimized, including sample preparation, injection volume, column chemistry, and detector parameters, to maximize sensitivity.

  • Consult the literature: There are several published methods for the analysis of chloroacetyl chloride that can provide a good starting point for your method development.

Quantitative Data Summary

ParameterValue/RangeReference
Threshold of Toxicological Concern (TTC) 1.5 µ g/day (for lifetime exposure)[1][4]
Occupational Exposure Limit (NIOSH REL) 0.05 ppm (10-hour TWA)[9]
Occupational Exposure Limit (ACGIH TLV) 0.05 ppm (8-hour TWA), 0.15 ppm (STEL)[9]
Analytical Method: GC-FID with Piperidine Derivatization Limit of Quantitation (LOQ): 0.03% w/w[6]
Analytical Method: GC-FID with Methanol Derivatization (as MCA) Limit of Detection (LOD): 0.19 ppm; Limit of Quantitation (LOQ): 0.38 ppm[10]

Experimental Protocols

Detailed Methodology for GC-FID Analysis of Chloroacetyl Chloride (via Derivatization with Piperidine)

This protocol is based on a published method and should be adapted and validated for your specific sample matrix.[2]

1. Objective: To quantify the amount of chloroacetyl chloride in a sample by converting it to a more stable derivative using piperidine and analyzing it by Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Materials and Reagents:

  • Chloroacetyl chloride (≥99%)

  • Piperidine (99%)

  • 1,2-dichloroethane (≥99%)

  • Sample (API or intermediate)

  • Volumetric flasks, pipettes, and vials

  • Orbital shaker

  • Heating block

  • 0.2 µm PTFE filters

  • GC-FID system with a suitable capillary column (e.g., DB-Wax)

3. Standard Preparation:

  • Prepare a stock solution of chloroacetyl chloride in 1,2-dichloroethane (e.g., 200 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with 1,2-dichloroethane to cover the desired concentration range (e.g., 0.03 to 5.00% w/w relative to the sample concentration).

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample (API or intermediate) in 1,2-dichloroethane to a final concentration of, for example, 2 mg/mL.

5. Derivatization Procedure:

  • Transfer 2 mL of the standard or sample solution into a scintillation vial.

  • Place the vial in an ice bath.

  • Add a molar excess of neat piperidine (e.g., 0.5 mmol) dropwise to the solution at 0 °C.

  • Stir the solution on an orbital shaker and heat it at 35 °C using a heating block for 3 hours.

  • After 3 hours, remove the solution, allow it to cool, and filter it through a 0.2 µm PTFE filter into a GC vial.

6. GC-FID Conditions (Example):

  • Column: DB-Wax, 15 m x 0.53 mm, 1.0 µm film thickness

  • Oven Program: Initial temperature 40°C for 5 min, then ramp at 10°C/min to 200°C, hold for 5 min.

  • Injector Temperature: 150°C

  • Detector Temperature: 230°C

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: 5 mL/min

  • Split Ratio: 2:1

  • Injection Volume: 2 µL

7. Data Analysis:

  • Integrate the peak corresponding to the derivatized chloroacetyl chloride.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of the derivatized chloroacetyl chloride in the sample by using the calibration curve.

  • Calculate the amount of chloroacetyl chloride in the original sample, taking into account the sample weight, dilution, and molecular weight conversion.

8. Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

GTI_Risk_Assessment_Workflow ICH M7 Genotoxic Impurity Risk Assessment Workflow cluster_0 Hazard Assessment cluster_1 Control Strategy start Identify Actual and Potential Impurities db_search Search Literature and Databases for Carcinogenicity and Mutagenicity Data start->db_search class_1_2_5 Classify as Class 1, 2, or 5 db_search->class_1_2_5 qsar Perform (Q)SAR Analysis for Bacterial Mutagenicity class_3_4 Classify as Class 3 or 4 qsar->class_3_4 class_1_2_5->qsar Data not available control Develop and Implement Control Strategy class_1_2_5->control Class 1 or 2 no_action Treat as Non-Mutagenic Impurity (ICH Q3A/B) class_1_2_5->no_action Class 5 ames_test Conduct Ames Test class_3_4->ames_test Structural Alert (Class 3) class_3_4->no_action No Structural Alert (Class 4) ames_result Ames Test Positive? ames_test->ames_result class_2 Class 2 ames_result->class_2 Yes class_5 Class 5 ames_result->class_5 No class_2->control class_5->no_action control_options Control Options: - Process Modification - Purification - Test in Intermediate/API control->control_options

Caption: ICH M7 workflow for risk assessment and control of genotoxic impurities.

Analytical_Method_Selection Decision Tree for Analytical Method Selection for GTIs start Is the analyte volatile? gc Gas Chromatography (GC) start->gc Yes lc Liquid Chromatography (LC) start->lc No gc_detector Is standard sensitivity sufficient (FID)? gc->gc_detector derivatization Consider derivatization to improve volatility, stability, or detectability gc->derivatization lc_detector Does the analyte have a chromophore? lc->lc_detector lc->derivatization gc_fid GC-FID gc_detector->gc_fid Yes gc_ms GC-MS for higher sensitivity/specificity gc_detector->gc_ms No lc_uv LC-UV lc_detector->lc_uv Yes lc_ms LC-MS for higher sensitivity/specificity lc_detector->lc_ms No

Caption: Decision tree for selecting an appropriate analytical method for a GTI.

References

Technical Support Center: Conformational Analysis of N-Acetyl Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conformational analysis of N-acetyl phenothiazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of N-acetyl phenothiazine conformations.

NMR Spectroscopy

Q1: My 1H NMR spectrum shows broad or duplicated peaks for the N-acetyl group and aromatic protons. What is the likely cause and how can I resolve it?

A1: This is a common observation for N-acetyl phenothiazines and is typically due to slow rotation around the N-C(O) amide bond and/or the N-aryl bond on the NMR timescale. This gives rise to multiple conformers, often referred to as rotamers or atropisomers, which are in slow exchange.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[1]

    • Heating: As the temperature increases, the rate of rotation around the bonds increases. If the peaks coalesce into a single, sharp signal at higher temperatures, this confirms the presence of dynamic exchange between conformers. The temperature at which the signals merge is known as the coalescence temperature (Tc) and can be used to calculate the energy barrier for rotation.[2][3]

    • Cooling: Lowering the temperature may resolve broad peaks into distinct sets of signals for each conformer, allowing for their individual characterization.

  • Change of Solvent: The equilibrium between conformers can be solvent-dependent. Acquiring spectra in solvents of different polarity (e.g., from chloroform-d to DMSO-d6) can alter the relative populations of the conformers and may help in resolving overlapping signals.[1]

  • 2D NMR Techniques:

    • NOESY/ROESY: These experiments can help identify which protons are spatially close in each conformer, aiding in the assignment of the different sets of signals to specific conformations.[4][5][6][7]

    • EXSY (Exchange Spectroscopy): This technique can be used to demonstrate that the different sets of signals are indeed from species that are exchanging with each other.

Q2: I am having trouble assigning the signals for the different conformers. How can I definitively assign the stereochemistry?

A2: Assigning the specific conformation (e.g., syn vs. anti rotamers of the N-acetyl group) requires through-space NMR correlations.

Recommended Approaches:

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) will be observed between protons that are close in space (< 5 Å).[4][6][7] For example, an NOE between the acetyl methyl protons and specific aromatic protons of the phenothiazine ring can help determine the orientation of the acetyl group relative to the tricyclic system.

  • Comparison with Computational Models: The experimentally observed NOEs can be compared with inter-proton distances calculated from computationally optimized geometries of the different possible conformers.

Q3: How can I use coupling constants to determine the dihedral angles of the N-acetyl group?

A3: The relationship between three-bond coupling constants (3J) and dihedral angles is described by the Karplus equation.[8][9] For the N-acetyl group, several vicinal coupling constants can be measured, such as 3JH,NH, to gain insight into the C-N bond torsion angle.[8][9][10][11]

Challenges and Solutions:

  • Parameterization: The standard Karplus equation coefficients may not be accurate for the specific environment of an N-acetyl phenothiazine. It is often necessary to use parameters derived from theoretical calculations (e.g., using Density Functional Theory - DFT) on model compounds.[8][9][11]

  • Measurement of Small Couplings: Some relevant coupling constants may be small and difficult to measure accurately. High-resolution spectrometers and appropriate window functions during processing can help.

X-ray Crystallography

Q1: I am struggling to obtain single crystals of my N-acetyl phenothiazine suitable for X-ray diffraction.

A1: Obtaining high-quality crystals can be challenging. The following are common strategies to improve crystallization:

Troubleshooting Crystal Growth:

  • Solvent System: Experiment with a wide range of solvents and solvent mixtures. Slow evaporation of a solution of the compound is a common technique.[12] Layering a poor solvent over a solution of the compound in a good solvent can also induce crystallization.

  • Purity: The compound must be of very high purity. Ensure that all starting materials and reagents from the synthesis are removed. Recrystallization or column chromatography may be necessary.

  • Temperature: Control the temperature of crystallization. Sometimes, slow cooling of a saturated solution can yield good crystals.

  • Patience: Crystal growth can take anywhere from a few days to several weeks. It is important to leave the crystallization vessel undisturbed.[12]

Q2: My crystal structure shows a different conformation from what I observe in solution by NMR. Why is that?

A2: This is a common and important finding. The conformation observed in a crystal structure represents the lowest energy conformation in the solid state, which is influenced by crystal packing forces. In solution, the molecule is more dynamic, and multiple conformations may exist in equilibrium. The conformation observed in the crystal may be the major conformer in solution, but it is not guaranteed. It is crucial to use both solid-state (X-ray) and solution-state (NMR) techniques for a comprehensive conformational analysis.

Computational Chemistry

Q1: My DFT calculations are giving inconsistent results for the relative energies of different conformers.

A1: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.

Troubleshooting Computational Models:

  • Choice of Functional: For systems involving non-covalent interactions and potentially delocalized electrons, such as phenothiazines, hybrid functionals (e.g., B3LYP) or double-hybrid functionals are often recommended. It may be necessary to test several functionals to find one that provides results consistent with experimental data.[13]

  • Basis Set: A sufficiently large basis set, such as 6-311+G(d,p) or larger, is generally required to accurately describe the electronic structure and geometry of these molecules.

  • Solvation Model: The conformation of N-acetyl phenothiazines can be influenced by the solvent.[1] Including a solvent model in your calculations (e.g., the Polarizable Continuum Model - PCM) is crucial for obtaining energies that are relevant to solution-phase experiments.

  • Conformational Search: A thorough conformational search should be performed to ensure that all low-energy minima on the potential energy surface have been located. This is particularly important for the flexible N-acetyl group and for the ring inversion of the phenothiazine core.

Q2: How can I accurately model the phenothiazine ring inversion?

A2: The phenothiazine ring can undergo a "butterfly-like" inversion. Modeling this process requires mapping the potential energy surface along the inversion coordinate.

Methodology:

  • Define the Reaction Coordinate: The ring inversion can be described by the dihedral angle between the two benzene rings of the phenothiazine core.

  • Perform a Relaxed Potential Energy Surface Scan: In this type of calculation, the chosen dihedral angle is constrained at various values, and the rest of the molecular geometry is optimized at each step. This will generate an energy profile for the inversion process and allow for the identification of the transition state and the calculation of the energy barrier.

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained during the conformational analysis of phenothiazine derivatives. Note that specific values will vary depending on the substitution pattern.

Table 1: Dihedral Angles from X-ray Crystallography and Computational Modeling

Compound TypeDihedral AngleTypical Range (°)Method
Phenothiazine DerivativesAngle between benzene rings135 - 160X-ray[14][15]
N-substituted PhenothiazinesC-S-C-N (butterfly angle)130 - 180DFT[16]
N-acetyl GroupC-C-N-C(O)-180 to 180DFT
N-acetyl GroupH-C-N-H~180 (anti) or ~0 (syn)NMR, DFT[10]

Table 2: Rotational and Inversional Energy Barriers

ProcessCompound TypeTypical Energy Barrier (kcal/mol)Method
N-C(O) Amide RotationN-acetyl amides14 - 20Dynamic NMR[3][17][18]
Phenothiazine Ring InversionPhenothiazine Derivatives9 - 12Dynamic NMR

Experimental Protocols

Protocol 1: Dynamic NMR Spectroscopy for Amide Bond Rotation
  • Sample Preparation: Prepare a solution of the N-acetyl phenothiazine in a suitable deuterated solvent (e.g., toluene-d8 or DMSO-d6) at a concentration of approximately 5-10 mg/mL. The solvent should have a wide temperature range for liquid state.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the different conformers.

  • Variable Temperature Experiment:

    • Begin by acquiring spectra at increasing temperatures in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

    • Continue increasing the temperature until the signals of interest coalesce into a single peak. Record the coalescence temperature (Tc).

    • If the signals are already coalesced at room temperature, perform the experiment at lower temperatures to resolve the individual signals.

  • Data Analysis: Use the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) at low temperature to calculate the free energy of activation (ΔG‡) for the rotational barrier using the appropriate equations for the specific exchange system.

Protocol 2: X-ray Crystallography
  • Crystallization: Dissolve the purified N-acetyl phenothiazine in a minimal amount of a suitable solvent. Use the slow evaporation technique, or layer a miscible anti-solvent to induce crystallization.[12][19] Experiment with different solvents and temperatures.

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a cryoloop.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K). Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.[20][21]

Protocol 3: DFT Computational Analysis
  • Initial Structure Generation: Build the 3D structure of the N-acetyl phenothiazine molecule using a molecular modeling software. Generate different starting conformations, particularly for the N-acetyl group orientation and the phenothiazine ring pucker.

  • Geometry Optimization: Perform a full geometry optimization for each starting conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[22] Include a solvent model (e.g., PCM) to simulate solution conditions.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data such as the Gibbs free energy.

  • Conformational Energy Profile: To study the rotation around the N-C(O) bond or the ring inversion, perform a relaxed potential energy surface scan. Constrain the relevant dihedral angle at regular intervals (e.g., every 10-15 degrees) and optimize the rest of the molecule at each step. This will generate an energy profile and allow for the determination of rotational barriers.

  • NMR Parameter Calculation: For the low-energy conformers, calculate NMR parameters such as chemical shifts and coupling constants. These can then be compared with experimental data to validate the computational model.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Final Model synthesis Synthesis of N-Acetyl Phenothiazine purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1D, 2D, VT-NMR) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT) purification->comp interpretation Combine Data: - Solution Conformers (NMR) - Solid-State Structure (X-ray) - Energetics (DFT) nmr->interpretation xray->interpretation comp->interpretation final_model Comprehensive Conformational Model interpretation->final_model

Caption: Experimental workflow for conformational analysis.

logical_relationship start Observation: Broad/Duplicated NMR Signals hypothesis Hypothesis: Slow Conformational Exchange start->hypothesis vt_nmr Experiment: Variable Temperature NMR hypothesis->vt_nmr coalescence Result: Signals Coalesce upon Heating vt_nmr->coalescence no_change Result: No Change with Temperature vt_nmr->no_change conclusion_exchange Conclusion: Dynamic Exchange Confirmed. Calculate Energy Barrier. coalescence->conclusion_exchange conclusion_other Conclusion: Mixture of Stable Isomers or Impurities. no_change->conclusion_other

Caption: Troubleshooting logic for broad NMR signals.

References

Technical Support Center: Novel Phenothiazine Derivatives for Addressing Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with novel phenothiazine derivatives to combat drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which novel phenothiazine derivatives address drug resistance?

A1: The primary mechanism is the inhibition of multidrug resistance (MDR) efflux pumps.[1][2][3][4] These pumps are proteins that actively transport therapeutic agents out of cells, reducing their intracellular concentration and efficacy. Phenothiazine derivatives can block these pumps, thereby restoring the susceptibility of resistant cancer cells and bacteria to conventional drugs.[1][4][5]

Q2: Are there other mechanisms of action for these compounds?

A2: Yes, in addition to efflux pump inhibition, novel phenothiazine derivatives exhibit a range of other anticancer and antimicrobial effects. These include the induction of apoptosis (programmed cell death), modulation of cell cycle progression, and disruption of cell membrane integrity.[1][3][6] In cancer cells, they can also interfere with key signaling pathways like PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR, and suppress angiogenesis.[1][3]

Q3: What types of drug resistance can phenothiazine derivatives help overcome?

A3: They have shown potential in overcoming resistance in both oncology and infectious diseases.[1][5] In cancer, they can sensitize multidrug-resistant tumors to chemotherapeutic agents.[6][7] In bacteriology, they can restore the effectiveness of antibiotics against multidrug-resistant (MDR) pathogens like Staphylococcus aureus and Escherichia coli.[1][2]

Q4: Are there specific structural features of phenothiazine derivatives that are important for their activity?

A4: Yes, the biological activity of phenothiazine derivatives is significantly influenced by substitutions at various positions on the phenothiazine ring, particularly at the C2 and N10 positions.[8] The hydrophobicity of the molecule also plays a crucial role in its anti-MDR activity.[7]

Q5: Can these compounds be used as standalone therapies?

A5: While they exhibit intrinsic anticancer and antibacterial properties, phenothiazines are often considered as promising adjuvants or agents for combination therapies.[1][3] Their ability to inhibit efflux pumps makes them particularly effective at enhancing the efficacy of other drugs.[1][2]

Troubleshooting Guides

Synthesis of Phenothiazine Derivatives

Q1: I am getting a low yield during the synthesis of my phenothiazine derivative. What could be the issue?

A1: Low yields in phenothiazine synthesis can arise from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is critical. For instance, in the classic synthesis from diphenylamine and sulfur, the temperature needs to be carefully controlled.[9][10]

  • Catalyst Inactivation: If using a catalyst, ensure it is active and used in the correct amount.

  • Workup and Purification Losses: Product can be lost during extraction and purification steps. Ensure the pH is appropriate during extraction and be mindful of losses during chromatography or recrystallization.

Q2: My synthesized phenothiazine derivative has poor solubility in aqueous buffers for biological assays. What can I do?

A2: Poor aqueous solubility is a known challenge for many heterocyclic compounds.[8]

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[11] However, the compound may precipitate when diluted into an aqueous buffer.[8] You can try optimizing the final concentration of DMSO in your assay, but be mindful of its potential effects on the biological system.

  • Salt Forms: The hydrochloride salts of phenothiazine derivatives are generally more soluble in aqueous solutions.[12]

  • Formulation Strategies: For in vivo studies, formulation with excipients like cyclodextrins can improve solubility.

Biological Assays

Q3: My phenothiazine derivative is not showing significant activity in the antimicrobial susceptibility test (broth microdilution). What should I check?

A3:

  • Compound Precipitation: Visually inspect the wells for any precipitation of your compound, as this will reduce its effective concentration.[11]

  • Bacterial Strain: Ensure the bacterial strain you are using is appropriate and that you have a positive control with a known antibiotic to validate the assay.

  • Inoculum Density: The starting concentration of bacteria is crucial for reproducible results. Ensure you are using the correct McFarland standard.

  • Incubation Conditions: Verify the incubation time, temperature, and atmospheric conditions are optimal for the growth of the specific bacterial strain.

Q4: I am seeing inconsistent results in my ethidium bromide (EtBr) efflux pump inhibition assay. What are the common pitfalls?

A4:

  • Sub-inhibitory Concentration: It is critical to use the phenothiazine derivative at a sub-inhibitory concentration that does not affect bacterial viability, as this could be misinterpreted as efflux inhibition.

  • EtBr Concentration: The concentration of EtBr should be optimized. Too low a concentration can lead to loss of signal, while too high a concentration can be toxic to the cells.[13]

  • Cell Viability: Always check cell viability at the end of the assay to ensure the observed effects are not due to cell death.

  • Energy Source: The assay relies on an energy source (like glucose) for the efflux pumps to be active. Ensure this is present in your assay buffer during the efflux phase.[14]

Q5: I am performing an apoptosis assay (e.g., Annexin V/PI staining) with a cancer cell line and my phenothiazine derivative. How do I interpret the results if I see a significant population of necrotic cells?

A5:

  • High Compound Concentration: High concentrations of some phenothiazine derivatives can induce necrosis in addition to apoptosis.[2] Consider testing a range of concentrations to find the optimal one for inducing apoptosis.

  • Time-point of Analysis: The timing of the analysis is crucial. At later time points, apoptotic cells will progress to secondary necrosis. Try analyzing the cells at earlier time points post-treatment.

  • Complementary Assays: To confirm the mode of cell death, use complementary assays. For example, you can look for characteristic DNA laddering, activation of caspases (like caspase-3 and caspase-9), or changes in the expression of apoptotic regulatory proteins like Bax and Bcl-2.[1][2]

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Novel Phenothiazine Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
27 Glioblastoma (SNB-19)IC503.85[15]
27 Melanoma (C-32)IC503.37[15]
28 Glioblastoma (SNB-19)IC500.34[15]
28 Breast Cancer (MDA-MB-231)IC502.13[15]
Prothipendyl Breast Cancer (MCF-7)IC5023.2 µg/mL[15]
Prothipendyl Melanoma (C-32)IC5028.1 µg/mL[15]

Table 2: In Vitro Antimicrobial Activity of Novel Phenothiazine Derivatives

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
14b S. aureusMIC3.125[14]
5b, 10, 11, 14a, 14c S. aureusMIC6.25[14]
3, 5a, 5c, 6, 12, 13, 14d, 14e S. aureusMIC12.5[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Phenothiazine Derivative dilutions:

    • Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

This protocol is used to assess the efflux pump inhibitory activity of phenothiazine derivatives.

  • Preparation of Bacterial Cells:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer to a specific optical density.

  • Loading with Ethidium Bromide:

    • Incubate the bacterial suspension with EtBr and the phenothiazine derivative (at a sub-inhibitory concentration) for a defined period to allow for the accumulation of EtBr. A control without the phenothiazine derivative should also be included.

  • Initiation of Efflux:

    • Centrifuge the cells to remove the external EtBr and resuspend them in a buffer containing an energy source (e.g., glucose) to initiate efflux.

    • The phenothiazine derivative should be present in the resuspension buffer for the test samples.

  • Measurement of Fluorescence:

    • Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.

    • Efflux pump inhibition is indicated by a slower rate of fluorescence decrease in the presence of the phenothiazine derivative compared to the control.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Adjust Inoculum A->C B Phenothiazine Stock D Serial Dilutions B->D E Inoculate Plate C->E D->E F Incubate E->F G Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

efflux_pump_inhibition_pathway cluster_cell Bacterial Cell PUMP Efflux Pump EtBr_in Ethidium Bromide (intracellular) PUMP->EtBr_in DNA DNA Fluo Fluorescence DNA->Fluo emits EtBr_out Ethidium Bromide (extracellular) EtBr_out->PUMP efflux EtBr_in->DNA intercalates Pheno Phenothiazine Derivative Pheno->PUMP inhibits

Caption: Mechanism of Efflux Pump Inhibition by Phenothiazine Derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway Pheno Phenothiazine Derivative Bax Bax Pheno->Bax upregulates Bcl2 Bcl-2 Pheno->Bcl2 downregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Bax->Mito Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Induction of Apoptosis by Phenothiazine Derivatives.

References

enhancing the efficacy of phenothiazine compounds through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of phenothiazine compounds through structural modification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical structural features of phenothiazines for enhancing their antipsychotic activity?

A1: The structure-activity relationship (SAR) of phenothiazines is well-defined for antipsychotic effects. Key features include:

  • Substitution at the 2-position: Electron-withdrawing groups (e.g., -Cl, -CF₃) at this position significantly increase antipsychotic activity. The order of potency for substituents at the 2-position is generally CF₃ > Cl > H.[1][2]

  • Side Chain at Position 10: A three-carbon chain between the nitrogen atom of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[1][3]

  • Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity.[1] Side chains containing a piperazine ring generally confer the greatest potency.[3]

Q2: Beyond antipsychotic effects, what other therapeutic potentials can be enhanced through structural modification of phenothiazines?

A2: Structural modifications of the phenothiazine scaffold have shown promise in developing compounds with a range of other biological activities, including:

  • Anticancer Activity: Novel phenothiazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver and breast cancer.[4][5][6]

  • Antifungal Activity: Certain derivatives exhibit broad-spectrum antifungal activity, even against drug-resistant strains of Candida albicans and Cryptococcus neoformans.[7][8]

  • Antimicrobial Activity: Modifications have led to derivatives with antibacterial properties.[9][10]

  • Cholinesterase Modulation: Some derivatives can modulate the activity of acetylcholinesterase and butyrylcholinesterase, which is relevant for neurodegenerative diseases.[4][5]

Q3: What are the primary mechanisms of action for phenothiazine compounds?

A3: The primary mechanism for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[11][12] However, they also interact with other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.[11][13] Additionally, some phenothiazine derivatives are known to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[7][14]

Data Presentation

Table 1: Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
Chalcone-based derivative 4bHepG-2 (Liver Cancer)7.14[6]
Chalcone-based derivative 4kHepG-2 (Liver Cancer)7.61[6]
Chalcone-based derivative 4kMCF-7 (Breast Cancer)12[6]
Chalcone-based derivative 4bMCF-7 (Breast Cancer)13.8[6]
DPT-1 (diazaphenothiazine)A549 (Lung Cancer)1.526[15]
DPT-2 (diquinothiazine)A549 (Lung Cancer)3.447[15]
Trifluoperazine (TFP)Hep3B (Liver Cancer)Varies[12]
Prochlorperazine (PCP)Hep3B (Liver Cancer)Varies[12]
Perphenazine (PPH)SkHep1 (Liver Cancer)Varies[12]
Table 2: Antifungal Activity of Phenothiazine Derivatives
CompoundFungal SpeciesMIC (µg/mL)Reference
CWHM-974Candida albicans (Fluconazole-resistant)4 - 8[8]
CWHM-974Candida auris4 - 8[8]
CWHM-974Cryptococcus glabrata4 - 8[8]
CWHM-974Aspergillus fumigatus4 - 8[8]
(S)-JBC 1847Staphylococcus aureus1 - 2[16]
(S)-JBC 1847Enterococcus faecium1 - 2[16]

Experimental Protocols & Troubleshooting Guides

Synthesis of Phenothiazine Derivatives

This method involves the reaction of m-chloro diphenylamine with sulfur, often catalyzed by iodine.

Procedure:

  • In a reaction vessel equipped with a condenser and a gas trap for H₂S, combine m-chloro diphenylamine and elemental sulfur.

  • Add a catalytic amount of iodine.

  • Slowly heat the mixture to approximately 120-150 °C. Hydrogen sulfide gas will evolve.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool.

  • Dissolve the crude product in a suitable hot solvent such as chlorobenzene or toluene.

  • Add a small amount of activated carbon for decolorization and heat at reflux for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to induce crystallization of the 2-chlorophenothiazine.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5][17]

Troubleshooting Guide: Synthesis of 2-Chlorophenothiazine

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal temperature.- Impure reactants.- Increase reaction time and monitor by TLC.- Ensure the temperature is maintained within the optimal range (120-150 °C).[5]- Use purified starting materials.
Dark, Tarry Product - Reaction temperature too high, leading to decomposition.- Carefully control the reaction temperature, avoiding overheating.
Product is a Dark Oil, Not Crystalline - Presence of impurities.- Inappropriate recrystallization solvent.- Attempt purification by column chromatography before recrystallization.- Screen different solvents for recrystallization.
Persistent Impurities after Recrystallization - Impurity has similar solubility to the product.- Perform a second recrystallization or use column chromatography for purification.

This method involves the copper-catalyzed cyclization of a substituted 2-aminothiophenol with a substituted o-halobenzene.

Procedure:

  • Combine the substituted 2-aminothiophenol, substituted o-halobenzene, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF, NMP).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (often >150 °C).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Troubleshooting Guide: Ullmann Condensation

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive catalyst.- Low reaction temperature.- Less reactive aryl halide (Cl < Br < I).- Use freshly prepared or activated copper catalyst.- Gradually increase the reaction temperature.- Consider using a more reactive aryl halide or adding a ligand (e.g., 1,10-phenanthroline) to enhance catalyst activity.[18][19]
Significant Dehalogenation of Aryl Halide - Presence of a hydrogen source (e.g., water).- Use anhydrous solvents and reagents and maintain a strict inert atmosphere.[19]
Low Yield - Side reactions.- Catalyst poisoning.- Optimize the reaction conditions (temperature, solvent, base).- Ensure all reagents are of high purity.
Biological Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the phenothiazine derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[6][20][21]

Troubleshooting Guide: MTT Assay

IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance in Blank Wells - Contamination of the medium with bacteria or yeast.- Phenol red in the medium can interfere with readings.- Use sterile technique and check for contamination.- Use phenol red-free medium during the MTT incubation step.[22]
Low Absorbance Readings - Low cell density.- Insufficient incubation time with MTT.- Optimize cell seeding density through a titration experiment.- Increase the MTT incubation time (typically 1-4 hours).[22]
High Variability Between Replicate Wells - Uneven cell seeding.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead.[22]
Compound Interference - The compound may directly reduce MTT or be colored, interfering with absorbance readings.- Run a control with the compound in cell-free medium to check for direct MTT reduction.- Use a different viability assay if interference is significant.

This is a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.

Procedure:

  • Prepare cell membranes from a cell line expressing the dopamine D2 receptor.

  • In a 96-well plate, set up the assay in triplicate, including total binding, non-specific binding, and competition wells.

  • Total Binding: Add assay buffer, a radioligand (e.g., [³H]Spiperone), and the membrane preparation.

  • Non-specific Binding: Add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol), the radioligand, and the membrane preparation.

  • Competition: Add serial dilutions of the test phenothiazine compound, the radioligand, and the membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.[23]

Troubleshooting Guide: Dopamine D2 Receptor Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter.- Use a radioligand concentration at or below its Kₔ value.- Increase the number and volume of wash steps.- Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
Low Specific Binding - Low receptor density in the membrane preparation.- Inactive radioligand.- Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Check the age and storage conditions of the radioligand.
Poor Reproducibility - Inconsistent pipetting.- Incomplete mixing of reagents.- Use calibrated pipettes and ensure thorough mixing of all components.

Visualizations

Signaling Pathways

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phenothiazine Phenothiazine D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Activates Gi_alpha Gαi D2_Receptor->Gi_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma Gβγ cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Decreased Neuronal Excitability PKA->Downstream_Effects Leads to

Calmodulin_Signaling_Pathway Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin_inactive Calmodulin (Inactive) Ca2_influx->Calmodulin_inactive Binds to CaM_Ca2 Ca²⁺-Calmodulin (Active) Calmodulin_inactive->CaM_Ca2 Activates Target_Proteins Target Proteins (e.g., Calcineurin, CaMKII) CaM_Ca2->Target_Proteins Activates Phenothiazine Phenothiazine Phenothiazine->CaM_Ca2 Inhibits Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Target_Proteins->Cellular_Response Regulates

Experimental Workflows

Synthesis_Purification_Workflow Start Crude Reaction Mixture TLC_Analysis TLC Analysis of Crude Start->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Major Impurities Recrystallization Recrystallization Decision->Recrystallization Minor Impurities TLC_of_Fractions TLC of Fractions Column_Chromatography->TLC_of_Fractions Final_Purity Purity Check (TLC, HPLC, NMR) Recrystallization->Final_Purity TLC_of_Fractions->Recrystallization Pure_Product Pure Phenothiazine Derivative Final_Purity->Pure_Product

References

Validation & Comparative

Validating the Structure of Synthesized 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data used to validate the structure of synthesized 2-Chloro-10-(chloroacetyl)-10H-phenothiazine. To offer a clear benchmark, its spectral data is compared with its immediate precursor, 2-Chloro-10H-phenothiazine. This allows for a precise evaluation of the structural changes occurring during the N-chloroacetylation reaction. The guide includes detailed experimental protocols for the key analytical techniques employed in the structural confirmation.

Structural Confirmation: A Comparative Analysis of Spectral Data

The successful synthesis of this compound from 2-Chloro-10H-phenothiazine and chloroacetyl chloride is confirmed through a detailed analysis of its spectral data in comparison to the starting material. The introduction of the chloroacetyl group at the N-10 position of the phenothiazine ring leads to predictable and observable shifts in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The addition of the chloroacetyl group induces significant changes in the chemical shifts of the protons and carbons, particularly those in proximity to the nitrogen atom.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton 2-Chloro-10H-phenothiazine (Precursor) δ (ppm) This compound (Product) δ (ppm) Key Observations
Aromatic-H6.80 - 7.50 (m)7.00 - 7.80 (m)Downfield shift of aromatic protons upon N-acylation.
N-H~8.50 (br s)AbsentDisappearance of the N-H proton signal.
-CH₂-Not Applicable~4.50 (s)Appearance of a singlet corresponding to the methylene protons of the chloroacetyl group.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon 2-Chloro-10H-phenothiazine (Precursor) δ (ppm) This compound (Product) δ (ppm) Key Observations
Aromatic-C115 - 145120 - 150General downfield shift of aromatic carbons.
C=ONot Applicable~165Appearance of a carbonyl carbon signal.
-CH₂-Not Applicable~42Appearance of a signal for the methylene carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The introduction of the chloroacetyl group is clearly indicated by the appearance of a strong carbonyl absorption band.

Table 3: Comparative IR Data (KBr, cm⁻¹)

Functional Group 2-Chloro-10H-phenothiazine (Precursor) ν (cm⁻¹) This compound (Product) ν (cm⁻¹) Key Observations
N-H Stretch~3350AbsentDisappearance of the N-H stretching vibration.
C=O StretchNot Applicable~1690Appearance of a strong carbonyl absorption.
C-N Stretch~1330~1300Shift in the C-N stretching frequency.
C-Cl Stretch~750~750 and ~680Presence of C-Cl stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 4: Comparative Mass Spectrometry Data

Parameter 2-Chloro-10H-phenothiazine (Precursor) This compound (Product) Key Observations
Molecular Ion (M⁺)m/z 233/235 (isotope pattern for 1 Cl)m/z 310/312/314 (isotope pattern for 2 Cl)Increase in molecular weight corresponding to the addition of the chloroacetyl group.
Key Fragmentsm/z 198 (M-Cl)⁺m/z 233 (M-COCH₂Cl)⁺, m/z 77 (CH₂Cl)⁺Fragmentation pattern consistent with the loss of the chloroacetyl group and the phenothiazine core.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

Synthesis of this compound

To a solution of 2-Chloro-10H-phenothiazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The mixture is cooled to 0°C, and chloroacetyl chloride (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The samples are finely ground with KBr and pressed into a thin pellet. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the ionization energy is set at 70 eV.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation start 2-Chloro-10H-phenothiazine + Chloroacetyl chloride reaction Reaction in DCM/Triethylamine start->reaction workup Aqueous Workup & Purification reaction->workup product Synthesized This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Experimental workflow for synthesis and validation.

G cluster_interpretation Spectral Data Interpretation Logic start Analyze ¹H NMR q1 Disappearance of N-H signal? start->q1 q2 Appearance of -CH₂- singlet? q1->q2 Yes failure Structure Not Validated q1->failure No q3 Analyze IR q2->q3 Yes q2->failure No q4 Appearance of C=O stretch? q3->q4 q5 Analyze Mass Spec q4->q5 Yes q4->failure No q6 Correct Molecular Ion (m/z ~310)? q5->q6 success Structure Validated q6->success Yes q6->failure No

Caption: Decision tree for spectral data interpretation.

A Comparative Analysis of the Antipsychotic Potential of Phenothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic potential of various phenothiazine analogs, supported by experimental data. The information is intended to aid researchers and professionals in drug development in understanding the nuanced differences within this important class of antipsychotics.

Introduction to Phenothiazines

Phenothiazines are a class of first-generation antipsychotic medications that have been used for decades to treat psychotic disorders like schizophrenia.[1] Their primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] However, individual phenothiazine analogs exhibit distinct pharmacological profiles, influencing their efficacy and side-effect profiles. This guide delves into a comparative analysis of these analogs based on their receptor binding affinities and in vivo efficacy.

Data Presentation

Receptor Binding Affinities of Phenothiazine Analogs

The following table summarizes the in vitro binding affinities (Ki values in nM) of several common phenothiazine analogs for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.

Phenothiazine AnalogDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Histamine H1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)
Chlorpromazine 1.0 - 10.41.9 - 141.0 - 4.01.9 - 27
Fluphenazine 0.4 - 1.32.5 - 1010 - 40100 - 1000
Perphenazine 0.2 - 1.32.5 - 101.0 - 1010 - 100
Thioridazine 3.5 - 102.5 - 151.0 - 101.3 - 30
Trifluoperazine 0.8 - 2.05.0 - 2010 - 50200 - 2000

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

In Vivo Antipsychotic Potency of Phenothiazine Analogs

The following table presents a qualitative comparison of the in vivo antipsychotic potency of phenothiazine analogs, often determined using animal models such as the amphetamine-induced stereotypy model. Potency is generally correlated with D2 receptor affinity.

Phenothiazine AnalogRelative In Vivo Potency
Chlorpromazine Low to Moderate
Fluphenazine High
Perphenazine High
Thioridazine Low to Moderate
Trifluoperazine High

Mandatory Visualization

Signaling Pathways

Antipsychotic_Signaling_Pathways cluster_dopamine Dopamine D2 Receptor Pathway cluster_serotonin Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_D2 Gi/o Protein D2R->G_protein_D2 Phenothiazine_D2 Phenothiazine Analog Phenothiazine_D2->D2R Antagonism AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms) PKA_D2->Antipsychotic_Effect Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR G_protein_5HT2A Gq/11 Protein HT2AR->G_protein_5HT2A Phenothiazine_5HT2A Phenothiazine Analog Phenothiazine_5HT2A->HT2AR Antagonism PLC Phospholipase C G_protein_5HT2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Modulation Modulation of Dopamine Release (Negative Symptoms) Ca_PKC->Modulation

Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_invivo In Vivo Efficacy (Amphetamine-Induced Stereotypy) Workflow start_binding Start prep_membranes Prepare Receptor-Containing Membranes start_binding->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze_binding Analyze Data (IC50, Ki) quantify->analyze_binding end_binding End analyze_binding->end_binding start_invivo Start acclimate Acclimate Rodents to Test Environment start_invivo->acclimate administer_drug Administer Phenothiazine Analog or Vehicle acclimate->administer_drug administer_amph Administer Amphetamine administer_drug->administer_amph observe Observe & Score Stereotyped Behaviors administer_amph->observe analyze_invivo Analyze Data (ED50) observe->analyze_invivo end_invivo End analyze_invivo->end_invivo

Caption: Workflow for in vitro and in vivo antipsychotic evaluation.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a typical experiment to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor or from rodent striatal tissue.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

  • Test Compounds: Phenothiazine analogs dissolved in a suitable solvent.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd value), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Stereotypy in Rodents for In Vivo Efficacy

This model assesses the ability of an antipsychotic to block the stereotyped behaviors induced by dopamine agonists like amphetamine, which is considered a preclinical model of psychosis.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Test Compounds: Phenothiazine analogs dissolved in a suitable vehicle.

  • Inducing Agent: d-amphetamine sulfate.

  • Observation Cages: Transparent cages allowing for clear observation of the animals.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and observation cages for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test phenothiazine analog or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Pre-treatment Time: Allow a pre-treatment period (typically 30-60 minutes) for the test compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 5 mg/kg, s.c.).

  • Observation and Scoring: Immediately after the amphetamine injection, observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) for a period of 60-120 minutes. Score the intensity of stereotypy at regular intervals using a standardized rating scale.

  • Data Analysis:

    • Calculate the mean stereotypy score for each treatment group at each time point.

    • Determine the dose-response relationship for each phenothiazine analog.

    • Calculate the ED50 value, which is the dose of the drug that produces a 50% reduction in the maximal stereotypy score induced by amphetamine.

Catalepsy Bar Test in Rodents for Extrapyramidal Side Effect Liability

This test is used to assess the potential of antipsychotic drugs to induce catalepsy, a state of motor rigidity that is considered a predictor of extrapyramidal side effects (EPS) in humans.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Test Compounds: Phenothiazine analogs dissolved in a suitable vehicle.

  • Catalepsy Bar: A horizontal bar (e.g., 0.9 cm in diameter) elevated to a specific height (e.g., 9 cm) from the base.

Procedure:

  • Drug Administration: Administer the test phenothiazine analog or vehicle via i.p. or s.c. injection.

  • Testing Time Points: Test for catalepsy at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.

  • Catalepsy Assessment:

    • Gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch and measure the time the rat remains in this imposed posture.

    • The trial is typically ended if the rat removes one or both paws from the bar or after a predetermined cut-off time (e.g., 180 seconds).

  • Data Analysis:

    • Record the latency to descend for each animal at each time point.

    • Calculate the mean latency for each treatment group.

    • A significant increase in the time spent on the bar compared to the vehicle group is indicative of a cataleptic effect.

    • The dose that produces catalepsy in 50% of the animals (ED50) can be calculated.

References

Mass Spectrometry Analysis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric analysis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its putative metabolites. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of phenothiazine metabolism and mass spectrometry fragmentation patterns to present predicted data and standardized analytical protocols. This information is intended to serve as a valuable resource for researchers initiating studies on this molecule.

Predicted Metabolic Pathways

The metabolism of phenothiazine derivatives typically involves several key biotransformations. For this compound, the predicted primary metabolic pathways include sulfoxidation, hydroxylation of the phenothiazine ring system, and deacetylation of the N-10 side chain. These pathways are critical for understanding the drug's pharmacokinetic profile and potential for active metabolites.

Parent This compound Metabolite1 Sulfoxide Metabolite Parent->Metabolite1 Sulfoxidation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Hydroxylation Metabolite3 Deacetylated Metabolite Parent->Metabolite3 Deacetylation

Caption: Predicted metabolic pathways of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its primary metabolites, along with their predicted major fragment ions. These predictions are based on the known fragmentation patterns of the phenothiazine core structure and common side-chain cleavages. It is common for phenothiazine derivatives to show a base peak corresponding to the liberation of the side-chain.[1]

CompoundPredicted [M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)Notes on Fragmentation
This compound 311.0/313.0 (Cl isotope pattern)234.0 (Loss of chloroacetyl group), 77.0 (Chloroacetyl fragment)The primary fragmentation is expected to be the cleavage of the N-CO bond, leading to the stable phenothiazine core.
Sulfoxide Metabolite 327.0/329.0 (Cl isotope pattern)250.0 (Loss of chloroacetyl group from sulfoxide core), 77.0 (Chloroacetyl fragment)The addition of an oxygen atom to the sulfur increases the mass of the core fragment by 16 Da.
Hydroxylated Metabolite 327.0/329.0 (Cl isotope pattern)250.0 (Loss of chloroacetyl group from hydroxylated core), 77.0 (Chloroacetyl fragment)Hydroxylation of the aromatic ring increases the mass of the core fragment by 16 Da.
Deacetylated Metabolite 234.0/236.0 (Cl isotope pattern)-This metabolite is the stable phenothiazine core itself and is less likely to fragment further under typical soft ionization conditions.

Experimental Protocols

A robust and sensitive analytical method is crucial for the accurate quantification of this compound and its metabolites in biological matrices. The following protocols for sample preparation and LC-MS/MS analysis are based on established methods for phenothiazine compounds.[2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[4][5]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reverse-phase liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and selective analysis of phenothiazines and their metabolites.

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each analyte, typically ranging from 15-30 eV. The collision energy should be sufficient to produce characteristic fragment ions for quantification.[6]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring the transitions from the precursor ion to the most abundant and specific product ions for each analyte.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

Comparison of Mass Spectrometry Techniques

While tandem quadrupole mass spectrometry (QqQ) in MRM mode is the gold standard for targeted quantification due to its high sensitivity and selectivity, other mass spectrometry techniques can provide valuable information.

  • Time-of-Flight (TOF) Mass Spectrometry: Offers high mass resolution and accuracy, which is beneficial for the identification of unknown metabolites and confirming elemental compositions. A Q-TOF instrument would be ideal for discovery metabolic studies.

  • Orbitrap Mass Spectrometry: Provides very high resolution and mass accuracy, enabling confident structural elucidation of metabolites and differentiation from isobaric interferences.

For routine quantitative analysis in a drug development setting, a tandem quadrupole instrument is generally the most practical and cost-effective choice. For metabolite identification and structural characterization, high-resolution mass spectrometry techniques like Q-TOF or Orbitrap are superior.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound and its metabolites. The predicted data and standardized protocols offer a strong starting point for researchers. It is important to note that the provided m/z values and fragmentation patterns are predictive and should be confirmed experimentally. Method validation, including assessments of linearity, accuracy, precision, and matrix effects, is essential before applying these methods to regulated bioanalysis.

References

A Comparative Analysis of 2-Chloro Substituted Phenothiazines and Thioxanthenes in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two pivotal classes of typical antipsychotics: 2-chloro substituted phenothiazines and thioxanthenes. By examining their structural nuances, receptor binding affinities, and the experimental methodologies used for their evaluation, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of neuropharmacology and drug development.

Structural and Mechanistic Overview

Phenothiazines and thioxanthenes are tricyclic compounds that share a similar foundational structure, with the primary distinction lying in the central ring. Phenothiazines incorporate a nitrogen atom at position 10, whereas thioxanthenes feature a carbon atom at this position, connected to the side chain via a double bond. This structural alteration imparts a conformational rigidity to the thioxanthene side chain. The presence of a chlorine atom at the 2-position of the tricyclic system is a critical determinant of the antipsychotic activity for both classes.

The principal mechanism of antipsychotic action for both 2-chloro substituted phenothiazines and thioxanthenes is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] However, their clinical efficacy and side-effect profiles are significantly influenced by their interactions with a wider array of neurotransmitter receptors, including other dopamine receptor subtypes, serotonin (5-HT), histamine (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors.[3][4]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of the archetypal 2-chloro substituted phenothiazine, chlorpromazine, and representative 2-chloro substituted thioxanthenes. A lower Ki value signifies a higher binding affinity.

ReceptorChlorpromazine (Phenothiazine)Chlorprothixene (Thioxanthene)Thiothixene (Thioxanthene)Zuclopenthixol (Thioxanthene)
Dopamine D1 ~10-20 nM18 nM[5]338 nM[6]9.8 nM[7]
Dopamine D2 ~1-10 nM[1]2.96 nM[5]0.417 nM[6]1.5 nM[7]
Dopamine D3 ~7.5 nM4.56 nM[5]186.2 nM[6]-
Dopamine D4 --363.1 nM[6]-
Serotonin 5-HT2A ~1-15 nM9.4 nM[5]~15-50 nM[6]7.6 nM[7]
Serotonin 5-HT6 ~50-100 nM3 nM[5]-3 nM[7]
Serotonin 5-HT7 ~50-100 nM5.6 nM[5]--
Histamine H1 ~1-5 nM3.75 nM[5]~15-50 nM[6]169 nM[7]
Adrenergic α1 ~1-10 nMHigh Affinity[4]~15-50 nM[6]33 nM[7]
Muscarinic M1 ~10-30 nMHigh Affinity[8]~15-50 nM[6]Low Affinity[9]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Signaling Pathways

The therapeutic and side effects of these compounds are a direct consequence of their interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of distinct intracellular signaling cascades.

G_protein_signaling cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling d2_receptor Dopamine D2 Receptor gi_protein Gi/o Protein d2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A camp->pka Inactivates d2_antagonist Phenothiazine/ Thioxanthene d2_antagonist->d2_receptor Blocks ht2a_receptor 5-HT2A Receptor gq_protein Gq/11 Protein ht2a_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates ht2a_antagonist Phenothiazine/ Thioxanthene ht2a_antagonist->ht2a_receptor Blocks

Figure 1: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and corroborated by in vivo behavioral models.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from rodents.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • Test Compounds: 2-chloro substituted phenothiazines and thioxanthenes at a range of concentrations.

  • Assay Buffer: A buffered solution with appropriate ionic strength and pH (e.g., 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of ions).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_invitro In Vitro: Receptor Binding Assay cluster_invivo In Vivo: Animal Model prep Receptor Membrane Preparation incubation Incubation with Radioligand & Test Compound prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis IC50/Ki Determination counting->analysis drug_admin Test Compound Administration analysis->drug_admin Inform Dose Selection animal_prep Animal Acclimatization animal_prep->drug_admin behavioral_test Behavioral Assessment drug_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Figure 2: General Experimental Workflow for Compound Evaluation.
In Vivo Behavioral Models for Antipsychotic Efficacy

Objective: To assess the potential antipsychotic efficacy of a test compound in animal models that mimic certain aspects of psychosis.

Model: Amphetamine-Induced Hyperlocomotion in Rodents

Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion, a behavior considered analogous to the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors can attenuate this effect.

Animals: Male rodents (rats or mice).

Procedure:

  • Acclimatization: Animals are habituated to the testing environment (e.g., open-field arena).

  • Drug Administration: Animals are pre-treated with either the test compound (at various doses), a reference compound (e.g., chlorpromazine), or a vehicle control.

  • Psychostimulant Challenge: After a set pre-treatment time, animals are administered a dose of d-amphetamine to induce hyperlocomotion.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.

  • Data Analysis: The locomotor activity of the test compound-treated groups is compared to the vehicle- and reference-treated groups to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

Conclusion

Both 2-chloro substituted phenothiazines and thioxanthenes are potent antagonists of the dopamine D2 receptor, a hallmark of typical antipsychotics. The thioxanthene derivatives, particularly thiothixene and zuclopenthixol, generally exhibit higher affinity for the D2 receptor compared to chlorpromazine. The receptor binding profiles reveal that these compounds interact with a multitude of other receptors, which contributes to their complex pharmacological effects and side-effect profiles, including sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (muscarinic antagonism). The experimental protocols outlined provide a standardized framework for the continued investigation and comparison of novel and existing neuroleptic compounds. This comparative guide serves as a foundational tool for researchers aiming to understand the nuanced structure-activity relationships and to guide the development of next-generation antipsychotic agents.

References

The Pivotal Dance of Structure and Activity in Phenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of phenothiazine derivatives and their biological activity is paramount. This guide provides a comparative analysis of these compounds, focusing on their antipsychotic and antihistaminic properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Phenothiazines, a class of tricyclic heterocyclic compounds, form the backbone of a diverse array of therapeutic agents. The versatility of the phenothiazine scaffold allows for a wide range of structural modifications, each subtly altering the molecule's interaction with biological targets and, consequently, its pharmacological profile. This guide delves into the critical structural determinants that govern the activity of these derivatives at dopamine and histamine receptors, the primary targets for their antipsychotic and antihistaminic effects, respectively.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy of phenothiazine derivatives is intrinsically linked to their binding affinity for specific receptors. The following tables summarize the inhibition constants (Ki) of representative phenothiazine derivatives for the dopamine D2 receptor and the histamine H1 receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinity of Phenothiazine Derivatives

CompoundR2 SubstituentSide ChainKi (nM)Reference
Chlorpromazine-ClAliphaticVaries[1]
Fluphenazine-CF3PiperazineLower than Chlorpromazine[2]
Perphenazine-ClPiperazineLower than Chlorpromazine[2]
Thioridazine-SCH3PiperidineHigher than Chlorpromazine[3]
Promazine-HAliphaticHigher than Chlorpromazine[3]
Trifluoperazine-CF3Piperazine2.6 (IC50)[3]

Table 2: Histamine H1 Receptor Binding Affinity of Phenothiazine Derivatives

CompoundR2 SubstituentSide ChainKi (nM)Reference
Promethazine-HBranched Aliphatic2.1[4]
Chlorpromazine-ClAliphatic0.8[4]
Levomepromazine-HBranched Aliphatic0.5[4]
Fluphenazine-CF3PiperazineHigher than Chlorpromazine[5]

Deciphering the Structure-Activity Relationship

The data presented above highlights key structure-activity relationships (SAR) for phenothiazine derivatives:

  • Substitution at the 2-position: The presence of an electron-withdrawing group, such as a trifluoromethyl (-CF3) or a chloro (-Cl) group, at the 2-position of the phenothiazine ring system significantly enhances antipsychotic activity by increasing affinity for the D2 receptor.[3]

  • The N-10 Side Chain: The nature and length of the alkyl side chain attached to the nitrogen atom at position 10 are critical determinants of pharmacological activity.

    • A three-carbon chain is optimal for potent antipsychotic activity. Shortening or lengthening this chain diminishes D2 receptor affinity.

    • A two-carbon chain , particularly with branching, is characteristic of phenothiazines with prominent antihistaminic and anticholinergic properties.

  • The Terminal Amino Group: The basicity and steric bulk of the terminal amino group also influence activity.

    • Piperazine moieties generally confer the highest antipsychotic potency and selectivity.

    • Aliphatic amino groups are common in less potent antipsychotics.

    • Piperidine side chains are also found in some antipsychotics.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinities of phenothiazine derivatives.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[6]

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.[6]

  • Test Compounds: Phenothiazine derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D2 receptor.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-Spiperone (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-Spiperone, the non-specific binding control, and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]-Spiperone, varying concentrations of the test phenothiazine derivative, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is analogous to the D2 receptor binding assay but is specific for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 cells).[4]

  • Radioligand: [³H]-Mepyramine or another suitable H1 receptor antagonist radioligand.[4][5]

  • Test Compounds: Phenothiazine derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus and Scintillation Counter: As described for the D2 receptor binding assay.

Procedure:

The procedure is essentially the same as for the dopamine D2 receptor binding assay, with the following modifications:

  • The receptor source will be membranes from cells expressing the H1 receptor.

  • The radioligand will be [³H]-mepyramine.

  • The non-specific binding control will be a potent H1 antagonist.

Visualizing the Signaling Pathways

To understand the downstream consequences of phenothiazine binding, it is essential to visualize the signaling pathways they modulate.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling BetaArrestin->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[8] Activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Phenothiazine antagonists block this action. The D2 receptor can also signal through a β-arrestin-dependent pathway.[8]

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->H1R Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway.

The histamine H1 receptor is a GPCR that couples to Gq proteins.[9] Upon activation by histamine, Gq activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. Phenothiazine antagonists prevent this cascade of events.

References

comparing cytotoxic effects of phenothiazine derivatives on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-cancer potential of phenothiazine derivatives reveals significant cytotoxic effects across a spectrum of cancer cell lines. These compounds, traditionally recognized for their antipsychotic properties, are gaining attention in oncology for their ability to induce programmed cell death and inhibit critical cancer-promoting signaling pathways.

Phenothiazine derivatives exert their anti-cancer activities through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the cytotoxic effects of these promising compounds.

Comparative Cytotoxicity of Phenothiazine Derivatives

The cytotoxic potential of various phenothiazine derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data, summarized in the table below, illustrates the differential sensitivity of cancer cells to these agents.

Phenothiazine DerivativeCancer Cell LineCell TypeIC50 (µM)
New Chalcone-Phenothiazine Hybrids MCF-7Breast Adenocarcinoma6.0 - 110.5
HT-29Colorectal Carcinoma6.0 - 110.5
Chalcone-based Phenothiazine Derivatives MCF-7Breast Cancer12 - 13.8 (for compounds 4k and 4b)
HepG-2Hepatocellular Carcinoma7.14 - 7.61 (for compounds 4b and 4k)
PEGylated Phenothiazine (PP) HeLaCervical Cancer229.1
MeWoSkin Cancer251.9
PEGylated Phenothiazine (PPO) HepG2Human Liver Cancer161.3
MCF7Breast Cancer131.7
DPT-1 A549Lung Carcinoma1.526 ± 0.004
DPT-2 A549Lung Carcinoma3.447 ± 0.054
Compound 3a HT-29Human Colorectal Adenocarcinoma202.85
SH-SY5YHuman Neuroblastoma227.86
Compound 3b HT-29Human Colorectal Adenocarcinoma199.27
SH-SY5YHuman Neuroblastoma250.11
Trifluoperazine (TFP) Hep3BLiver CancerData not specified
SkHep1Liver CancerData not specified
Prochlorperazine (PCP) Hep3BLiver CancerData not specified
SkHep1Liver CancerData not specified
Perphenazine (PPH) Hep3BLiver CancerData not specified
SkHep1Liver CancerData not specified

Key Signaling Pathways Targeted by Phenothiazine Derivatives

Phenothiazine derivatives disrupt critical signaling pathways essential for cancer cell survival and proliferation.[1][3] These include the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are frequently dysregulated in various cancers.[1][4][5] By inhibiting these pathways, phenothiazines can induce apoptosis and autophagy.[1][5] Furthermore, some derivatives have been shown to modulate the p53 and Ras pathways and interfere with dopamine receptor D2 (DRD2) signaling, affecting cell cycle progression and metastasis.[1] The induction of apoptosis is a common mechanism, often involving the activation of caspases and modulation of the Bax/Bcl-2 ratio.[2]

G cluster_0 Phenothiazine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Processes PD Phenothiazine Derivatives PI3K PI3K/Akt/mTOR PD->PI3K inhibit MAPK MAPK/ERK1/2 PD->MAPK inhibit DRD2 Dopamine Receptor D2 PD->DRD2 modulate Apoptosis Apoptosis PD->Apoptosis induce Proliferation Cell Proliferation PI3K->Proliferation promote Survival Cell Survival PI3K->Survival promote MAPK->Proliferation promote Angiogenesis Angiogenesis MAPK->Angiogenesis promote DRD2->Proliferation promote

Caption: Signaling pathways affected by phenothiazines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of phenothiazine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is utilized to determine the effect of phenothiazine derivatives on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[6]

1. Cell Seeding:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of the phenothiazine derivative from a stock solution in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Phenothiazine Derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Comparative Guide to QSAR Models for the Antifungal Activity of N-acetyl Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. N-acetyl phenothiazines have emerged as a promising class of compounds with significant antifungal activity. Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in the development of these compounds, enabling the prediction of biological activity from molecular structure and guiding the synthesis of more potent derivatives. This guide provides a comparative analysis of QSAR models for N-acetyl phenothiazines, their performance against alternative antifungal agents, and detailed experimental methodologies.

Performance Comparison: N-acetyl Phenothiazines vs. Standard Antifungals

The antifungal efficacy of N-acetyl phenothiazines, particularly N-haloacetyl derivatives, has been demonstrated to be comparable to established antifungal drugs such as 5-fluorocytosine (5-FC) and fluconazole (FCZ).[1] The most promising compounds feature a chlorine or bromine atom on the N-acetyl group.[1][2]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected N-acetyl phenothiazines and standard antifungal agents against various pathogenic fungi. Lower MIC values indicate greater antifungal potency.

CompoundC. neoformans (µg/mL)C. albicans (µg/mL)Aspergillus spp. (µg/mL)Acremonium-Fusarium (µg/mL)
N-acetyl Phenothiazines
N-chloroacetyl phenothiazine1 - 42 - 84 - 164 - 16
N-bromoacetyl phenothiazine1 - 42 - 84 - 164 - 16
N-dichloroacetyl phenothiazine2 - 84 - 168 - 328 - 32
Standard Antifungals
Fluconazole0.25 - 16[3][4][5][6][7][8]≤8 (Susceptible)[9]--
Amphotericin B0.03 - 1[3][4][10]---
Caspofungin8 - 32[10]0.25 - 2[9][11]--

Note: MIC values can vary depending on the specific strain and testing conditions. The data for N-acetyl phenothiazines is sourced from Sarmiento et al. (2017).[1]

QSAR Models for N-acetyl Phenothiazines

A study by Sarmiento et al. established QSAR models for N-acetyl phenothiazines against various fungal genera.[1][12] These models correlate the antifungal activity (expressed as pGmean, the negative logarithm of the geometric mean of the MIC values) with various molecular descriptors.

Key Molecular Descriptors Identified: [1]

DescriptorDescription
LUMO Energy of the Lowest Unoccupied Molecular Orbital
LogP Octanol-water partition coefficient (a measure of lipophilicity)
ASA Solvent Accessible Surface Area
V Molecular Volume
E Total Energy
qS Charge on the Sulfur atom
qO Charge on the Oxygen atom
qN Charge on the Nitrogen atom

The study found that different descriptors were significant for different fungal genera, highlighting the specificity of the interactions. For instance, LUMO and LogP were found to be significant descriptors for activity against Candida species, suggesting the importance of both electronic and hydrophobic properties.

Experimental Protocols

Synthesis of N-acetyl Phenothiazine Derivatives

A common method for the synthesis of N-acetyl phenothiazines involves the acetylation of the corresponding phenothiazine with an appropriate reagent under microwave irradiation.[1]

General Workflow for Synthesis:

phenothiazine Phenothiazine reaction Reaction Mixture phenothiazine->reaction reagent Acetylation Reagent (e.g., Chloroacetyl chloride) reagent->reaction solvent Solvent (e.g., Toluene) solvent->reaction microwave Microwave Irradiation workup Work-up (e.g., Extraction, Chromatography) microwave->workup reaction->microwave product N-acetyl Phenothiazine Derivative workup->product

Synthesis of N-acetyl Phenothiazines.
Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[13][14][15]

Experimental Workflow for Antifungal Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculum Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) fungal_culture->inoculum microplate 96-well Microplate inoculum->microplate compound_prep Compound Dilution Series compound_prep->microplate incubation Incubation (35°C, 48h) microplate->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination

CLSI M27-A3 Broth Microdilution Method.
QSAR Model Development

The development of a QSAR model involves a systematic workflow to establish a statistically significant relationship between the chemical structures of compounds and their biological activities.

Workflow for QSAR Model Development:

data_collection Data Collection (Structures & Antifungal Activity) descriptor_calc Molecular Descriptor Calculation (e.g., LUMO, LogP) data_collection->descriptor_calc data_split Data Splitting (Training and Test Sets) descriptor_calc->data_split model_building Model Building (e.g., Multiple Linear Regression) data_split->model_building model_validation Model Validation (Internal & External) model_building->model_validation model_interpretation Model Interpretation model_validation->model_interpretation

General QSAR Modeling Workflow.

Mechanism of Action: A Look at Alternatives

While the exact antifungal mechanism of N-acetyl phenothiazines is still under investigation, evidence suggests that phenothiazine derivatives may exert their effect through the inhibition of calmodulin, a key calcium-binding protein involved in various cellular processes.[16][17][18][19][20] This mechanism differs from that of major classes of existing antifungal drugs.

Signaling Pathways of Major Antifungal Drug Classes:

cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) lanosterol lanosterol ergosterol ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase cell_membrane_azoles Fungal Cell Membrane (Disrupted integrity) ergosterol->cell_membrane_azoles Component of azoles azoles Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase azoles->Lanosterol 14-alpha-demethylase Inhibits polyenes polyenes ergosterol_polyenes Ergosterol polyenes->ergosterol_polyenes Binds to cell_membrane_polyenes Fungal Cell Membrane (Increased permeability, Leakage) ergosterol_polyenes->cell_membrane_polyenes Forms pores in glucan_synthesis Beta-1,3-D-glucan Synthesis cell_wall Fungal Cell Wall (Weakened) glucan_synthesis->cell_wall Component of echinocandins echinocandins echinocandins->glucan_synthesis Inhibits

Mechanisms of Action of Major Antifungal Classes.

Conclusion

QSAR models for N-acetyl phenothiazines provide a valuable framework for the rational design of novel antifungal agents. The demonstrated in vitro activity, which is comparable to some standard therapies, underscores the potential of this class of compounds. Further research, guided by robust QSAR models and a deeper understanding of their mechanism of action, will be crucial in developing these promising molecules into effective clinical treatments against fungal infections.

References

A Comparative Guide to Analytical Method Validation for Phenothiazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in phenothiazine-based active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over these impurities. This guide provides an objective comparison of two common analytical techniques for the validation of methods to identify and quantify phenothiazine impurities: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is a synthesis of findings from various studies to provide a comprehensive overview for researchers and drug development professionals.

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The typical workflow involves several key stages, from initial development to ongoing monitoring, to ensure the method is reliable, reproducible, and accurate.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application & Lifecycle Dev Method Development & Optimization PreVal Pre-Validation Assessment Dev->PreVal Specificity Specificity / Selectivity PreVal->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer Monitoring Ongoing Method Performance Monitoring Transfer->Monitoring

Caption: A generalized workflow for analytical method validation, from development to routine application.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its robustness and versatility. Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering high separation efficiency and low sample and reagent consumption.

Quantitative Performance Data

The following table summarizes typical validation parameters for HPLC and Capillary Electrophoresis methods used for the analysis of phenothiazine impurities. The data is compiled from multiple sources to provide a representative comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Linearity Range 0.1 - 25 µg/mL[1]6 - 1500 nM[2][3]
Correlation Coefficient (r) > 0.99[1]Not explicitly stated, but good linear relationships reported.
Limit of Detection (LOD) 0.1 µg/mL[1]2.1 - 6.3 nM[2][3]
Limit of Quantitation (LOQ) 0.25 µg/mL[1]Not explicitly stated, but linearity established from 6 nM.
Accuracy (Recovery) Not explicitly stated in µg/mL studies.89% - 101% in urine samples.[2][3]
Precision (RSD) < 6% (Interday and Intraday ≤ 14%)[1]< 3.5%[2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC and Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general starting point for the analysis of phenothiazines and their impurities.[4]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).[5]

  • Column: Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or a similar C18 column.[4][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might be: 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation:

    • A stock solution is prepared by dissolving the sample in a suitable solvent (e.g., a mixture of 0.1% formic acid and acetonitrile).[5]

    • For assay, the stock solution is diluted to a final concentration of approximately 125 µg/mL.[5]

    • All samples should be filtered through a 0.45 µm nylon filter before injection.[5]

Capillary Electrophoresis (CE) Protocol

This protocol is designed for the sensitive analysis of phenothiazine enantiomers and can be adapted for impurity profiling.[2][3]

  • Instrumentation: A capillary electrophoresis system with a UV absorbance detector.

  • Capillary: Fused-silica capillary (e.g., 75 µm I.D.).

  • Background Electrolyte (BGE): 100 mM Tris-formate (pH 3.0) containing 0.9% poly (diallyldimethylammonium chloride) (PDDAC) and 5 mM hydroxypropyl-γ-cyclodextrin (Hp-γ-CD) as a chiral selector.

  • Separation Voltage: Applied high voltage to drive the electrophoretic separation.

  • Detection: UV at 254 nm.

  • Sample Preparation: For biological samples like urine, a solid-phase extraction (SPE) step may be necessary to remove matrix interferences and pre-concentrate the analytes.[2][3]

Method Comparison and Considerations

HPLC is a well-established and robust technique. It is highly reproducible and can be easily transferred between laboratories. The use of gradient elution allows for the separation of a wide range of impurities with different polarities. However, it can consume larger volumes of organic solvents, which has environmental and cost implications.

Capillary Electrophoresis offers several advantages, including high separation efficiency, short analysis times, and significantly lower consumption of solvents and reagents. The ability to use various selectors in the background electrolyte provides high selectivity, which is particularly useful for separating closely related impurities and chiral compounds.[2][3][6] However, CE can be more sensitive to matrix effects, and achieving the same level of reproducibility as HPLC can be more challenging.

Conclusion

Both HPLC and Capillary Electrophoresis are powerful techniques for the analytical method validation of phenothiazine impurities. The choice of method will depend on the specific requirements of the analysis. HPLC is a reliable workhorse for routine quality control, while CE offers a high-efficiency, "greener" alternative, especially for complex separations and chiral analysis. The data and protocols presented in this guide provide a foundation for selecting and developing the most appropriate analytical method for your research and development needs.

References

A Comparative Guide to the Cross-Reactivity of Phenothiazine Derivatives with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of common phenothiazine derivatives with a range of neurotransmitter receptors. Due to the limited availability of specific cross-reactivity data for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, this document focuses on well-characterized phenothiazine antipsychotics to offer a representative understanding of the class's receptor binding landscape. The data presented herein is crucial for understanding the polypharmacology of these compounds, which underlies both their therapeutic efficacy and potential side-effect profiles.

Comparative Receptor Binding Affinity of Phenothiazine Derivatives

The following table summarizes the in vitro binding affinities (Ki values in nM) of several common phenothiazine antipsychotics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4][5]

CompoundDopamine D2Serotonin 5-HT2AHistamine H1α1-AdrenergicMuscarinic M1
Chlorpromazine 1.01.30.31.013
Thioridazine 3.54.53.0121.4
Fluphenazine 0.41.22.01.0100
Perphenazine 0.56[6][7][8]6[6][7]1.51.083
Trifluoperazine 0.82.01.51.5100
Promethazine 20100.13.02.0

Note: Ki values are compiled from multiple sources and represent approximate mean values. Variations may exist between different studies and experimental conditions.

Key Signaling Pathways

The interaction of phenothiazines with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways for the primary receptors targeted by this class of drugs.

G_protein_signaling cluster_d2 Dopamine D2 Receptor (Gi/o-coupled) D2R Dopamine D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activates G_beta_gamma_i Gβγ D2R->G_beta_gamma_i Releases Dopamine Dopamine Dopamine->D2R Activates Phenothiazine_D2 Phenothiazine Phenothiazine_D2->D2R Blocks AC_i Adenylate Cyclase G_alpha_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Decreases PKA_i PKA cAMP_i->PKA_i Inhibits Cellular_Response_i Decreased Cellular Response PKA_i->Cellular_Response_i

Dopamine D2 Receptor Signaling Pathway

Gq_protein_signaling cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) SHT2AR 5-HT2A Receptor G_alpha_q Gαq SHT2AR->G_alpha_q Activates G_beta_gamma_q Gβγ SHT2AR->G_beta_gamma_q Releases Serotonin Serotonin Serotonin->SHT2AR Activates Phenothiazine_5HT2A Phenothiazine Phenothiazine_5HT2A->SHT2AR Blocks PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Signaling Pathway

Gq_protein_signaling_H1 cluster_h1 Histamine H1 Receptor (Gq-coupled) H1R H1 Receptor G_alpha_q_h1 Gαq H1R->G_alpha_q_h1 Activates G_beta_gamma_q_h1 Gβγ H1R->G_beta_gamma_q_h1 Releases Histamine Histamine Histamine->H1R Activates Phenothiazine_H1 Phenothiazine Phenothiazine_H1->H1R Blocks PLC_h1 Phospholipase C G_alpha_q_h1->PLC_h1 Activates PIP2_h1 PIP2 PLC_h1->PIP2_h1 Cleaves IP3_h1 IP3 PIP2_h1->IP3_h1 DAG_h1 DAG PIP2_h1->DAG_h1 Ca2_h1 Ca²⁺ Release IP3_h1->Ca2_h1 PKC_h1 PKC Activation DAG_h1->PKC_h1

Histamine H1 Receptor Signaling Pathway

Gq_protein_signaling_A1 cluster_a1 α1-Adrenergic Receptor (Gq-coupled) A1R α1 Receptor G_alpha_q_a1 Gαq A1R->G_alpha_q_a1 Activates G_beta_gamma_q_a1 Gβγ A1R->G_beta_gamma_q_a1 Releases Norepinephrine Norepinephrine Norepinephrine->A1R Activates Phenothiazine_A1 Phenothiazine Phenothiazine_A1->A1R Blocks PLC_a1 Phospholipase C G_alpha_q_a1->PLC_a1 Activates PIP2_a1 PIP2 PLC_a1->PIP2_a1 Cleaves IP3_a1 IP3 PIP2_a1->IP3_a1 DAG_a1 DAG PIP2_a1->DAG_a1 Ca2_a1 Ca²⁺ Release IP3_a1->Ca2_a1 PKC_a1 PKC Activation DAG_a1->PKC_a1

α1-Adrenergic Receptor Signaling Pathway

Gq_protein_signaling_M1 cluster_m1 Muscarinic M1 Receptor (Gq-coupled) M1R M1 Receptor G_alpha_q_m1 Gαq M1R->G_alpha_q_m1 Activates G_beta_gamma_q_m1 Gβγ M1R->G_beta_gamma_q_m1 Releases Acetylcholine Acetylcholine Acetylcholine->M1R Activates Phenothiazine_M1 Phenothiazine Phenothiazine_M1->M1R Blocks PLC_m1 Phospholipase C G_alpha_q_m1->PLC_m1 Activates PIP2_m1 PIP2 PLC_m1->PIP2_m1 Cleaves IP3_m1 IP3 PIP2_m1->IP3_m1 DAG_m1 DAG PIP2_m1->DAG_m1 Ca2_m1 Ca²⁺ Release IP3_m1->Ca2_m1 PKC_m1 PKC Activation DAG_m1->PKC_m1

Muscarinic M1 Receptor Signaling Pathway

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a competitive radioligand binding assay is the gold standard. This is complemented by functional assays to determine whether the compound acts as an antagonist, agonist, or inverse agonist at the target receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

workflow prep 1. Cell Membrane Preparation assay 2. Competitive Binding Assay Setup prep->assay incubation 3. Incubation to Equilibrium assay->incubation filtration 4. Separation of Bound and Free Ligand incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC50 → Ki) counting->analysis

Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay

1. Preparation of Cell Membranes Expressing Target Receptor [9][10][11][12]

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human receptor of interest to high density.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.

2. Competitive Radioligand Binding Assay [11][13][14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer.

    • Prepare a solution of a specific radioligand for the target receptor at a concentration at or below its dissociation constant (Kd).

    • Prepare a solution of a known non-specific competitor at a high concentration (e.g., 1000-fold higher than its Ki).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the radioligand solution, and the cell membrane preparation.

    • Non-specific Binding Wells: Add the non-specific competitor solution, the radioligand solution, and the cell membrane preparation.

    • Test Compound Wells: Add the serially diluted test compound solutions, the radioligand solution, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

3. Data Analysis [16][17][18][19]

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assays

While binding assays quantify the affinity of a compound for a receptor, they do not reveal the functional consequence of this binding. Functional assays are necessary to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Common functional assays for G-protein coupled receptors (GPCRs) include:

  • Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) for Gi/o- and Gs-coupled receptors, or inositol phosphates (IP) and intracellular calcium for Gq-coupled receptors.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.

  • Real-time Cellular Assays: Technologies such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be used to monitor protein-protein interactions (e.g., receptor-G protein or receptor-β-arrestin) in real-time in living cells.

By combining the data from comprehensive cross-reactivity binding studies with functional assays, researchers can build a detailed pharmacological profile of novel compounds like this compound, enabling a more informed drug development process.

References

Comparative Docking Analysis of Phenothiazine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of phenothiazine derivatives with various therapeutic protein targets. This report summarizes key findings from recent in silico studies, presenting comparative data in a structured format and detailing the experimental methodologies employed.

Phenothiazines, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological activities, primarily as antipsychotic agents.[1][2] Recent research has expanded their therapeutic potential, investigating their efficacy as anticancer, antimicrobial, and antiviral agents.[3][4][5] Molecular docking studies have been instrumental in elucidating the mechanisms underlying these activities, providing valuable insights into the interactions between phenothiazine derivatives and their protein targets at a molecular level. This guide provides a comparative overview of these docking studies, offering a valuable resource for researchers in drug discovery and development.

Comparative Docking Performance of Phenothiazine Derivatives

Molecular docking simulations have been employed to predict the binding affinities and interaction patterns of a wide range of phenothiazine derivatives against various protein targets. The binding energy, typically reported in kcal/mol, is a key metric for comparing the binding affinity of different ligands to a target protein, with lower (more negative) values indicating a stronger interaction.

The following table summarizes the binding energies of various phenothiazine derivatives with their respective protein targets as reported in recent literature.

Phenothiazine DerivativeTarget Protein(s)PDB ID(s)Docking Score (kcal/mol)Reference
10-phenylphenothiazine (PP)Glycosylphosphatidylinositol phospholipase D inhibitor, Anaphylatoxin receptor antagonist, Arylacetonitrilase inhibitor, Aspulvinone dimethylallyl transferase inhibitor1GYM, 6C1Q, 3UGC, 3RIX-6.4, -8.0, -7.8, -7.5[1]
10-phenyl-10H-pheonothiazine-3-carbaldehyde (PPC)Glycosylphosphatidylinositol phospholipase D inhibitor, Anaphylatoxin receptor antagonist, Arylacetonitrilase inhibitor, Aspulvinone dimethylallyl transferase inhibitor1GYM, 6C1Q, 3UGC, 3RIX-6.7, -7.7, -8.1, -7.4[1]
7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC)Glycosylphosphatidylinositol phospholipase D inhibitor, Anaphylatoxin receptor antagonist, Arylacetonitrilase inhibitor, Aspulvinone dimethylallyl transferase inhibitor1GYM, 6C1Q, 3UGC, 3RIX-7.2, -7.6, -7.9, -7.7[1]
(E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)acrylic acid (BPPAA)Glycosylphosphatidylinositol phospholipase D inhibitor, Anaphylatoxin receptor antagonist, Arylacetonitrilase inhibitor, Aspulvinone dimethylallyl transferase inhibitor1GYM, 6C1Q, 3UGC, 3RIX-8.2, -8.3, -8.6, -7.7[1]
(E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid (BPPCA)Glycosylphosphatidylinositol phospholipase D inhibitor, Anaphylatoxin receptor antagonist, Arylacetonitrilase inhibitor, Aspulvinone dimethylallyl transferase inhibitor1GYM, 6C1Q, 3UGC, 3RIX-8.2, -8.1, -8.5, -7.5[1]
Novel Phenothiazine-Imidazo[1,2-a]pyridine DerivativesMicrotubule Affinity Regulating Kinase 4 (MARK4)Not Specified-8.1 to -10.4[6]
N-IPTZ(a-c) HybridsEpidermal Growth Factor Receptor (EGFR)Not Specified-7.23, -6.11, -5.93[7]
Novel Phenothiazine Derivatives (14a-e)Not SpecifiedNot Specifiedup to -8.3093[5]

Key Signaling Pathways Targeted by Phenothiazines

Phenothiazine derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3][8] Understanding these pathways is crucial for the rational design of novel phenothiazine-based therapeutics.

Phenothiazine_Signaling_Pathways cluster_0 Phenothiazine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Phenothiazine Phenothiazine Derivatives PI3K_AKT PI3K/AKT/mTOR Pathway Phenothiazine->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Phenothiazine->MAPK_ERK Dopamine_Receptor Dopamine Receptor Signaling Phenothiazine->Dopamine_Receptor Cholinesterase Cholinesterase Activity Phenothiazine->Cholinesterase Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest ReducedProliferation Reduced Proliferation PI3K_AKT->ReducedProliferation MAPK_ERK->ReducedProliferation NeurotransmissionModulation Neurotransmission Modulation Dopamine_Receptor->NeurotransmissionModulation Cholinesterase->NeurotransmissionModulation

Figure 1: Key signaling pathways modulated by phenothiazine derivatives.

Experimental Protocols: A Generalized Molecular Docking Workflow

The in silico analysis of phenothiazine derivatives typically follows a standardized molecular docking workflow. This process involves the preparation of the ligand and protein structures, the docking simulation itself, and the subsequent analysis of the results.

Molecular_Docking_Workflow start Start: Ligand and Protein Selection ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) start->ligand_prep protein_prep Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) start->protein_prep docking Molecular Docking Simulation ligand_prep->docking grid_generation Grid Box Generation (Define Active Site) protein_prep->grid_generation grid_generation->docking analysis Analysis of Docking Results (Binding Energy, Interactions, RMSD) docking->analysis end End: Identification of Lead Compounds analysis->end

Figure 2: A generalized workflow for molecular docking studies.

A detailed, generalized protocol for the molecular docking of phenothiazine derivatives is provided below:

1. Ligand Preparation:

  • The 3D structures of the phenothiazine derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL, SDF).

  • The structures are then optimized using computational chemistry software. This often involves energy minimization using force fields like MMFF94.

  • Partial charges are calculated and assigned to the ligand atoms.

2. Protein Preparation:

  • The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein structure, and charges are assigned to the atoms. The protonation states of ionizable residues are often determined at a physiological pH.

3. Active Site Definition and Grid Generation:

  • The binding site (active site) of the protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature review.

  • A grid box is generated around the defined active site. This grid defines the search space for the ligand during the docking simulation. The size of the grid box is typically set to encompass the entire active site.[1]

4. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Vina, or iGEMDOCK.[7]

  • The software explores different conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

  • The docking protocol is often validated by re-docking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[1]

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-scoring poses based on their binding energies.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.

  • The results can be used to rank the binding affinities of different phenothiazine derivatives and to identify promising candidates for further experimental validation.

Conclusion

Comparative docking studies have proven to be a powerful tool for identifying and optimizing phenothiazine derivatives as potential therapeutic agents. The data presented in this guide highlight the diverse range of protein targets that can be modulated by this versatile chemical scaffold. The consistent finding of favorable binding energies across multiple studies underscores the potential of phenothiazine derivatives in the development of novel drugs for a variety of diseases. The detailed methodologies and workflows provided herein offer a practical framework for researchers to conduct their own in silico investigations in this promising area of drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a chlorinated organic compound, is crucial for maintaining laboratory safety and environmental protection. This substance is classified as hazardous waste and requires a specialized disposal protocol. Under no circumstances should it be disposed of in regular trash or discharged into the sewer system.[1][2] Adherence to local, state, and federal regulations is mandatory.

Key Disposal Considerations:

As a chlorinated organic compound, this compound falls under the category of halogenated organic waste.[3][4] This classification necessitates specific handling and disposal procedures to mitigate risks to human health and the environment. The primary disposal route for this type of chemical waste is through an approved hazardous waste disposal facility.[5]

Parameter Guideline Rationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundContains chlorine, which can form persistent and toxic byproducts if not disposed of correctly.[3][6]
Containerization Use a designated, properly labeled, and compatible waste container. The container must be kept securely closed except when adding waste.[7][8]To prevent spills, leaks, and the release of harmful vapors.
Storage Store in a designated satellite accumulation area (SAA) away from incompatible materials.[7][8]To ensure safe temporary storage and prevent accidental mixing with other chemicals.
Disposal Method Collection by a licensed hazardous waste disposal service for incineration or other approved treatment methods.[1][5]High-temperature incineration is an effective method for the complete destruction of chlorinated organic compounds.[6]
Spill Cleanup Absorbent materials used to clean up spills of this chemical must also be treated as hazardous waste.To ensure all contaminated materials are disposed of safely.

Step-by-Step Disposal Protocol:

Researchers and laboratory personnel must follow a systematic procedure to ensure the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Segregate waste containing this compound from non-halogenated and non-hazardous waste streams.[9] Mixing different waste types can complicate the disposal process and increase costs.[4]

  • Container Labeling: Clearly label the hazardous waste container with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) office.

  • Accumulation in SAA: Place the sealed waste container in a designated Satellite Accumulation Area.[8] Be mindful of the maximum allowable accumulation quantities and time limits for your facility.[7]

  • Request for Pickup: Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department or designated waste management provider.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Request Hazardous Waste Pickup from EHS or Approved Vendor saa->pickup end End: Proper Disposal by Licensed Facility pickup->end

References

Personal protective equipment for handling 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS RN: 16189-69-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive personal protective equipment ensemble is mandatory. The following table summarizes the required PPE based on available hazard information.[1]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). The outer glove should be changed immediately upon contamination.Protects against skin irritation and potential absorption.[1][2]
Eye Protection Chemical safety goggles and a face shield.Provides protection against splashes and airborne particles that can cause serious eye irritation.[1][2]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is required. Work should be conducted in a certified chemical fume hood.Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.[1]

II. Hazard and Safety Data Summary

The following table summarizes the known hazard and physical property data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₉Cl₂NOS[3][4]
Molecular Weight 310.20 g/mol [3][4]
Appearance Solid (Specific color not detailed in available resources)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Boiling Point 539.9°C at 760 mmHg[5]
Flash Point 280.3°C[5]
Density 1.468 g/cm³[5]

III. Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on general procedures for the acylation of phenothiazines.[6][7][8]

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • A suitable base (e.g., triethylamine or pyridine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 2-chlorophenothiazine in the anhydrous solvent under an inert atmosphere.

  • Addition of Base: Add the base to the reaction mixture and stir.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride in the anhydrous solvent to the reaction mixture via the dropping funnel at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove any precipitate. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Diagram: Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_mat1 2-Chlorophenothiazine dissolve Dissolve 2-Chlorophenothiazine in solvent with base start_mat1->dissolve start_mat2 Chloroacetyl chloride add_reagent Slowly add Chloroacetyl chloride start_mat2->add_reagent start_mat3 Anhydrous Solvent start_mat3->dissolve start_mat4 Base start_mat4->dissolve dissolve->add_reagent react Stir at controlled temperature add_reagent->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up (Wash with water, NaHCO3, brine) monitor->workup Reaction Complete isolate Dry and concentrate organic layer workup->isolate purify Purify by recrystallization or chromatography isolate->purify product 2-Chloro-10-(chloroacetyl) -10H-phenothiazine purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

IV. Operational and Disposal Plans

A. Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid the formation of dust and aerosols.[2] Do not breathe dust, vapor, mist, or gas.[2] Avoid contact with skin, eyes, and clothing.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]

B. Spill Management

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

C. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, contaminated materials (including gloves, gowns, and absorbent materials), and solutions in separate, clearly labeled, and sealed containers.

  • Disposal Method: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[10][11][12] This ensures the complete destruction of the compound and minimizes environmental release. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

Diagram: Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.